molecular formula C10H11NO2 B115982 (S)-(+)-Methyl indoline-2-carboxylate CAS No. 141410-06-2

(S)-(+)-Methyl indoline-2-carboxylate

Katalognummer: B115982
CAS-Nummer: 141410-06-2
Molekulargewicht: 177.2 g/mol
InChI-Schlüssel: URORFKDEPJFPOV-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(+)-Methyl indoline-2-carboxylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URORFKDEPJFPOV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427246
Record name (S)-(+)-Methyl indoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141410-06-2
Record name (S)-(+)-Methyl indoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-Dihydro-1H-indole-2-carboxylic acid methylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-Methyl Indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 141410-06-2

This technical guide provides a comprehensive overview of (S)-(+)-Methyl indoline-2-carboxylate, a chiral building block crucial in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a chiral indoline derivative with a methyl ester at the 2-position. Its stereochemically defined structure makes it a valuable intermediate in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Crystals
Optical Activity [α]/D +31.0 ± 1.5° (c=1 in chloroform)
Purity ≥97.0% (HPLC)
InChI Key URORFKDEPJFPOV-VIFPVBQESA-N
SMILES String COC(=O)[C@@H]1Cc2ccccc2N1

Table 2: Safety Information

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity 4 (Oral)GHS07WarningH302: Harmful if swallowedP273, P301+P312+P330
Hazardous to the aquatic environment, acute hazardGHS09WarningH400: Very toxic to aquatic lifeP273

Synthesis Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary routes: direct esterification of the corresponding carboxylic acid or enzymatic resolution of the racemic ester.

Protocol 1: Esterification of (S)-Indoline-2-carboxylic Acid

This protocol describes the direct esterification of (S)-Indoline-2-carboxylic acid to its methyl ester.

Experimental Workflow: Esterification

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product S_Indoline_Acid (S)-Indoline-2-carboxylic Acid Reaction_Vessel Reaction at 0°C to Reflux S_Indoline_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel dropwise at 0°C Concentration Concentration under reduced pressure Reaction_Vessel->Concentration after 16h reflux Final_Product (S)-(+)-Methyl indoline-2-carboxylate Concentration->Final_Product

Caption: Workflow for the esterification of (S)-Indoline-2-carboxylic acid.

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve (S)-Indoline-2-carboxylic acid in methanol in a round-bottom flask and cool the suspension to 0°C using an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, stir the reaction mixture for 1 hour at 0°C and then allow it to warm to room temperature.

  • Heat the solution to reflux (approximately 70°C) and maintain for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by chromatography if necessary.

Protocol 2: Enzymatic Resolution of Racemic Methyl Indoline-2-carboxylate

This protocol outlines the synthesis of the target compound through the enzymatic resolution of a racemic mixture of methyl indoline-2-carboxylate. This method leverages the stereoselectivity of certain hydrolases.

Experimental Workflow: Enzymatic Resolution

G cluster_esterification Step 1: Esterification cluster_resolution Step 2: Enzymatic Resolution cluster_separation Step 3: Separation cluster_product Step 4: Isolation Racemic_Acid Racemic Indoline-2-carboxylic Acid Esterification Esterification with Methanol and SOCl₂ Racemic_Acid->Esterification Racemic_Ester Racemic Methyl Indoline-2-carboxylate Esterification->Racemic_Ester Reaction Selective Hydrolysis of (R)-ester Racemic_Ester->Reaction Enzyme Hydrolase (e.g., Savinase) Enzyme->Reaction Buffer Buffer Solution Buffer->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction S_Ester (S)-Ester (in organic phase) Extraction->S_Ester R_Acid (R)-Acid (in aqueous phase) Extraction->R_Acid Isolation Solvent Removal S_Ester->Isolation Final_Product (S)-(+)-Methyl indoline-2-carboxylate Isolation->Final_Product

Caption: Workflow for the enzymatic resolution of racemic methyl indoline-2-carboxylate.

Materials:

  • Racemic indoline-2-carboxylic acid

  • Methanol

  • Thionyl chloride

  • Hydrolase enzyme (e.g., Savinase, Alcalase)

  • Buffer solution (e.g., 100mM sodium carbonate buffer)

  • Ethyl acetate

  • Separating funnel

Procedure:

  • Esterification: Prepare racemic methyl indoline-2-carboxylate from racemic indoline-2-carboxylic acid using the esterification protocol described in Section 2.1.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic methyl indoline-2-carboxylate in a suitable buffer solution.

    • Add the selected hydrolase to the solution.

    • Stir the mixture at a controlled temperature (e.g., room temperature or 37°C) and monitor the reaction progress (e.g., by HPLC) until approximately 50% conversion is achieved. The enzyme will selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, leaving the (S)-ester unreacted.

  • Separation:

    • Transfer the reaction mixture to a separating funnel.

    • Extract the mixture with ethyl acetate. The desired this compound will be in the organic phase, while the sodium salt of the (R)-indoline-2-carboxylic acid will remain in the aqueous phase.

  • Isolation:

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

Spectroscopic Data

Applications in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, where it serves as a conformationally constrained analog of proline and phenylalanine. Its rigid structure can induce specific secondary structures in peptides. However, its use presents challenges, including low reactivity and a high propensity for diketopiperazine (DKP) formation.

Protocol 3: Peptide Coupling using HATU

This protocol describes a general procedure for the coupling of an N-terminally protected amino acid to this compound in solution phase using HATU, a coupling reagent effective for sterically hindered amino acids.

Experimental Workflow: Peptide Coupling

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up cluster_product Product Protected_AA N-Protected Amino Acid Activation_Step Pre-activation in DMF Protected_AA->Activation_Step HATU HATU HATU->Activation_Step DIPEA DIPEA DIPEA->Activation_Step Coupling_Reaction Coupling Reaction Activation_Step->Coupling_Reaction Indoline_Ester (S)-(+)-Methyl indoline-2-carboxylate Indoline_Ester->Coupling_Reaction Extraction Aqueous Work-up Coupling_Reaction->Extraction Purification Chromatography Extraction->Purification Dipeptide Dipeptide Purification->Dipeptide G Dipeptide_Ester N-Deprotected Dipeptide Ester (with C-terminal Indoline-2-carboxylate) Intramolecular_Attack Intramolecular Nucleophilic Attack (N-terminal amine on ester carbonyl) Dipeptide_Ester->Intramolecular_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Intramolecular_Attack->Tetrahedral_Intermediate Ring_Closure Ring Closure and Elimination of Methanol Tetrahedral_Intermediate->Ring_Closure DKP Diketopiperazine Product Ring_Closure->DKP

An In-depth Technical Guide on the Spectroscopic Data for (S)-(+)-Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for (S)-(+)-Methyl indoline-2-carboxylate. Due to the limited availability of published experimental spectra for this specific chiral compound, this guide also includes predicted data and experimental data for the closely related achiral analogue, Methyl indole-2-carboxylate, for comparative purposes.

Compound Identification

  • Compound Name: this compound

  • Synonyms: (S)-2,3-Dihydro-1H-indole-2-carboxylic acid methyl ester, (S)-Indoline-2-carboxylic acid methyl ester[1]

  • CAS Number: 141410-06-2[2]

  • Molecular Formula: C₁₀H₁₁NO₂[1]

  • Molecular Weight: 177.20 g/mol

Spectroscopic Data

No complete experimental NMR spectra for this compound have been identified in the public domain. However, a characteristic chemical shift range for the aromatic protons has been reported.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) ppm
Aromatic Protons7.13–6.69

Data sourced from Benchchem[2].

For comparison, the experimental NMR data for the related compound, Methyl indole-2-carboxylate , is provided below. The key structural difference is the aromatic indole ring in this compound versus the saturated dihydropyrrole ring in the requested indoline.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Methyl indole-2-carboxylate

¹H NMR Chemical Shift (δ) ppm (DMSO-d₆, 600 MHz)¹³C NMR Chemical Shift (δ) ppm (DMSO-d₆, 150 MHz)
11.91 (s, 1H, NH)162.3 (C=O)
7.66 (d, 1H, J=7.8 Hz, H-4)137.9 (C-7a)
7.49 (d, 1H, J=8.4 Hz, H-7)127.5 (C-3a)
7.27 (dd, 1H, J=8.4, 7.2 Hz, H-6)127.2 (C-2)
7.18 (s, 1H, H-3)125.1 (C-6)
7.09 (dd, 1H, J=7.8, 7.2 Hz, H-5)122.5 (C-4)
3.88 (s, 3H, CH₃)120.7 (C-5)
113.1 (C-7)
108.3 (C-3)
52.2 (CH₃)

Data sourced from a study on the synthesis of functionalized indoles[3].

Table 3: Predicted Mass Spectrometry Data for Methyl indoline-2-carboxylate

Adductm/z
[M+H]⁺178.08626
[M+Na]⁺200.06820
[M-H]⁻176.07170
[M+NH₄]⁺195.11280
[M+K]⁺216.04214
[M]⁺177.07843

Data sourced from PubChem[4].

For comparison, the experimental GC-MS data for Methyl indole-2-carboxylate is presented below.

Table 4: Experimental GC-MS Data for Methyl indole-2-carboxylate

m/zRelative Intensity (%)
14499.99
17549.40
11621.90
14511.30
638.60

Data sourced from PubChem, MassBank of North America (MoNA)[5].

Specific experimental IR data for this compound was not found. For reference, the IR spectrum of the related Methyl indole-2-carboxylate would be expected to show characteristic absorptions for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound are not available in the searched literature. The following are general methodologies for these types of analyses.

A sample of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer, with typical parameters including a specific pulse program, spectral width, acquisition time, and relaxation delay. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

For a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization), and the resulting ions are separated by their mass-to-charge ratio. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused or injected into the ESI source, where it is ionized before entering the mass analyzer.

A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr). The sample is then placed in the path of an infrared beam, and the absorption of radiation at different wavenumbers is measured to generate the spectrum.

Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation Compound (S)-(+)-Methyl indoline-2-carboxylate Dissolution Dissolution in appropriate solvent Compound->Dissolution IR IR Spectrometer Compound->IR KBr pellet/film NMR NMR Spectrometer Dissolution->NMR NMR tube MS Mass Spectrometer Dissolution->MS Injection/Infusion NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis.

Logical_Relationship Relationship of Spectroscopic Data to Molecular Structure cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Molecule (S)-(+)-Methyl indoline-2-carboxylate H_NMR ¹H NMR Molecule->H_NMR Proton Environment (Chemical Shift, Multiplicity) C_NMR ¹³C NMR Molecule->C_NMR Carbon Skeleton Mass_Spec MS Molecule->Mass_Spec Molecular Weight Fragmentation Pattern IR_Spec IR Molecule->IR_Spec Functional Groups (C=O, N-H, etc.)

Caption: Relationship of data to molecular structure.

References

(S)-(+)-Methyl Indoline-2-carboxylate: A Technical Guide to a Versatile Proline Mimetic in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Methyl indoline-2-carboxylate is a conformationally constrained analog of proline, a critical amino acid in numerous biological processes. Its rigid bicyclic structure offers a unique scaffold for the design of novel therapeutics, serving as a proline mimetic to modulate protein-protein interactions, enhance metabolic stability, and improve pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of this compound, including its synthesis, conformational properties, and applications in medicinal chemistry, with a focus on quantitative data and detailed experimental protocols.

(S)-Indoline-2-carboxylic acid, the parent acid of the title compound, acts as a mimetic of both L-proline and L-phenylalanine.[1][2] The fusion of an aromatic ring to the pyrrolidine core conformationally locks the side chain, making it a valuable tool for investigating and designing bioactive molecules.[1][2]

Physicochemical Properties

PropertyValueReference
CAS Number 141410-06-2[3]
Molecular Formula C₁₀H₁₁NO₂[3]
Molecular Weight 177.20 g/mol [3]
Appearance Crystals[3]
Purity ≥97.0% (HPLC)[3]
Optical Activity [α]/D +31.0±1.5°, c = 1 in chloroform[3]

Conformational Properties as a Proline Mimetic

A key feature of proline in peptides is the cis-trans isomerization of the amide bond preceding it. (S)-indoline-2-carboxylic acid derivatives exhibit a notable preference for the cis amide isomer, particularly in polar solvents. This is in contrast to the general preference of proline for the trans isomer, making this scaffold a valuable tool for designing specific secondary structures in peptides and peptidomimetics.[4][5][6]

A study on Methyl (S)-1-acetylindoline-2-carboxylate demonstrated this solvent-dependent conformational preference. The equilibrium constant between the trans and cis isomers was determined using ¹H NMR spectroscopy.[4]

Quantitative Data: trans/cis Isomer Ratio
SolventDielectric Constant (ε)K (trans/cis)% cis
CCl₄2.21.1746
CDCl₃4.80.8753
THF-d₈7.60.4569
CH₂Cl₂9.10.4370
Acetone-d₆21.10.2282
CD₃CN37.50.1488
DMSO-d₆47.20.1190

Data extracted from a study on Methyl (S)-1-acetylindoline-2-carboxylate, a closely related derivative.[4]

Biological Activities of Indoline-2-Carboxylic Acid Derivatives

While specific biological data for this compound is limited in the public domain, its derivatives have shown significant activity against various biological targets, highlighting the potential of this scaffold in drug discovery.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[3]

CompoundTargetIC₅₀ (µM)
Indole-2-carboxylic acid derivativeHIV-1 Integraseas low as 0.13
Anti-inflammatory Activity

Indoline-based compounds have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[7]

CompoundTargetIC₅₀ (µM)
Indoline derivative 435-LOX (in human PMNL)1.38 ± 0.23
Indoline derivative 43isolated 5-LOX0.45 ± 0.11
Indoline derivative 53isolated 5-LOX0.28 ± 0.02
Indoline derivative 54isolated 5-LOX0.18 ± 0.05
Indoline derivative 53sEH0.061 ± 0.003
Indoline derivative 54sEH0.100 ± 0.010
Antiproliferative Activity

Indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[8][9]

CompoundCell LineIC₅₀ (µM)
Indole-2-carboxamide 5ePanc-1 (Pancreatic)1.00
Indole-2-carboxamide 5eMCF-7 (Breast)0.80
Indole-2-carboxamide 5eHT-29 (Colon)1.00
Indole-2-carboxamide 5eA-549 (Lung)0.95
Indole-2-carboxamide 9aBT12 (Atypical Teratoid/Rhabdoid Tumor)0.89
Indole-2-carboxamide 9aBT16 (Atypical Teratoid/Rhabdoid Tumor)1.81

Experimental Protocols

Synthesis of this compound

Method 1: Esterification of (S)-Indoline-2-carboxylic acid [4]

  • Dissolve (S)-Indoline-2-carboxylic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture for 1 hour, allowing it to reach room temperature.

  • Heat the resulting solution at 70 °C and stir at reflux for 16 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc).

  • Wash the organic layer three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Method 2: Enzymatic Resolution of Racemic Indoline-2-carboxylic acid methyl ester [1][10]

This method provides a route to enantiomerically pure this compound through the selective hydrolysis of the (R)-enantiomer from a racemic mixture.

  • Preparation of Racemic Ester: Synthesize racemic indoline-2-carboxylic acid methyl ester by reacting racemic indoline-2-carboxylic acid with thionyl chloride in methanol.[1]

  • Enzymatic Hydrolysis:

    • Disperse the racemic indoline-2-carboxylic acid methyl ester (e.g., 20 g) in a 100 mM carbonate buffer solution (pH 8.0, 80 ml).[10]

    • Add a hydrolytic enzyme such as Savinase (e.g., 1 g). Other suitable enzymes include Alcalase, Novozym 243, Everlase, Esperase, Protease 7, and Acylase.[1][10]

    • Maintain the reaction at 35 °C and keep the pH between 7.8 and 8.2 using a 5N sodium hydroxide solution.[10]

    • Monitor the reaction progress. The (R)-ester is selectively hydrolyzed to the corresponding carboxylic acid.

  • Work-up and Isolation:

    • Once the desired conversion is reached, extract the unreacted (S)-indoline-2-carboxylic acid methyl ester with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound. Optical purities of >99% e.e. can be achieved.[10]

Visualizations

Proline Mimicry and Conformational Constraint

G cluster_proline L-Proline cluster_mimetic (S)-Indoline-2-carboxylate Proline Flexible Pyrrolidine Ring Mimetic Rigid Bicyclic System Proline->Mimetic Conformational Constraint (Fused Aromatic Ring) Application Applications in Drug Design Mimetic->Application Pre-organizes peptide backbone Influences cis/trans isomerism

Caption: Conformational constraint of (S)-indoline-2-carboxylate.

General Workflow for Synthesis and Resolution

G Start Racemic Indoline-2-carboxylic Acid Esterification Esterification (Methanol, Thionyl Chloride) Start->Esterification RacemicEster Racemic Methyl Indoline-2-carboxylate Esterification->RacemicEster EnzymaticResolution Enzymatic Resolution (e.g., Savinase) RacemicEster->EnzymaticResolution Separation Separation EnzymaticResolution->Separation S_Ester (S)-(+)-Methyl Indoline-2-carboxylate Separation->S_Ester Unhydrolyzed R_Acid (R)-Indoline-2-carboxylic Acid Separation->R_Acid Hydrolyzed

Caption: Synthesis and enzymatic resolution workflow.

Signaling Pathway Inhibition Concept

G Enzyme Target Enzyme (e.g., HIV-1 Integrase, 5-LOX) Product Biological Product (Disease Progression) Enzyme->Product Catalyzes reaction Substrate Natural Substrate Substrate->Enzyme Binds to active site Inhibitor (S)-Indoline-2-carboxylate Derivative Inhibitor->Enzyme Blocks active site

Caption: Mechanism of action for enzyme inhibition.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its ability to act as a conformationally restricted proline mimetic allows for the rational design of peptidomimetics and small molecules with improved biological activity and pharmacokinetic properties. The distinct preference for the cis amide conformation offers a unique strategy for controlling peptide secondary structure. The synthetic accessibility, including efficient enzymatic resolution methods, further enhances its utility for researchers in medicinal chemistry and chemical biology. The provided data and protocols serve as a comprehensive resource for the effective application of this promising scaffold in the development of next-generation therapeutics.

References

The Stereochemistry and Chirality of Methyl Indoline-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indoline-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable scaffold in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor ligands. The stereochemistry at the C2 position is crucial for its biological activity, making the synthesis and analysis of its enantiomers a critical aspect of its application. This technical guide provides an in-depth overview of the stereochemistry, synthesis, resolution, and analysis of methyl indoline-2-carboxylate enantiomers, presenting key data in structured tables, detailing experimental protocols, and illustrating workflows with diagrams.

Introduction to the Stereochemistry of Methyl Indoline-2-Carboxylate

Methyl indoline-2-carboxylate possesses a single stereocenter at the C2 position of the indoline ring system. This gives rise to two enantiomers: (S)-(+)-methyl indoline-2-carboxylate and (R)-(-)-methyl indoline-2-carboxylate. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral molecules, such as biological receptors and enzymes. Consequently, the enantiomers often exhibit different pharmacological and toxicological profiles.

The (S)-enantiomer, in particular, is a key intermediate in the synthesis of various pharmaceuticals.[1] Its stereospecific configuration is essential for the efficacy of the final drug product, highlighting the importance of methods to obtain enantiomerically pure forms of this compound.[1]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure methyl indoline-2-carboxylate can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly. Several methods have been developed, including:

  • Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as methyl indole-2-carboxylate, using a chiral catalyst to induce stereoselectivity.[2]

  • Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as an amino acid, to synthesize the desired enantiomer. For example, L-phenylalanine can be used as a chiral precursor to synthesize (S)-indoline-2-carboxylic acid.[3][4]

Chiral Resolution of Racemic Mixtures

Resolution of a racemic mixture of methyl indoline-2-carboxylate is a common and effective method for obtaining the pure enantiomers. This can be accomplished through chemical or enzymatic methods.

2.2.1. Chemical Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic indoline-2-carboxylic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts.[1][5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6] The separated diastereomer is then treated with an acid to liberate the desired enantiomer of indoline-2-carboxylic acid, which is subsequently esterified to yield methyl indoline-2-carboxylate.[1][6]

A common workflow for chemical resolution is depicted below:

G racemic_acid Racemic Indoline-2-Carboxylic Acid diastereomeric_salts Diastereomeric Salts ((S)-acid-(R)-amine and (R)-acid-(R)-amine) racemic_acid->diastereomeric_salts + chiral_amine Chiral Amine (e.g., (R)-α-methylbenzylamine) chiral_amine->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-acid-(R)-amine) fractional_crystallization->less_soluble Precipitate more_soluble More Soluble Diastereomeric Salt (in solution) fractional_crystallization->more_soluble acid_treatment Acid Treatment (e.g., HCl) less_soluble->acid_treatment s_acid (S)-Indoline-2-Carboxylic Acid acid_treatment->s_acid esterification Esterification (Methanol) s_acid->esterification s_ester (S)-Methyl Indoline-2-Carboxylate esterification->s_ester

Diagram 1: Workflow for Chemical Resolution of Racemic Indoline-2-Carboxylic Acid.

2.2.2. Enzymatic Resolution

Enzymatic resolution offers a highly selective alternative to chemical methods.[4] This technique utilizes enzymes, such as lipases or proteases, that can stereoselectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[1][7] For methyl indoline-2-carboxylate, this often involves the enantioselective hydrolysis of the racemic ester.[7] For instance, certain hydrolases can selectively hydrolyze the (R)-ester to the corresponding carboxylic acid, allowing for the separation of the unreacted (S)-ester.[7]

The general process for enzymatic resolution is shown below:

G racemic_ester Racemic Methyl Indoline-2-Carboxylate hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis enzyme Enzyme (e.g., Hydrolase) enzyme->hydrolysis s_ester (S)-Methyl Indoline-2-Carboxylate (unreacted) hydrolysis->s_ester r_acid (R)-Indoline-2-Carboxylic Acid (hydrolyzed product) hydrolysis->r_acid separation Separation (e.g., Extraction) s_ester->separation r_acid->separation

Diagram 2: Workflow for Enzymatic Resolution of Racemic Methyl Indoline-2-Carboxylate.

Quantitative Data

The following tables summarize key quantitative data for the enantiomers of methyl indoline-2-carboxylate and its precursors.

Table 1: Physicochemical Properties of Methyl Indoline-2-Carboxylate Enantiomers

Property(S)-(+)-Enantiomer(R)-(-)-Enantiomer
CAS Number 141410-06-2[1][8]98167-06-7 (for the acid)
Molecular Formula C₁₀H₁₁NO₂[8]C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol [8]177.20 g/mol
Appearance Crystals[8]Not specified
Optical Activity [α]/D +31.0 ± 1.5° (c=1 in chloroform)[8][α]D25 -32.5° (c=1.0, DMFA for the acid)[9]

Table 2: Enantiomeric Purity and Yields from Resolution Methods

MethodProductEnantiomeric Excess (ee)YieldReference
Chemical Resolution with (R)-α-methylbenzylamine (S)-Indoline-2-carboxylic acid> 99.5%52.8%[6]
Enzymatic Hydrolysis (Hydrolase) (S)-Methyl indoline-2-carboxylate99.3%47.0%[7]
Enzymatic Hydrolysis (Lipase) (S)-Indoline-2-carboxylic acid>99.9%Not specified[4]
Chiral Pool Synthesis (from L-phenylalanine) (S)-6-nitro-indoline-2-carboxylic acid> 99.5%65.7%[3][4]

Experimental Protocols

Protocol for Chemical Resolution of Racemic Indoline-2-Carboxylic Acid

This protocol is adapted from a patented procedure for the synthesis of (S)-indoline-2-carboxylic acid.[6]

Materials:

  • Racemic indoline-2-carboxylic acid

  • (R)-α-methylbenzylamine

  • Ethanol

  • Isopropanol

  • 1N Hydrochloric acid solution

  • Water

Procedure:

  • Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol.

  • Add 3.7 kg of (R)-α-methylbenzylamine to the solution.

  • Stir the mixture for 2 hours.

  • Filter the resulting precipitate. This is the (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid.

  • Recrystallize the collected white precipitate from isopropanol.

  • Dissolve the recrystallized salt in 13 liters of water.

  • Add 12 liters of a 1N hydrochloric acid solution to the dissolved salt.

  • Stir the mixture for 2 hours.

  • Filter the precipitate, wash with water, and dry to yield (2S)-indoline-2-carboxylic acid.

  • The resulting (S)-indoline-2-carboxylic acid can then be esterified to methyl (S)-indoline-2-carboxylate using standard methods (e.g., reaction with methanol and a catalyst like thionyl chloride).[7]

Protocol for Enzymatic Resolution of Racemic Methyl Indoline-2-Carboxylate

This protocol is based on a patented method for preparing (S)-methyl indoline-2-carboxylate.[7]

Materials:

  • Racemic methyl indoline-2-carboxylate

  • Hydrolase enzyme (e.g., Savinase, Alcalase)

  • Buffer solution (e.g., phosphate buffer)

  • Ethyl acetate

  • 1N Aqueous hydrochloric acid solution

Procedure:

  • Prepare a solution of racemic methyl indoline-2-carboxylate in a suitable buffer.

  • Add the selected hydrolytic enzyme to the solution.

  • Maintain the reaction at a controlled temperature (e.g., 20°C) and pH.

  • Monitor the reaction progress until approximately 50% hydrolysis is achieved. At this point, the (R)-ester will be selectively hydrolyzed to (R)-indoline-2-carboxylic acid.

  • Stop the reaction and adjust the pH to 5 with 1N aqueous hydrochloric acid.

  • Extract the mixture three times with ethyl acetate.

  • The organic layer will contain the unhydrolyzed (S)-methyl indoline-2-carboxylate.

  • Separate the organic layer and remove the solvent under reduced pressure to obtain the purified (S)-methyl indoline-2-carboxylate.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a crucial technique for determining the enantiomeric purity (enantiomeric excess) of methyl indoline-2-carboxylate samples.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® IB containing cellulose tris(3,5-dimethylphenylcarbamate))[10]

General Procedure:

  • Prepare a dilute solution of the methyl indoline-2-carboxylate sample in the mobile phase.

  • Select an appropriate mobile phase. For reversed-phase conditions, this could be a mixture of water, acetonitrile, and/or methanol, often with a buffer like ammonium acetate.[10]

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • The enantiomers will separate as they travel through the column, resulting in two distinct peaks in the chromatogram.

  • The enantiomeric excess (% ee) can be calculated from the areas of the two peaks using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

The stereochemistry of methyl indoline-2-carboxylate is a critical determinant of its utility in pharmaceutical synthesis. The ability to produce and analyze enantiomerically pure forms of this compound is essential for the development of safe and effective drugs. This guide has provided a comprehensive overview of the key aspects of its stereochemistry, including methods for synthesis, resolution, and analysis. The presented data and protocols offer valuable resources for researchers and professionals working with this important chiral building block.

References

An In-depth Technical Guide to the Safe Handling of (S)-(+)-Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-(+)-Methyl indoline-2-carboxylate, a chiral building block frequently utilized in medicinal chemistry and drug development. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound.

Chemical and Physical Properties

This compound is a solid crystalline substance.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₂[1][2][3]
Molecular Weight 177.20 g/mol [1][2]
Appearance Crystals[1][2]
Purity ≥97.0% (HPLC)[1][2]
Optical Activity [α]/D +31.0±1.5°, c = 1 in chloroform[1][2]
Melting Point 205 - 209 °C / 401 - 408.2 °F (for the related compound 1H-Indole-2-carboxylic acid)[4]
Storage Temperature Room Temperature[3]

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards associated with this compound are acute oral toxicity and acute aquatic toxicity.[1][2]

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral4H302WarningHarmful if swallowed.[1][2]
Acute Aquatic Toxicity1H400WarningVery toxic to aquatic life.[1][2]

The related compound, Methyl indole-2-carboxylate, is also classified as causing skin and serious eye irritation.[5][6]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[5]

  • Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5] Wash and dry hands thoroughly after handling.

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[5] A lab coat is mandatory.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] A dust mask of type N95 (US) is recommended.[1][2]

Handling
  • Handle in a well-ventilated place, preferably in a chemical fume hood.[5][7]

  • Avoid contact with skin and eyes.[5][7]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent ignition.[5]

  • Do not eat, drink, or smoke when using this product.[4][5]

  • Wash hands and any exposed skin thoroughly after handling.[4][5]

Storage
  • Store in a tightly-closed container.[4][5][7]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[7]

  • Keep away from sources of ignition.[7]

  • Store locked up.[4][5][7]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5][7]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice/attention.[4][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[4][5][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5][7]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid dust formation.[5][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7]

  • Methods for Cleaning Up: Use a vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4][5]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the standard workflow for handling this compound in a research environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage & Documentation RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Weighing Weigh Compound in Vented Enclosure Ventilation->Weighing Proceed with caution Reaction Perform Experiment in Fume Hood Weighing->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal Storage Store in Designated Area WasteDisposal->Storage Documentation Update Chemical Inventory Storage->Documentation

Caption: Standard workflow for handling chemical compounds.

Role in Drug Discovery

This compound is a valuable chiral intermediate in the synthesis of more complex molecules for pharmaceutical development.[8] Its stereospecificity is crucial for creating enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.

DrugDiscoveryProcess cluster_synthesis Chemical Synthesis cluster_development Drug Development BuildingBlock (S)-(+)-Methyl indoline-2-carboxylate Intermediate Chiral Intermediate BuildingBlock->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API LeadOpt Lead Optimization API->LeadOpt Candidate Selection Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-depth Technical Guide on the Molecular Structure and Conformation of (S)-(+)-Methyl Indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Methyl indoline-2-carboxylate is a chiral bicyclic amino acid ester that serves as a conformationally constrained analog of both proline and phenylalanine. Its rigid structure makes it a valuable building block in medicinal chemistry for the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound and its derivatives. Due to the limited availability of detailed experimental data for the parent ester in the public domain, this guide leverages in-depth studies on its N-acetylated analog, Methyl (S)-1-acetylindoline-2-carboxylate, to infer and discuss the conformational behavior of the core indoline scaffold. This guide also details relevant experimental protocols and explores the role of indole-2-carboxylic acid derivatives in inhibiting the HIV-1 integrase, a key therapeutic target.

Molecular Structure

The fundamental structure of this compound consists of a fused bicyclic system comprising a benzene ring and a pyrrolidine ring. The chiral center is located at the C2 position of the pyrrolidine ring, which bears a methyl carboxylate group in the (S) configuration. This constrained geometry locks the relative orientation of the aromatic ring and the amino acid backbone, significantly influencing its conformational preferences and biological activity.

Conformational Analysis

The conformational landscape of this compound is of significant interest for its application in drug design. As a proline mimetic, the conformation around the nitrogen atom is particularly important. Detailed conformational studies have been performed on its N-acetyl derivative, Methyl (S)-1-acetylindoline-2-carboxylate, which provides valuable insights into the behavior of the indoline-2-carboxylate core.

A key finding is the remarkable tendency of Methyl (S)-1-acetylindoline-2-carboxylate to adopt a cis amide conformation in polar solvents, which is in stark contrast to proline-containing peptides that generally favor a trans conformation.[1][2] This solvent-dependent conformational switching makes it an attractive component for designing molecules with tunable geometries.

NMR Spectroscopic Data for Conformational Studies

NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules. For Methyl (S)-1-acetylindoline-2-carboxylate, the ratio of cis and trans conformers can be determined by integrating the signals of the α-proton (Hα) in the 1H NMR spectrum.[1]

Table 1: 1H NMR Data for cis and trans Isomers of Methyl (S)-1-acetylindoline-2-carboxylate in CDCl3 [1]

ProtonChemical Shift (ppm) - cis IsomerChemical Shift (ppm) - trans Isomer
~5.1~4.7
CH3 (acetyl)~2.2~2.1
OCH3~3.7~3.8

Note: The exact chemical shifts can vary slightly depending on the concentration and specific experimental conditions.

Solvent Effects on Conformational Equilibrium

The equilibrium between the cis and trans conformers of Methyl (S)-1-acetylindoline-2-carboxylate is highly dependent on the solvent polarity. In nonpolar solvents, the trans conformer is favored, while in polar solvents, the cis conformer becomes predominant. This behavior is attributed to the larger dipole moment of the cis isomer, which is better stabilized by polar environments.[1][2]

Table 2: Trans/Cis Ratio of Methyl (S)-1-acetylindoline-2-carboxylate in Various Solvents [1]

SolventDielectric Constant (ε)Trans/Cis Ratio
CCl42.21.36
CDCl34.80.87
THF-d87.60.49
Acetone-d621.10.31
DMSO-d647.20.22

Experimental Protocols

Synthesis of this compound

A common synthetic route begins with the esterification of racemic indoline-2-carboxylic acid, followed by enzymatic resolution to obtain the desired (S)-enantiomer.

Protocol: Esterification of Indoline-2-carboxylic Acid [1]

  • Dissolve racemic indoline-2-carboxylic acid in methanol.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride to the solution.

  • Stir the reaction mixture at room temperature for a specified time.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester.

  • Purify the product using column chromatography.

Following esterification, enzymatic hydrolysis using a lipase, such as Candida antarctica lipase B (CALB), can be employed to selectively hydrolyze the (R)-ester, allowing for the separation of the desired this compound.

Conformational Analysis Workflow

A general workflow for the conformational analysis of chiral molecules like this compound involves a combination of experimental and computational techniques.

G General Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration & Conclusion Synthesis Synthesis of Chiral Molecule Purification Purification (e.g., HPLC) Synthesis->Purification XRay X-ray Crystallography (Solid-State Conformation) Purification->XRay Crystallization NMR NMR Spectroscopy (Solution-State Conformation) Purification->NMR CD Circular Dichroism (Chiroptical Properties) Purification->CD DFT DFT Calculations (Conformer Energies) Purification->DFT Integration Integration of Experimental & Computational Data XRay->Integration NMR->Integration CD->Integration MD Molecular Dynamics (Conformational Dynamics) DFT->MD MD->Integration Conclusion Elucidation of Conformational Preferences Integration->Conclusion

Caption: Workflow for Conformational Analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for studying chiral molecules in solution. The following is a general protocol for acquiring CD spectra.

Protocol: General Procedure for CD Spectroscopy

  • Sample Preparation: Prepare a solution of the compound in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 0.1-1 mg/mL).

  • Instrument Setup:

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV).

    • Calibrate the CD spectrometer using a standard, such as camphor-d-sulfonic acid.

    • Set the spectral range, bandwidth, scan speed, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the spectrum of the sample.

    • Subtract the solvent baseline from the sample spectrum to obtain the final CD spectrum.

  • Data Processing: Convert the raw data (ellipticity) to molar ellipticity ([θ]) to normalize for concentration and path length.

Biological Relevance and Signaling Pathways

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus. These inhibitors function by chelating the magnesium ions in the active site of the enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome.

The indole-2-carboxylic acid scaffold serves as a key pharmacophore that mimics the interactions of the viral DNA with the enzyme's active site. Structure-activity relationship (SAR) studies have shown that modifications to the indole ring can enhance the binding affinity and antiviral potency.

G Mechanism of HIV-1 Integrase Inhibition cluster_hiv HIV-1 Replication Cycle cluster_integrase HIV-1 Integrase Action cluster_inhibitor Inhibitor Action Viral_RNA Viral RNA Viral_DNA Viral DNA (via Reverse Transcriptase) Viral_RNA->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Integrase HIV-1 Integrase Viral_DNA->Integrase Binding Strand_Transfer Strand Transfer Reaction Active_Site Active Site with Mg2+ ions Integrase->Active_Site Active_Site->Strand_Transfer Chelation Chelation of Mg2+ ions Active_Site->Chelation Binding of Inhibitor Block Blockage of Strand Transfer Strand_Transfer->Block Inhibition Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->Chelation Chelation->Block

Caption: HIV-1 Integrase Inhibition by Indole Derivatives.

Conclusion

This compound is a synthetically valuable chiral building block with intriguing conformational properties. While detailed structural and spectroscopic data for the parent ester remain elusive in the readily accessible literature, studies on its N-acetylated derivative have revealed a fascinating solvent-dependent conformational equilibrium, highlighting its potential as a "chiral switch" in molecular design. The indole-2-carboxylic acid scaffold has also proven to be a successful pharmacophore for the development of HIV-1 integrase inhibitors. Further detailed experimental and computational studies on the parent ester are warranted to fully elucidate its conformational landscape and to guide the rational design of novel therapeutic agents.

References

The Synthesis of Indoline-2-Carboxylic Acid: A Journey from Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2-carboxylic acid is a conformationally constrained analog of the amino acids proline and tryptophan, and its chiral variants, particularly (S)-indoline-2-carboxylic acid, are pivotal building blocks in the synthesis of numerous pharmaceutical agents. Notably, it forms the core scaffold of angiotensin-converting enzyme (ACE) inhibitors such as perindopril and ramipril, which are widely used in the treatment of hypertension and congestive heart failure. The unique structural features of this molecule have spurred the development of a diverse array of synthetic strategies over the decades, ranging from classical reduction methods to sophisticated asymmetric catalytic approaches. This technical guide provides a comprehensive overview of the discovery and historical evolution of indoline-2-carboxylic acid synthesis, presenting key methodologies with detailed experimental protocols, quantitative data for comparison, and visual representations of reaction pathways and historical progression.

Discovery and Early Synthetic Efforts

The first synthesis of DL-indoline-2-carboxylic acid was reported by Hudson and Robertson in 1967.[1] Their approach involved the reduction of indole-2-carboxamide with phosphonium iodide and fuming hydriodic acid, followed by hydrolysis of the resulting indoline-2-carboxamide.[1][2] This initial method, while groundbreaking, utilized harsh reagents and provided the racemic product.

A subsequent significant development was described by Corey et al. in 1970, which focused on the reduction of indole-2-carboxylic acid ethyl ester.[1][3] This method employed metallic tin and dry hydrogen chloride gas in ethanol within a high-pressure sealed bomb. The reaction proceeded through an isolable tin complex of the indoline ester, which was then treated with anhydrous ammonia to liberate the free ester, followed by hydrolysis to yield the desired acid.[1][3]

Synthetic Strategies: A Historical Progression

The synthesis of indoline-2-carboxylic acid can be broadly categorized into two main stages: the formation of the indole-2-carboxylic acid precursor and its subsequent reduction to the indoline scaffold. The historical development of these methods reflects a continuous drive towards milder conditions, higher yields, and greater stereocontrol.

Historical_Progression cluster_indole_synthesis Synthesis of Indole-2-Carboxylic Acid Precursor cluster_reduction Reduction to Indoline-2-Carboxylic Acid Reissert Reissert Synthesis (1897) o-nitrotoluene + diethyl oxalate Hudson_Robertson Hudson & Robertson (1967) PI3 / HI on indole-2-carboxamide Reissert->Hudson_Robertson Provides Precursor Corey Corey et al. (1970) Sn / HCl on indole-2-carboxylate Reissert->Corey Provides Precursor Fischer Fischer Indole Synthesis (1883) Phenylhydrazone of pyruvic acid Fischer->Hudson_Robertson Provides Precursor Fischer->Corey Provides Precursor Catalytic_Hydrogenation Catalytic Hydrogenation Pt/C, Pd/C, Raney Ni Hudson_Robertson->Catalytic_Hydrogenation Milder Conditions Chemical_Reduction Other Chemical Reductions SnCl2 / HCl Corey->Chemical_Reduction Improvement Chemical_Reduction->Catalytic_Hydrogenation Greener Approach Asymmetric_Hydrogenation Asymmetric Hydrogenation Rh, Ir, Ru catalysts Catalytic_Hydrogenation->Asymmetric_Hydrogenation Enantioselectivity Enzymatic_Resolution Enzymatic Resolution Lipase-catalyzed hydrolysis Catalytic_Hydrogenation->Enzymatic_Resolution Enantioselectivity

Figure 1: Historical Progression of Synthetic Methodologies.

Synthesis of the Indole-2-Carboxylic Acid Precursor

The majority of synthetic routes to indoline-2-carboxylic acid commence with the corresponding indole derivative. Several classical named reactions are employed for this purpose.

Reissert Indole Synthesis

The Reissert indole synthesis, first reported in 1897, involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base to form ethyl o-nitrophenylpyruvate.[4][5] This intermediate is then reductively cyclized to afford indole-2-carboxylic acid.[4][5]

Reissert_Mechanism o_nitrotoluene o-Nitrotoluene enolate Carbanion intermediate o_nitrotoluene->enolate diethyl_oxalate Diethyl Oxalate condensation_product Ethyl o-nitrophenylpyruvate diethyl_oxalate->condensation_product base Base (e.g., KOEt) base->enolate enolate->condensation_product amino_intermediate Amino intermediate condensation_product->amino_intermediate Reduction reduction Reduction (e.g., Zn/AcOH) reduction->amino_intermediate indole_acid Indole-2-carboxylic acid amino_intermediate->indole_acid Cyclization cyclization Intramolecular Cyclization cyclization->indole_acid

Figure 2: Simplified Mechanism of the Reissert Indole Synthesis.
Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7] For the synthesis of indole-2-carboxylic acid, the phenylhydrazone of pyruvic acid is typically used.[6]

Fischer_Mechanism phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone pyruvic_acid Pyruvic Acid pyruvic_acid->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization acid_catalyst Acid Catalyst (H+) acid_catalyst->enamine diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic sigmatropic [3,3]-Sigmatropic Rearrangement aminal Aminal Intermediate diimine->aminal Cyclization cyclization Cyclization indole_acid Indole-2-carboxylic acid aminal->indole_acid Elimination of NH3 elimination Elimination of NH3

Figure 3: Key Steps in the Fischer Indole Synthesis.

Reduction of Indole-2-Carboxylic Acid to Indoline-2-Carboxylic Acid

The conversion of the stable aromatic indole ring to the saturated indoline ring is the crucial step in the synthesis. This has been achieved through various reduction methods, with a clear trend towards milder and more selective reagents.

Chemical Reduction Methods

Early methods relied on strong reducing agents. As mentioned, Hudson and Robertson used phosphonium iodide and hydriodic acid, while Corey employed tin in hydrochloric acid.[1][2] An improvement on Corey's method utilizes stannous chloride and hydrogen chloride gas in an alcohol solvent at atmospheric pressure, avoiding the need for a high-pressure apparatus.[3]

MethodReducing AgentSubstrateSolventConditionsYieldReference
Hudson & RobertsonPH₄I / HIIndole-2-carboxamide-RefluxNot specified[2]
Corey et al.Sn / HCl (gas)Indole-2-carboxylateEthanolHigh pressure, sealed bombNot specified[1][3]
Improved Tin-basedSnCl₂ / HCl (gas)Indole-2-carboxylic acidEthanol-20°C to RT, atmospheric pressureGood[3]

Table 1: Comparison of Chemical Reduction Methods.

Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner and more efficient alternative to chemical reduction. Various catalysts have been employed for the hydrogenation of indole-2-carboxylic acid and its esters.

A significant challenge in the hydrogenation of indoles is the potential for over-reduction to the octahydroindole derivative and catalyst poisoning by the indoline product.[8] The use of an acid additive, such as p-toluenesulfonic acid (p-TSA), is often crucial to protonate the C3 position of the indole ring, disrupting its aromaticity and facilitating hydrogenation.[9]

CatalystSubstrateSolventAdditivePressure (H₂)TemperatureYieldReference
Pt/CUnprotected IndolesWaterp-TSA30 barRoom Temp.Excellent[9]
Pd/CUnprotected IndoleWaterH₃PO₄Atmospheric40°C96% conversion[10]
PtO₂(S)-Indoline-2-carboxylic acidAcetic Acid-Not specified60°CHigh[11]

Table 2: Representative Catalytic Hydrogenation Methods.

Enantioselective Syntheses

The therapeutic importance of enantiomerically pure (S)-indoline-2-carboxylic acid has driven the development of asymmetric synthetic routes.

Asymmetric Hydrogenation

The direct asymmetric hydrogenation of N-protected indole-2-carboxylates using chiral transition metal catalysts, particularly those based on rhodium and iridium, has emerged as a powerful strategy. These methods can provide high enantioselectivities. For instance, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been shown to be effective, often requiring a base such as cesium carbonate to achieve high enantiomeric excess (ee).[12] More recently, iridium catalysts with bisphosphine-thiourea ligands have been developed for the highly enantioselective hydrogenation of unprotected indoles.[13]

Catalyst SystemSubstrateConditionsee (%)Reference
[Rh(nbd)₂]SbF₆ / PhTRAPN-acetylindolesH₂, Cs₂CO₃up to 95[12]
Rhodium / (S)-PipPhosMethyl N-acetyl-indole-2-carboxylate25 bar H₂, 40°C, Cs₂CO₃74[14]
Ir / ZhaoPhosAryl substituted unprotected indolesH₂, Brønsted acid86-99[13]

Table 3: Asymmetric Hydrogenation Approaches.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for obtaining enantiopure indoline-2-carboxylic acid. This typically involves the lipase-catalyzed stereoselective hydrolysis of a racemic ester of indoline-2-carboxylic acid. For example, the (R)-ester is selectively hydrolyzed, leaving the desired (S)-ester unreacted and in high optical purity.[15][16]

Enzymatic_Resolution_Workflow Racemic_Ester Racemic Indoline-2-carboxylate ((R,S)-Ester) Hydrolysis Selective Hydrolysis Racemic_Ester->Hydrolysis Lipase Lipase (e.g., Savinase, Alcalase) Lipase->Hydrolysis S_Ester (S)-Indoline-2-carboxylate (Unhydrolyzed) Hydrolysis->S_Ester R_Acid (R)-Indoline-2-carboxylic Acid (Hydrolyzed) Hydrolysis->R_Acid Separation Separation S_Ester->Separation S_Acid (S)-Indoline-2-carboxylic Acid S_Ester->S_Acid Hydrolysis R_Acid->Separation

Figure 4: Workflow for Enzymatic Resolution.

Experimental Protocols

Synthesis of Ethyl Indole-2-carboxylate via Reissert Synthesis (Adapted from Organic Syntheses)[17]

A. Potassium salt of ethyl o-nitrophenylpyruvate

  • To a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 300 mL of anhydrous ether and 39.1 g (1.00 g atom) of freshly cut potassium.

  • With stirring and under a slow stream of dry nitrogen, add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains gentle boiling.

  • Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.

  • Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.

  • Discontinue stirring after an additional 10 minutes and allow the mixture to stand for at least 24 hours.

  • Filter the deep-purple potassium salt, wash with anhydrous ether until the filtrate is colorless, and air-dry. Yield: 204–215 g (74–78%).

B. Ethyl indole-2-carboxylate

  • In a 400-mL hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt in 200 mL of glacial acetic acid.

  • Add 0.20 g of platinum catalyst.

  • Place the bottle in a Parr low-pressure hydrogenation apparatus and flush several times with hydrogen.

  • Shake the bottle under an initial hydrogen pressure of about 30 p.s.i. until hydrogen uptake ceases (approximately 1-2 hours).

  • Filter to remove the catalyst and wash the catalyst with glacial acetic acid.

  • Slowly add 3 L of water to the filtrate with stirring to precipitate the product.

  • Filter the yellow solid, wash with water, and dry over calcium chloride.

Catalytic Hydrogenation of Unprotected Indole to Indoline (Adapted from Török et al.)[9]
  • To a pressure vessel, add the indole substrate, 10 mol% of p-toluenesulfonic acid (p-TSA), and 5 mol% of 10% Pt/C.

  • Add water as the solvent.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 30 bar with hydrogen.

  • Stir the reaction mixture at room temperature for the required time (typically a few hours).

  • After the reaction is complete, carefully vent the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the indoline product.

Enzymatic Resolution of Racemic Indoline-2-carboxylic Acid Methyl Ester[15][16]
  • Prepare a buffer solution (e.g., 100 mM sodium carbonate buffer).

  • Dissolve or disperse the racemic indoline-2-carboxylic acid methyl ester in the buffer solution.

  • Add a hydrolytic enzyme (e.g., Savinase, Alcalase).

  • Stir the mixture at a controlled temperature (e.g., 25-50°C) for a specified duration (e.g., 3-85 hours), monitoring the reaction progress.

  • Upon completion (ideally at ~50% conversion), separate the unhydrolyzed (S)-indoline-2-carboxylic acid methyl ester from the aqueous solution containing the hydrolyzed (R)-indoline-2-carboxylic acid, typically by extraction with an organic solvent.

  • The recovered (S)-ester can then be hydrolyzed under basic conditions to yield (S)-indoline-2-carboxylic acid.

Conclusion

The synthesis of indoline-2-carboxylic acid has evolved significantly from its initial discovery. The journey from harsh, low-yielding classical methods to modern, efficient, and highly stereoselective catalytic and enzymatic processes showcases the advancements in synthetic organic chemistry. The methods outlined in this guide provide researchers and drug development professionals with a robust toolkit for accessing this crucial pharmaceutical intermediate. The continued development of novel catalytic systems promises even more sustainable and efficient routes in the future, further cementing the importance of indoline-2-carboxylic acid in medicinal chemistry.

References

The Therapeutic Potential of Indoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indoline scaffold, a heterocyclic motif consisting of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a privileged structure in medicinal chemistry. Its prevalence in numerous natural products and synthetic compounds with significant biological activities underscores its importance in drug discovery and development.[1][2][3][4] The unique three-dimensional and electronic properties of the indoline nucleus allow for diverse molecular interactions, making it a versatile backbone for the design of novel therapeutic agents across a wide spectrum of diseases.[4] This technical guide provides an in-depth overview of the potential therapeutic applications of indoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Anticancer Applications

Indoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][3][5] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of a range of indoline derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized in the table below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI)MCF-7 (Breast)64.10[4]
HNPMISkBr3 (Breast)119.99[4]
Indole-chalcone derivativeA549 (Lung)0.21[6]
Indole-chalcone derivativeHeLa (Cervical)0.32[6]
Indole-chalcone derivativeMCF-7 (Breast)0.46[6]
Indole-curcumin derivative (methoxy-substituted)Hep-2 (Laryngeal)12[7]
Indole-curcumin derivative (methoxy-substituted)A549 (Lung)15[7]
Indole-curcumin derivative (methoxy-substituted)HeLa (Cervical)4[7]
Azine derivative with indole moietyHCT-116 (Colon)4.27 - 8.15[7]
Azine derivative with indole moietyHepG2 (Liver)4.09 - 9.05[7]
Azine derivative with indole moietyMCF-7 (Breast)6.19 - 8.39[7]
Indole-tetrazole coupled aromatic amide (Compound 7)MCF-7 (Breast)3.5[7]
Indole-tetrazole coupled aromatic amide (Compound 9)SKOV3 (Ovarian)8.7[7]
Signaling Pathways in Cancer

Indoline derivatives exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt and EGFR pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway that regulates cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Certain indole derivatives, such as Indole-3-carbinol (I3C) and its dimer diindolylmethane (DIM), have been shown to inhibit this pathway, leading to the suppression of tumor growth.[7][8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Indoline Indoline Derivatives (e.g., I3C, DIM) Indoline->PI3K inhibit Indoline->Akt inhibit

PI3K/Akt signaling pathway inhibition by indoline derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival. Overexpression of EGFR is common in several cancers. Some indoline derivatives have been designed as EGFR inhibitors, blocking its kinase activity.[1][2][4]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation and Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Indoline Indoline Derivatives Indoline->EGFR inhibit

EGFR signaling pathway inhibition by indoline derivatives.

Antimicrobial Applications

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Indoline derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[1][9][10][11]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below presents MIC values for various indoline derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Indole-thiadiazole (2c)B. subtilis3.125[1]
Indole-triazole (3c)B. subtilis3.125[1]
Indole-triazole (3d)MRSA< 3.125[1]
Indole-triazole (3d)C. krusei3.125[1]
Halogenated indole derivativesC. krusei3.125[1]
4-bromo-6-chloroindoleS. aureus30[12]
6-bromo-4-iodoindoleS. aureus20[12]
Aminoguanidine-indole (4P)K. pneumoniae4-8[10]
Indole-1,2,4-triazole conjugate (6f)C. albicans2[11]
Indole-1,2,4-triazole conjugatesC. tropicalis2[11]

Anti-inflammatory Applications

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indoline derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of indoline derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Compound/DerivativeAssayIC50Reference
Indole-modified ursolic acid (UA-1)NO inhibition (LPS-stimulated RAW 264.7)2.2 ± 0.4 µM[13][14]
N-(4-aminophenyl) indoline-1-carbothioamide (4a)Protein denaturation inhibition62.2 µg/ml[13]
N-(4-aminophenyl) indoline-1-carbothioamide (4b)Protein denaturation inhibition60.7 µg/ml[13]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)NO inhibition10.992 µM
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)IL-6 inhibition2.294 µM
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)TNF-α inhibition12.901 µM
Signaling Pathway in Inflammation

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. The inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. Indole-3-carbinol (I3C) is a well-studied indole derivative that suppresses NF-κB activation.[15][16]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Indoline Indoline Derivatives (e.g., I3C) Indoline->IKK inhibit

NF-κB signaling pathway inhibition by indoline derivatives.

Neuroprotective Applications

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Indoline derivatives have shown promise as neuroprotective agents by combating oxidative stress and modulating signaling pathways involved in neuronal survival.[17][18][19]

Quantitative Data: Neuroprotective Activity

The neuroprotective effects of indoline derivatives can be quantified by their ability to protect neuronal cells from various insults. The effective concentration (EC50) for neuroprotection is a key parameter.

Compound/DerivativeAssayEC50 (µM)Reference
SMe1EC2Reduction of hypoxic impairment of neurotransmission0.03 - 10.0[19]
Indole-phenolic derivative (12)Protection against H₂O₂-induced cytotoxicity>30 (79.98% viability at 30 µM)[18]
Indole-phenolic derivative (14)Protection against Aβ(25-35)-induced cytotoxicity>30 (92.50% viability at 30 µM)[18]
Quinolylnitrone (QN6)Protection against decreased neuronal metabolic activity3.97 ± 0.78[14]
Quinolylnitrone (QN6)Anti-necrotic activity3.79 ± 0.83[14]
Quinolylnitrone (QN6)Anti-apoptotic activity3.99 ± 0.21[14]
Signaling Pathway in Neuroprotection

BDNF/TrkB/CREB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity. The downstream activation of cAMP response element-binding protein (CREB) is essential for these effects. Some indole derivatives, like diindolylmethane (DIM), are thought to exert their neuroprotective effects by modulating this pathway.[17][20][21]

BDNF_TrkB_CREB_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds & activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB MAPK_ERK->CREB Neuroprotection Neuronal Survival, Synaptic Plasticity CREB->Neuroprotection Indoline Indoline Derivatives (e.g., DIM) Indoline->TrkB modulates

BDNF/TrkB/CREB signaling pathway modulation by indoline derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative bioactive indoline derivative and for key in vitro assays used to evaluate their therapeutic potential.

Synthesis of a Potent Anticancer Indoline Derivative

The following is a representative protocol for the synthesis of novel indolin-2-one derivatives with significant anticancer activity, adapted from the literature.[11][22][23]

General Procedure for the Synthesis of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives:

  • Synthesis of Chalcone Intermediate: To a solution of an appropriate indole-3-carboxaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (20 mL), an aqueous solution of NaOH (10%, 5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the chalcone intermediate.

  • Synthesis of Pyrazole Intermediate: A mixture of the chalcone (1 mmol), hydrazine hydrate (1.5 mmol), and glacial acetic acid (5 mL) in ethanol (20 mL) is refluxed for 8-10 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the pyrazole intermediate.

  • Synthesis of the Final Indoline Derivative: To a stirred solution of the pyrazole intermediate (1 mmol) in dry N,N-dimethylformamide (DMF) (15 mL), chloroacetyl chloride (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The mixture is poured into ice-cold water, and the resulting solid is filtered, washed with water, and purified by column chromatography to yield the final product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the indoline derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The indoline derivatives are serially diluted (usually two-fold) in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the indoline derivatives for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Indoline derivatives represent a highly promising class of compounds with a broad range of therapeutic applications. Their structural versatility allows for fine-tuning of their pharmacological properties, leading to the development of potent and selective agents. The data and methodologies presented in this guide highlight the significant potential of indoline-based compounds in the fields of oncology, infectious diseases, inflammation, and neurodegenerative disorders. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of novel and effective drugs for a variety of unmet medical needs.

References

The Pivotal Role of (S)-(+)-Methyl Indoline-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-Methyl indoline-2-carboxylate , a chiral heterocyclic building block, has emerged as a cornerstone in the synthesis of a diverse array of bioactive molecules and pharmaceuticals. Its rigid, bicyclic structure and inherent chirality make it a valuable scaffold for the design of potent and selective therapeutic agents. This technical guide delves into the synthesis, applications, and significant contributions of this compound to the field of medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility.

Synthesis and Chiral Resolution

The enantiomerically pure (S)-configuration of methyl indoline-2-carboxylate is crucial for its application in stereoselective drug design.[1] Several synthetic strategies have been developed to obtain this chiral intermediate, with enzymatic resolution being a particularly efficient and widely used method.

One common approach involves the esterification of racemic indoline-2-carboxylic acid to its methyl ester, followed by enantioselective hydrolysis using specific enzymes. This process selectively hydrolyzes the (R)-enantiomer, leaving the desired this compound unreacted and in high optical purity.[2]

Experimental Protocol: Enzymatic Resolution of Racemic Methyl Indoline-2-carboxylate[2]
  • Esterification of Racemic Indoline-2-carboxylic Acid: Racemic indoline-2-carboxylic acid is dissolved in methanol. Thionyl chloride (1 to 2 equivalents) is added slowly to the solution. The reaction mixture is stirred until the esterification is complete, yielding racemic methyl indoline-2-carboxylate.

  • Enzymatic Hydrolysis: The racemic methyl ester is dispersed in a buffer solution (e.g., 100mM sodium carbonate buffer). A hydrolytic enzyme, such as Savinase, Alcalase, or Novozym 243, is added to the mixture. The reaction is stirred, leading to the selective hydrolysis of the (R)-enantiomer.

  • Separation and Recovery: The unhydrolyzed this compound, now enantiomerically enriched, is separated from the hydrolyzed (R)-indoline-2-carboxylic acid. This separation can be achieved through extraction with an organic solvent like ethyl acetate.

  • Purification: The recovered this compound is further purified using techniques such as column chromatography to achieve high optical purity (≥99% e.e.).

Applications in Medicinal Chemistry

The (S)-indoline-2-carboxylate scaffold is a key component in a variety of therapeutic agents, spanning antiviral, cardiovascular, and neurological domains. Its rigid conformation helps to orient substituents in a defined three-dimensional space, facilitating specific interactions with biological targets.

Antiviral Agents: HIV-1 Integrase Inhibitors

Derivatives of (S)-indoline-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1] These inhibitors chelate the two magnesium ions within the active site of the integrase, preventing the strand transfer of viral DNA into the host genome.[3] Structural modifications on the indoline core have led to the development of compounds with significant inhibitory activity.[1][4]

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Host DNA Host DNA Host DNA->Integration Integration->Provirus Strand Transfer Indoline_Inhibitor (S)-Indoline-2-carboxylate Derivative Integrase HIV-1 Integrase Indoline_Inhibitor->Integrase Inhibits Integrase->Integration Catalyzes

The inhibitory activity of various indole-2-carboxylic acid derivatives against HIV-1 integrase has been quantified, with some compounds showing IC50 values in the low micromolar range.[3]

CompoundR1R2IC50 (µM)[3]
3 HH>10
15 Hp-trifluorophenyl1.51
18 Ho-fluorophenyl1.23
16b ClH1.70
19a Fp-trifluorophenyl0.45
19b Clp-trifluorophenyl0.28
20a Fo-fluorophenyl0.13
Cardiovascular Drugs: Synthesis of Perindopril

(S)-Indoline-2-carboxylic acid is a crucial intermediate in the industrial synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[5][6] The synthesis involves the coupling of a protected form of (S)-indoline-2-carboxylic acid with another chiral amino acid derivative.

Perindopril_Synthesis_Workflow Racemic_Indoline Racemic Indoline-2-carboxylic Acid Resolution Chiral Resolution Racemic_Indoline->Resolution S_Indoline (S)-Indoline-2-carboxylic Acid Resolution->S_Indoline Protection Protection of Carboxyl Group S_Indoline->Protection Protected_S_Indoline Protected (S)-Indoline -2-carboxylate Protection->Protected_S_Indoline Coupling Coupling Reaction Protected_S_Indoline->Coupling Perindopril_Precursor Perindopril Precursor Coupling->Perindopril_Precursor Deprotection Deprotection Perindopril_Precursor->Deprotection Perindopril Perindopril Deprotection->Perindopril Side_Chain N-[(S)-1-carbethoxybutyl] -(S)-alanine Side_Chain->Coupling

Neurological and Anti-inflammatory Applications

The indoline scaffold is also present in molecules investigated for the treatment of neurological disorders and inflammation. Derivatives have shown potential as neuroprotective agents by modulating signaling pathways involved in oxidative stress and neuroinflammation.[7][8][9] For instance, some indole derivatives have been found to activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.[7][8]

Neuroprotective_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Activates Indole_Derivative Indole Derivative Indole_Derivative->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Of ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to Antioxidant_Enzymes Antioxidant Enzyme Production ARE->Antioxidant_Enzymes Promotes Transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Conclusion

This compound is a versatile and indispensable chiral building block in medicinal chemistry. Its unique structural features have enabled the development of a wide range of therapeutic agents targeting diverse diseases. The continued exploration of this scaffold and its derivatives promises to yield novel and more effective drugs in the future, highlighting its enduring importance in the quest for new medicines. The synthetic accessibility and the potential for diverse functionalization make it a privileged scaffold for future drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-(+)-Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Methyl indoline-2-carboxylate is a crucial chiral building block in the synthesis of a variety of pharmaceutical agents and complex organic molecules. Its rigid bicyclic structure and defined stereochemistry make it an invaluable intermediate for the development of drugs targeting a range of conditions, including cardiovascular diseases and neurological disorders. The enantiomeric purity of this compound is often critical for therapeutic efficacy and safety, necessitating highly selective synthetic methods. This document provides an overview of common enantioselective strategies and detailed protocols for its synthesis.

Application Notes

The primary application of this compound lies in its role as a key intermediate for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril and Trandolapril, which are widely used to treat hypertension and heart failure. The specific (S)-configuration is essential for the biological activity of these drugs. Beyond ACE inhibitors, this chiral synthon is utilized in the development of various other bioactive compounds and in the exploration of novel chemical entities in drug discovery programs. Its versatile chemical handles, the secondary amine and the methyl ester, allow for a wide range of synthetic modifications, making it a valuable scaffold in medicinal chemistry.

There are several principal strategies for the enantioselective synthesis of this compound, each with its own advantages and limitations:

  • Enzymatic Kinetic Resolution: This method employs enzymes, such as lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. It is often characterized by high enantioselectivity and mild reaction conditions.

  • Diastereomeric Salt Resolution: A classical resolution technique where a racemic mixture of indoline-2-carboxylic acid is reacted with a chiral resolving agent to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, enabling their separation by crystallization.

  • Asymmetric Catalysis: This approach involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to directly synthesize the desired enantiomer from a prochiral starting material. Asymmetric hydrogenation of indole-2-carboxylates is a common example.

  • Chiral Pool Synthesis: This strategy utilizes a readily available and enantiomerically pure natural product, such as an amino acid, as the starting material, converting it through a series of chemical transformations into the target molecule, thereby preserving the initial stereochemistry.

The choice of synthetic route often depends on factors such as scale, cost, desired enantiomeric purity, and available resources.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different enantioselective methods for the synthesis of this compound and its corresponding acid precursor.

MethodCatalyst/Enzyme/ReagentSubstrateSolvent(s)Temp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)Reference
Enzymatic Resolution SavinaseRacemic indoline-2-carboxylic acid methyl ester100mM Carbonate Buffer (pH 8.0)353-85~50 (theoretical max)>99[1]
Asymmetric Hydrogenation [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos / Methanesulfonic acidMethyl 1H-indole-2-carboxylateCHCl₃70489597[2]
Chiral Pool Synthesis (from L-phenylalanine)L-phenylalanineH₂SO₄, then variousvariousmulti-step42 (overall)>99.5[3]
Diastereomeric Resolution (R)-α-methylbenzylamineRacemic indoline-2-carboxylic acidvariousvariousmulti-stepN/AHigh (after crystallization)General Knowledge

N/A: Not explicitly available in the searched literature as a quantitative value for the entire process.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Methyl Indoline-2-Carboxylate

This protocol is based on the selective hydrolysis of the (R)-enantiomer of racemic methyl indoline-2-carboxylate using the enzyme Savinase, leaving the desired (S)-enantiomer unreacted.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation racemic_ester Racemic Methyl Indoline-2-carboxylate reaction_mixture Reaction Mixture racemic_ester->reaction_mixture buffer 100mM Carbonate Buffer (pH 8.0) buffer->reaction_mixture savinase Savinase Enzyme savinase->reaction_mixture incubation Incubate at 35°C with stirring reaction_mixture->incubation extraction Extraction with Organic Solvent incubation->extraction After ~50% conversion separation Separation of (S)-ester and (R)-acid extraction->separation purification Purification separation->purification product (S)-(+)-Methyl Indoline-2-carboxylate purification->product

Caption: Workflow for Enzymatic Kinetic Resolution.

Materials:

  • Racemic methyl indoline-2-carboxylate

  • Savinase (protease)

  • 100mM Sodium Carbonate Buffer (pH 8.0)

  • 5N Sodium Hydroxide solution

  • Ethyl acetate or other suitable organic solvent

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 20 g of racemic indoline-2-carboxylic acid methyl ester and 80 mL of 100mM carbonate buffer solution (pH 8.0).[1]

  • Enzyme Addition: Stir the mixture to form a suspension and add 1 g of Savinase.[1]

  • Reaction Monitoring: Maintain the reaction temperature at 35°C with constant stirring. Monitor the pH of the reaction mixture and maintain it in the range of 7.8 to 8.2 by the controlled addition of a 5N sodium hydroxide solution. The reaction progress can be monitored by chiral HPLC to determine the enantiomeric excess of the remaining ester.[1]

  • Work-up: Once approximately 50% conversion is reached (indicating that most of the (R)-ester has been hydrolyzed), stop the reaction.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The desired (S)-ester will be in the organic phase, while the sodium salt of the (R)-acid will remain in the aqueous phase.

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary to achieve high chemical purity.

Protocol 2: Chiral Pool Synthesis of (S)-Indoline-2-carboxylic Acid from L-Phenylalanine

This protocol outlines the synthesis of the carboxylic acid precursor of the target molecule starting from the readily available chiral amino acid, L-phenylalanine. The final esterification to the methyl ester is a standard procedure.

Workflow Diagram:

G start L-Phenylalanine nitration Nitration (Urea Nitrate / H₂SO₄) start->nitration dinitro_phe 2,4-Dinitro-L-phenylalanine nitration->dinitro_phe cyclization Intramolecular Nitro Amination dinitro_phe->cyclization nitro_indoline (S)-6-Nitro-indoline- 2-carboxylic acid cyclization->nitro_indoline reduction Reduction of Nitro Group nitro_indoline->reduction product_acid (S)-Indoline- 2-carboxylic acid reduction->product_acid esterification Esterification (MeOH, SOCl₂) product_acid->esterification final_product (S)-(+)-Methyl Indoline-2-carboxylate esterification->final_product

References

Application Notes and Protocols for the Esterification of (S)-indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of various esters of (S)-indoline-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as Perindopril. The selection of an appropriate esterification method is critical and depends on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the sensitivity of the starting material to acidic or harsh conditions.

Overview of Esterification Methods

Several common methods can be employed for the esterification of (S)-indoline-2-carboxylic acid. The choice of method impacts reaction efficiency, product yield, and purification requirements. Below is a comparative summary of the most effective techniques.

Table 1: Comparison of Esterification Methods for (S)-indoline-2-carboxylic Acid

Method Reagents/Catalyst Typical Solvents Advantages Disadvantages Suitable for
Fischer-Speier Esterification Alcohol (in excess), Strong acid catalyst (e.g., H₂SO₄, TsOH)Alcohol (serves as solvent) or a non-polar solvent like TolueneCost-effective, simple procedure.[1][2]Reversible reaction, requires forcing conditions (heat, excess alcohol)[2], not suitable for acid-sensitive substrates.Methyl, Ethyl esters
Thionyl Chloride (SOCl₂) Method Thionyl chloride (SOCl₂), AlcoholAlcohol or an inert solvent like Dichloromethane (DCM)High yield, irreversible reaction[3], forms gaseous byproducts (SO₂ and HCl) that are easily removed.[3]SOCl₂ is corrosive and moisture-sensitive; generates HCl which may not be suitable for all substrates.Methyl, Ethyl esters
Steglich Esterification Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), AlcoholDichloromethane (DCM), Tetrahydrofuran (THF)Mild reaction conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[4][5]DCC is an allergen, formation of dicyclohexylurea (DCU) byproduct requires careful purification.[5]tert-Butyl esters, complex esters

Quantitative Data from Literature

The following table summarizes reported yields for the synthesis of (S)-indoline-2-carboxylic acid esters. Direct esterification data for the (S)-enantiomer is limited; many procedures involve the esterification of the racemic mixture followed by enzymatic resolution.

Table 2: Reported Yields for (S)-indoline-2-carboxylic Acid Ester Synthesis

Ester Product Esterification Method Substrate Key Conditions Reported Yield Optical Purity (e.e.) Reference
(S)-indoline-2-carboxylic acid methyl esterThionyl Chloride followed by Enzymatic ResolutionRacemic indoline-2-carboxylic acid1. SOCl₂, Methanol; 2. Enzymatic hydrolysis of the (R)-ester47.0% (for the (S)-ester after resolution)99.3%[6][7]
Methyl benzoate (Model Reaction)Fischer-Speier EsterificationBenzoic acidMethanol, H₂SO₄ (cat.), 65°C90%N/A[1]
Cyclohexyl hippurate (Model Reaction)Fischer-Speier EsterificationHippuric acidCyclohexanol, p-TsOH, Toluene, Dean-Stark trap96%N/A[1]
tert-Butyl ethyl fumarate (Model Reaction)Steglich EsterificationEthyl fumaric acidtert-Butanol, DCC, DMAP, Dichloromethane65%N/A[8]

Experimental Protocols

Protocol 1: Synthesis of (S)-indoline-2-carboxylic acid methyl ester via Thionyl Chloride

This protocol is adapted from methods used for the esterification of racemic indoline-2-carboxylic acid and is a widely applicable procedure for generating methyl esters.

Materials:

  • (S)-indoline-2-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (S)-indoline-2-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension over 15-30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. b. Carefully dilute the residue with ethyl acetate. c. Slowly pour the organic solution into a stirred, chilled saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Continue adding the bicarbonate solution until effervescence ceases. d. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. e. Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-indoline-2-carboxylic acid methyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow and Signaling Pathway Diagrams

Diagram 1: General Workflow for Esterification of (S)-indoline-2-carboxylic Acid

Esterification_Workflow Start Start: (S)-indoline-2-carboxylic acid Reagents Add Alcohol & Catalyst/Reagent Start->Reagents 1. Reactants Reaction Reaction (Heating/Stirring) Reagents->Reaction 2. Initiate Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup 3. Quench Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Isolate Product Final Product: (S)-indoline-2-carboxylate ester Purification->Product 5. Characterize

Caption: General experimental workflow for the esterification of (S)-indoline-2-carboxylic acid.

Diagram 2: Fischer-Speier Esterification Signaling Pathway

Fischer_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation H⁺ (catalyst) ActivatedCarbonyl Activated Carbonyl [R-C(OH)₂]⁺ Protonation->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack by Alcohol (R'-OH) ActivatedCarbonyl->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination ProtonatedEster Protonated Ester [R-COOR']H⁺ WaterElimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation Ester Ester (R-COOR') Deprotonation->Ester -H⁺

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

References

Application Notes and Protocols for the Use of (S)-(+)-Methyl indoline-2-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Methyl indoline-2-carboxylate and its parent amino acid, (S)-indoline-2-carboxylic acid, are valuable non-natural amino acid building blocks in peptide synthesis. As a conformationally constrained mimetic of both L-proline and L-phenylalanine, its incorporation into peptide chains can induce specific secondary structures, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation.[1][2] A noteworthy characteristic of (S)-indoline-2-carboxylic acid derivatives is their remarkable tendency to favor a cis amide bond, particularly in polar solvents, which is contrary to the typical trans preference of proline.[3] This feature makes it a powerful tool for designing novel peptide structures and materials.[3]

However, the integration of this amino acid into peptide sequences is not without its challenges. Its nature as a secondary amine and the steric hindrance it presents can lead to lower reactivity and a propensity for side reactions, most notably the formation of diketopiperazines.[1][4] These application notes provide detailed protocols for the efficient incorporation of (S)-indoline-2-carboxylic acid derivatives in both solid-phase and solution-phase peptide synthesis, utilizing optimized conditions and potent coupling reagents to overcome these synthetic hurdles.

Data Presentation: Comparative Coupling Efficiency

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered or less reactive amino acids like (S)-indoline-2-carboxylic acid. The following tables summarize the efficiency of various coupling reagents and conditions for both N-Boc and N-Fmoc protected (S)-indoline-2-carboxylic acid.

Table 1: Comparative Coupling Efficiency for Boc-(S)-indoline-2-carboxylic acid

Coupling Reagent/MethodActivating AdditiveBaseSolventTypical Yield (%)Key Considerations
HBTU HOBt (internal)DIPEA, NMMDMF, NMP>90%Fast activation, standard for SPPS. May require double coupling.[1]
HATU HOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for hindered couplings. Reduces racemization.[1]
PyBOP HOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Effective for hindered and N-methylated amino acids.[1]
DCC / DIC HOBt, OxymaPure-CH₂Cl₂, DMF~85%Cost-effective. Formation of insoluble DCU byproduct with DCC. DIC is preferred for SPPS.[1]
T3P® -Pyridine, DIPEAEtOAc, THFHighPropanephosphonic acid anhydride; efficient with low epimerization. Simplified purification.[1]

Table 2: Synthesis of Dipeptides containing (S)-indoline-2-carboxylic acid Methyl Ester

N-Protected Amino AcidCoupling ReagentBaseSolventYield (%)Reference
Ac-(S)-Ind-OHHBTUTEAMeCN78[5]
Boc-(S)-Ind-OHHBTUTEAMeCN46[5]
Boc-L-Ala-OHBOP-ClDIPEADCM50[5]
Boc-D-Ala-OHBOP-ClDIPEADCM65[5]
Cbz-L-Pro-OHMukaiyamaTEADCM70[6]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-indoline-2-carboxylic acid

This protocol describes the synthesis of the N-Boc protected building block from (S)-indoline-2-carboxylic acid.

Materials:

  • (S)-indoline-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve (S)-indoline-2-carboxylic acid (1.0 eq.) in a mixture of dioxane and 1M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield Boc-(S)-indoline-2-carboxylic acid as a solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(S)-indoline-2-carboxylic acid

This protocol outlines a single coupling cycle for the incorporation of Fmoc-(S)-indoline-2-carboxylic acid into a peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Fmoc-(S)-indoline-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% Piperidine in DMF

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat with a second treatment of 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.

  • Coupling of Fmoc-(S)-indoline-2-carboxylic acid:

    • In a separate vial, dissolve Fmoc-(S)-indoline-2-carboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. For this sterically hindered amino acid, a double coupling may be necessary.

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Protocol 3: Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide in solution by coupling Boc-(S)-indoline-2-carboxylic acid with an amino acid ester.

Materials:

  • Boc-(S)-indoline-2-carboxylic acid

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • DIC (Diisopropylcarbodiimide)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • NMM (N-Methylmorpholine)

  • Anhydrous DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Reactant Preparation:

    • Dissolve Boc-(S)-indoline-2-carboxylic acid (1.0 eq.) and OxymaPure (1.1 eq.) in anhydrous DCM in a round-bottom flask.

    • In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM and add NMM (1.1 eq.) to neutralize the salt. Stir for 10 minutes.

  • Activation and Coupling:

    • Cool the Boc-(S)-indoline-2-carboxylic acid solution to 0 °C in an ice bath.

    • Add DIC (1.1 eq.) to the cooled solution and stir for 10 minutes to activate the carboxylic acid.

    • Add the neutralized amino acid ester solution from step 1 to the activation mixture.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathway: Inhibition of Angiotensin-Converting Enzyme (ACE)

(S)-indoline-2-carboxylic acid is a key component of the angiotensin-converting enzyme (ACE) inhibitor perindopril.[7] Its active metabolite, perindoprilat, is a dipeptide that potently inhibits ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] The diagram below illustrates the mechanism of action.

RAAS_Inhibition Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin AngII Angiotensin II AngI->AngII ACE Angiotensin-Converting Enzyme (ACE) Inactive Inactive Peptides AT1R AT1 Receptor AngII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Perindoprilat Perindoprilat (contains (S)-indoline-2-carboxylate) Perindoprilat->ACE Inhibits Perindoprilat->Inactive Prevents Degradation Bradykinin Bradykinin (Vasodilator) Bradykinin->Inactive

Caption: Mechanism of ACE inhibition by perindoprilat.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis for the incorporation of (S)-indoline-2-carboxylic acid.

SPPS_Workflow Start Start: Peptide-Resin Swell 1. Resin Swelling (DCM, then DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4b. Coupling Reaction Wash1->Couple Activate 4a. Pre-activation of Fmoc-(S)-Ind-OH (HATU, DIPEA in DMF) Activate->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Next Ready for Next Cycle or Final Cleavage Wash2->Next

Caption: Workflow for one coupling cycle in Fmoc-SPPS.

Logical Relationship: Challenges and Solutions in Coupling

This diagram outlines the common challenges encountered when using (S)-indoline-2-carboxylic acid in peptide synthesis and the corresponding solutions.

Caption: Challenges and solutions for coupling (S)-indoline-2-carboxylic acid.

References

Application Notes and Protocols: Asymmetric Synthesis with (S)-(+)-Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Methyl indoline-2-carboxylate is a valuable chiral building block in the field of asymmetric synthesis, primarily utilized for its rigid bicyclic structure which allows for the stereocontrolled introduction of substituents. Its applications are particularly prominent in the pharmaceutical industry for the synthesis of complex molecules with high enantiomeric purity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension.

Application: Synthesis of ACE Inhibitors (Trandolapril)

This compound is a key precursor for the synthesis of the ACE inhibitor Trandolapril. The synthesis involves the stereoselective formation of the octahydroindole-2-carboxylic acid core, followed by a peptide coupling reaction. The chirality of the starting material is crucial for the final biological activity of the drug.

Quantitative Data Summary
StepReactionStarting MaterialKey Reagents/CatalystSolventTemperatureTimeYieldDiastereomeric/Enantiomeric Excess
1HydrolysisThis compoundLiOHTHF/H₂ORoom Temp.2-4 h>95%>99% ee
2Hydrogenation(S)-Indoline-2-carboxylic acidPtO₂Acetic Acid60 °C24 h85%90:10 dr ((S,S,S) : (S,R,R))
3Esterification(2S,3aS,7aS)-Octahydroindole-2-carboxylic acidBenzyl alcohol, SOCl₂BenzeneReflux4-6 hHigh>99% de
4Peptide CouplingBenzyl (2S,3aS,7aS)-octahydroindole-2-carboxylateECPPA-NCA, TriethylamineDichloromethaneRoom Temp.3 hGoodHigh de

ECPPA-NCA: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride

Experimental Protocols

Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

This protocol details the initial steps of converting this compound to the key bicyclic amino acid intermediate.

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH, 1.5 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Indoline-2-carboxylic acid as a solid.

Step 2: Hydrogenation of (S)-Indoline-2-carboxylic acid

  • In a hydrogenation vessel, dissolve (S)-Indoline-2-carboxylic acid (1 eq., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

  • Add Platinum(IV) oxide (PtO₂, 300 mg) to the solution.

  • Hydrogenate the mixture at 60 °C under atmospheric pressure for 24 hours.[1]

  • After the reaction is complete, filter the catalyst through a pad of Celite and wash with acetic acid.

  • Evaporate the solvent to dryness.

  • Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid (2.64 g, 85% yield).[1]

cluster_0 Synthesis of Octahydroindole Core Start (S)-(+)-Methyl indoline-2-carboxylate Hydrolysis Step 1: Hydrolysis (LiOH, THF/H₂O) Start->Hydrolysis Intermediate1 (S)-Indoline-2-carboxylic acid Hydrolysis->Intermediate1 Hydrogenation Step 2: Hydrogenation (H₂, PtO₂, Acetic Acid) Intermediate1->Hydrogenation Product1 (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid Hydrogenation->Product1

Workflow for the synthesis of the octahydroindole core.
Protocol 2: Synthesis of Trandolapril

This protocol outlines the coupling of the bicyclic amino acid with the dipeptide side chain to yield Trandolapril.

Step 1: Benzyl Esterification of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

  • Suspend (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (1 eq.) in benzyl alcohol (5-10 eq.).

  • Cool the mixture to 0 °C and add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the excess benzyl alcohol under reduced pressure.

  • Purify the residue by column chromatography to obtain Benzyl (2S,3aS,7aS)-octahydroindole-2-carboxylate.

Step 2: Peptide Coupling with ECPPA-NCA

  • Dissolve Benzyl (2S,3aS,7aS)-octahydroindole-2-carboxylate (1 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2 eq.) to the solution.

  • In a separate flask, dissolve N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (ECPPA-NCA) (1.1 eq.) in anhydrous DCM.

  • Add the ECPPA-NCA solution dropwise to the solution of the benzyl ester at room temperature.

  • Stir the reaction mixture for 3 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected Trandolapril.

Step 3: Debenzylation to afford Trandolapril

  • Dissolve the protected Trandolapril from the previous step in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate under reduced pressure to yield Trandolapril.

cluster_1 Final Assembly of Trandolapril Start2 (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid Esterification Step 1: Esterification (Benzyl alcohol, SOCl₂) Start2->Esterification Intermediate2 Benzyl Ester Intermediate Esterification->Intermediate2 Coupling Step 2: Peptide Coupling (ECPPA-NCA, Et₃N) Intermediate2->Coupling Protected Protected Trandolapril Coupling->Protected Debenzylation Step 3: Debenzylation (H₂, Pd/C) Protected->Debenzylation Product2 Trandolapril Debenzylation->Product2

Workflow for the final synthesis of Trandolapril.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (S)-(+)-Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-Methyl indoline-2-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized for the asymmetric synthesis of complex pharmaceutical agents.[1] Its rigid, bicyclic structure and stereochemically defined center make it an ideal starting material for creating molecules with specific three-dimensional orientations, which is critical for selective interaction with biological targets. These application notes provide detailed protocols for the synthesis of key intermediates for two major classes of pharmaceuticals: ACE inhibitors, exemplified by Perindopril, and Vinca alkaloids, such as Vincamine.

Application Note 1: Synthesis of a Key Intermediate for Perindopril

Background: Perindopril is a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[2] Its synthesis involves the coupling of a derivative of (S)-indoline-2-carboxylic acid with N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine.[3][4] This protocol outlines the peptide coupling step to form the benzyl ester of Perindopril, a direct precursor to the active pharmaceutical ingredient.

Synthetic Pathway: The core of the synthesis is an amide bond formation between the indoline nitrogen and the alanine derivative.

cluster_start Starting Materials cluster_product Product A (S)-(+)-Methyl indoline-2-carboxylate C (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid benzyl ester A->C 1. Hydrolysis 2. Hydrogenation 3. Benzyl Esterification B N-[(S)-1-Ethoxycarbonylbutyl]-(S)-alanine D Perindopril Benzyl Ester (Intermediate) B->D Peptide Coupling (DCC, HOBt) C->D Peptide Coupling (DCC, HOBt)

Caption: Synthetic workflow for the Perindopril intermediate.

Experimental Protocol: Peptide Coupling

This protocol describes the solution-phase coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).[3]

Materials:

  • (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate salt

  • N-[(S)-1-Ethoxycarbonylbutyl]-(S)-alanine

  • 1-Hydroxybenzotriazole (HOBt)

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

Procedure:

  • Suspend (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate salt (5 kg) in ethyl acetate (60 kg).

  • Add triethylamine (3.5 kg) to the suspension to neutralize the salt.

  • To this mixture, add 1-hydroxybenzotriazole (6 kg) and N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine (7.5 kg).

  • Cool the reaction mixture slightly and stir for approximately 3 hours.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) to initiate the coupling reaction.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the organic phase with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Perindopril benzyl ester.[3]

  • The crude product can be further purified by crystallization or chromatography. The final deprotection via hydrogenation yields Perindopril.[5]

Data Presentation

ParameterValueReference
Starting Material (2S)-Indoline-2-carboxylic acid[2]
Enantiomeric Purity >99.5%[2]
Chemical Purity 98%[2]
Coupling Yield ~92.3%[3]
Final Product (Perindopril Erbumine) Yield 95% (from benzyl ester)[3]

Application Note 2: Synthesis of a Pentacyclic Precursor for Vinca Alkaloids

Background: Vincamine is a natural indole alkaloid with vasodilating and neuroprotective properties.[1] Its derivatives, like Brovincamine (11-bromovincamine), are also used therapeutically.[6] The synthesis of the complex pentacyclic core of these alkaloids can be achieved through a strategy involving N-alkylation of an indoline derivative followed by an intramolecular cyclization, such as the Dieckmann condensation, to form the crucial E-ring.[1][7]

Synthetic Pathway: This pathway involves the initial N-alkylation of this compound, followed by an intramolecular Dieckmann cyclization to form the pentacyclic β-keto ester, a key precursor to Vinca alkaloids.

A (S)-(+)-Methyl indoline-2-carboxylate B N-Alkylated Diester Intermediate A->B N-Alkylation (e.g., with ethyl bromoacetate) C Pentacyclic β-Keto Ester (Vincamine Precursor) B->C Intramolecular Dieckmann Cyclization (Base-catalyzed)

Caption: Synthesis of a Vinca alkaloid pentacyclic core.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol is adapted from general procedures for the N-alkylation of indole-2-carboxylates.[8][9]

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium hydroxide (KOH)

  • Acetone

  • Water (H₂O)

Procedure:

  • Dissolve this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask.

  • Add a solution of potassium hydroxide (3.0 mmol) in water (0.1 mL).

  • Add ethyl bromoacetate (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, add water to the mixture and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-alkylated diester intermediate by column chromatography on silica gel.

Protocol 2: Intramolecular Dieckmann Cyclization

This protocol describes the base-catalyzed intramolecular cyclization of the N-alkylated diester to form the pentacyclic β-keto ester.[1][7]

Materials:

  • N-Alkylated Diester Intermediate (from Protocol 1)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (HCl)

Procedure:

  • In an oven-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of the N-alkylated diester intermediate (1.0 mmol) in anhydrous toluene (20 mL).

  • Add sodium ethoxide (1.2 mmol) to the solution portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by adding dilute aqueous HCl until the mixture is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude pentacyclic β-keto ester, which can be purified by chromatography. This intermediate serves as a scaffold for conversion into Vincamine.[1]

Data Presentation

Quantitative data for this specific multi-step synthesis is highly dependent on the exact substrates and conditions used. The following table provides typical yields for the individual reaction types.

Reaction StepTypical Yield (%)Notes
N-Alkylation of Indole Esters 85 - 95%Yields are generally high for reactive alkyl halides.[8][9]
Dieckmann Cyclization 70 - 90%Favorable for the formation of 5- and 6-membered rings.[7]

References

Application Notes and Protocols: Enzymatic Hydrolysis for Enantiomeric Purity of Indoline-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-indoline-2-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceuticals.[1] Achieving high enantiomeric purity is critical for the efficacy and safety of the final drug products. One effective method for obtaining the desired (S)-enantiomer is through the enzymatic kinetic resolution of a racemic mixture of indoline-2-carboxylate esters.[1] This process utilizes the high stereoselectivity of certain hydrolytic enzymes to selectively hydrolyze the (R)-enantiomer of the ester, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess (e.e.).[2] This document provides detailed application notes and protocols for this enzymatic resolution process.

Principle of the Method

The method is based on the enantioselective hydrolysis of racemic indoline-2-carboxylic acid methyl ester. A hydrolytic enzyme selectively catalyzes the hydrolysis of the (R)-ester to (R)-indoline-2-carboxylic acid, while the (S)-indoline-2-carboxylic acid methyl ester remains largely unreacted.[2] This results in a mixture from which the (S)-ester can be separated with high optical purity. The recovered (S)-ester can then be hydrolyzed to the final (S)-indoline-2-carboxylic acid.[2]

Experimental Protocols

Preparation of Racemic Indoline-2-carboxylic Acid Methyl Ester

This protocol describes the synthesis of the substrate for the enzymatic resolution.

Materials:

  • Racemic indoline-2-carboxylic acid

  • Methanol

  • Thionyl chloride

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve racemic indoline-2-carboxylic acid in methanol (approximately 1 to 30 equivalents based on the acid).[2]

  • Slowly add thionyl chloride (approximately 1 to 2 equivalents based on the acid) to the solution while stirring.[2]

  • Continue the reaction until the starting material is consumed (monitor by a suitable technique like TLC or LC-MS).

  • Remove the solvent and excess reagents under reduced pressure to obtain the racemic indoline-2-carboxylic acid methyl ester.

Enzymatic Kinetic Resolution

This protocol details the core enzymatic hydrolysis step.

Materials:

  • Racemic indoline-2-carboxylic acid methyl ester

  • Hydrolytic enzyme (e.g., Savinase, Alcalase, Novozym 243, Everlase, Esperase, Protease 7, or Acylase)[2]

  • Buffer solution (e.g., 100mM sodium carbonate buffer, pH 7-9)[2]

  • 5N Sodium hydroxide solution

  • pH meter

  • Temperature-controlled reactor

  • Stirring apparatus

Procedure:

  • Prepare a buffer solution (e.g., 100mM sodium carbonate) and adjust the pH to the desired value (e.g., 8.0).[2]

  • Disperse the racemic indoline-2-carboxylic acid methyl ester in the buffer solution to a concentration of 10 to 50% (w/w).[2]

  • Add the hydrolytic enzyme to the mixture. The weight ratio of the enzyme to the substrate should be in the range of 1:10 to 1:40.[2] The enzyme can be in powder, liquid, or immobilized form.[2]

  • Maintain the reaction temperature between 25 to 50 °C (e.g., 35 °C).[2]

  • Continuously monitor and maintain the pH of the reaction mixture within a range of ±0.2 of the setpoint (e.g., 7.8 to 8.2 for a pH 8.0 reaction) by the controlled addition of 5N sodium hydroxide solution.[2]

  • Allow the reaction to proceed for 3 to 85 hours, monitoring the progress by a suitable analytical method (e.g., chiral HPLC or GC) to determine the enantiomeric excess of the remaining (S)-ester.[2]

  • Once the desired conversion and enantiomeric purity are achieved, stop the reaction.

Separation and Recovery of (S)-Indoline-2-carboxylic Acid Methyl Ester

This protocol describes the workup procedure to isolate the desired product.

Materials:

  • Reaction mixture from the enzymatic resolution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the unhydrolyzed (S)-indoline-2-carboxylic acid methyl ester from the aqueous solution containing the hydrolyzed (R)-indoline-2-carboxylic acid. This can be achieved by extraction with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the organic solution under reduced pressure to recover the (S)-indoline-2-carboxylic acid methyl ester.[2]

Hydrolysis of (S)-Indoline-2-carboxylic Acid Methyl Ester

This protocol describes the final step to obtain the desired carboxylic acid.

Materials:

  • Recovered (S)-indoline-2-carboxylic acid methyl ester

  • 1N Sodium hydroxide solution

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the recovered (S)-indoline-2-carboxylic acid methyl ester in a 1N aqueous sodium hydroxide solution.[2]

  • Stir the mixture vigorously at room temperature until the hydrolysis is complete (monitor by a suitable technique like TLC or LC-MS).[2]

  • Upon completion, acidify the solution to precipitate the (S)-indoline-2-carboxylic acid.

  • Filter, wash, and dry the solid to obtain the final product.

Analytical Method for Enantiomeric Purity Determination

This section provides an example of an analytical method to monitor the reaction and determine the enantiomeric excess.

Technique: Gas Chromatography (GC)[2] or High-Performance Liquid Chromatography (HPLC)[3]

Example GC Conditions:

  • Column: Chiral capillary column

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Oven Program: A suitable temperature gradient to separate the enantiomers of the ester and the acid.

  • Detection: The retention times for the different components could be as follows (example values):

    • (S)-indoline-2-carboxylic acid methyl ester: 11.5 min[2]

    • (R)-indoline-2-carboxylic acid methyl ester: 12.4 min[2]

    • (S)-indoline-2-carboxylic acid: 23.8 min[2]

    • (R)-indoline-2-carboxylic acid: 32.0 min[2]

Data Presentation

The following table summarizes the quantitative data for the enzymatic resolution of racemic indoline-2-carboxylic acid methyl ester using Savinase as an example.

ParameterValueReference
SubstrateRacemic indoline-2-carboxylic acid methyl ester[2]
EnzymeSavinase[2]
Substrate Concentration20 g in 80 ml buffer[2]
Enzyme Concentration1 g[2]
Buffer100mM Carbonate Buffer[2]
pH8.0 (maintained between 7.8-8.2)[2]
Temperature35 °C[2]
Product (Unhydrolyzed)(S)-indoline-2-carboxylic acid methyl ester[2]
Yield of (S)-ester47.0%[2]
Optical Purity of (S)-ester99.3% e.e.[2]
Product (Hydrolyzed)(S)-indoline-2-carboxylic acid[2]
Yield of (S)-acid94.5% (from the ester)[2]
Optical Purity of (S)-acid99.3% e.e.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic resolution of racemic indoline-2-carboxylate.

G cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Product Isolation & Final Product A Racemic Indoline-2-carboxylic Acid B Esterification (Methanol, Thionyl Chloride) A->B C Racemic Indoline-2-carboxylic Acid Methyl Ester B->C D Enzymatic Hydrolysis (e.g., Savinase, pH 8, 35°C) C->D E Mixture of: (S)-Indoline-2-carboxylic Acid Methyl Ester (R)-Indoline-2-carboxylic Acid D->E F Separation (e.g., Extraction) E->F G (S)-Indoline-2-carboxylic Acid Methyl Ester (>99% e.e.) F->G J (R)-Indoline-2-carboxylic Acid (Byproduct) F->J H Alkaline Hydrolysis G->H I (S)-Indoline-2-carboxylic Acid H->I

Caption: Workflow for the enzymatic production of (S)-indoline-2-carboxylic acid.

Logical Relationship of the Enzymatic Reaction

This diagram shows the enantioselective nature of the enzymatic hydrolysis.

G cluster_0 Racemic Substrate cluster_1 Enzymatic Reaction cluster_2 Products Racemate Racemic Indoline-2-carboxylic Acid Methyl Ester ((R)- and (S)-enantiomers) Enzyme Hydrolytic Enzyme (e.g., Savinase) Racemate->Enzyme Selective Hydrolysis of (R)-enantiomer S_Ester (S)-Indoline-2-carboxylic Acid Methyl Ester (Unhydrolyzed, >99% e.e.) Enzyme->S_Ester R_Acid (R)-Indoline-2-carboxylic Acid (Hydrolyzed) Enzyme->R_Acid

Caption: Enantioselective hydrolysis of racemic indoline-2-carboxylate.

References

N-Functionalization Protocols for Methyl Indoline-2-carboxylate: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-functionalization of methyl indoline-2-carboxylate, a key scaffold in medicinal chemistry. The following sections describe various methods for N-alkylation, N-arylation, N-acylation, and N-sulfonylation, complete with quantitative data, detailed experimental procedures, and workflow visualizations to facilitate application in a laboratory setting.

N-Alkylation Protocols

N-alkylation of the indoline nitrogen introduces alkyl substituents, which can significantly modulate the pharmacological properties of the resulting compounds. Two primary methods are presented here: classical N-alkylation with alkyl halides and a more recent iron-catalyzed approach using alcohols.

N-Alkylation with Alkyl Halides

This traditional method involves the deprotonation of the indoline nitrogen with a base, followed by nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical for achieving high yields and regioselectivity.

Experimental Protocol:

A solution of methyl indoline-2-carboxylate (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) is treated with a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equiv.) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature for a specified time to ensure complete deprotonation. The corresponding alkyl halide (1.1-1.2 equiv.) is then added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for N-Alkylation with Alkyl Halides:

EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl iodideK₂CO₃AcetonitrileRT12>95
2Ethyl bromideK₂CO₃Acetonitrile608>95
3Benzyl bromideNaHDMFRT690
4Allyl bromideK₂CO₃AcetonitrileRT12>95

Experimental Workflow for N-Alkylation with Alkyl Halides

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Methyl indoline-2-carboxylate, Base (K₂CO₃ or NaH), Anhydrous Solvent (MeCN or DMF) Deprotonation Stir under inert atmosphere (RT or 0 °C) Start->Deprotonation 1 Alkylation Add Alkyl Halide, Stir (RT or elevated temp.) Deprotonation->Alkylation 2 Quench Quench with Water Alkylation->Quench 3 Extract Extract with Organic Solvent Quench->Extract 4 Purify Purify by Column Chromatography Extract->Purify 5 Product N-Alkylated Methyl Indoline-2-carboxylate Purify->Product 6

N-Alkylation with Alkyl Halides Workflow

Iron-Catalyzed N-Alkylation with Alcohols

This method offers a greener alternative to the use of alkyl halides, employing alcohols as the alkylating agents in the presence of an iron catalyst.[1][2]

Experimental Protocol:

In a sealed tube under an argon atmosphere, a mixture of the indoline (0.5 mmol), the corresponding alcohol (2.0 equiv.), the iron catalyst (e.g., tricarbonyl(cyclopentadienone)iron complex, 5 mol%), a co-oxidant (e.g., Me₃NO, 10 mol%), and a base (e.g., K₂CO₃, 1.0 equiv.) in 2,2,2-trifluoroethanol (TFE, 0.5 M) is heated at 110 °C for 18-48 hours.[2] After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the N-alkylated indoline.[2]

Quantitative Data for Iron-Catalyzed N-Alkylation: [2]

EntryAlcoholTime (h)Yield (%)
1Benzyl alcohol1899
24-Methylbenzyl alcohol1892
34-Methoxybenzyl alcohol1888
42-Thiophenemethanol2475
5Cinnamyl alcohol1865

Experimental Workflow for Iron-Catalyzed N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Indoline Derivative, Alcohol, Iron Catalyst, Co-oxidant, Base, TFE Heating Heat in sealed tube under Argon (110 °C) Start->Heating 1 Evaporation Evaporate Solvent Heating->Evaporation 2 Purification Purify by Column Chromatography Evaporation->Purification 3 Product N-Alkylated Indoline Purification->Product 4

Iron-Catalyzed N-Alkylation Workflow

N-Arylation Protocols

N-arylation introduces aryl groups to the indoline nitrogen, a common structural motif in pharmaceuticals. Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods. While specific examples for methyl indoline-2-carboxylate are limited, protocols for related indolines and indoles can be adapted.

Copper-Catalyzed N-Arylation

The Ullmann condensation and more recent modifications provide a cost-effective method for N-arylation.

Experimental Protocol (Adapted from Indole N-Arylation):

To a reaction vessel are added methyl indoline-2-carboxylate (1.0 equiv.), the aryl halide (1.2 equiv.), a copper(I) source (e.g., CuI, 5-10 mol%), a ligand (e.g., a diamine, 10-20 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., dioxane or toluene). The vessel is sealed, and the mixture is heated at a specified temperature (typically 80-120 °C) for several hours until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Quantitative Data for Copper-Catalyzed N-Arylation of Indoles (for reference):

EntryAryl HalideLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneN,N'-DimethylethylenediamineK₃PO₄Dioxane1102485-95
24-Iodotoluene1,10-PhenanthrolineCs₂CO₃Toluene1102480-90
34-BromoanisoleN,N'-DimethylethylenediamineK₃PO₄Dioxane1102475-85
Palladium-Catalyzed N-Arylation

Buchwald-Hartwig amination offers a versatile and often milder alternative to copper-catalyzed methods.

Experimental Protocol (Adapted from Indole N-Arylation):

In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.). Methyl indoline-2-carboxylate (1.0 equiv.) and the aryl halide (1.2 equiv.) are added, followed by an anhydrous solvent (e.g., toluene or dioxane). The tube is sealed and heated at a specified temperature (typically 80-110 °C) until the starting material is consumed. After cooling, the reaction mixture is diluted, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Palladium-Catalyzed N-Arylation of Indoles (for reference): [3]

EntryAryl HalideLigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneBiarylphosphineNaOtBuToluene1001290-98
24-ChlorobenzonitrileXantphosCs₂CO₃Dioxane1102485-95
32-BromopyridineBiarylphosphineK₃PO₄Toluene1001875-85

Experimental Workflow for Catalytic N-Arylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Methyl Indoline-2-carboxylate, Aryl Halide, Catalyst (Cu or Pd), Ligand, Base, Solvent Heating Heat under inert atmosphere Start->Heating 1 Filtration Filter through Celite Heating->Filtration 2 Concentration Concentrate in vacuo Filtration->Concentration 3 Purification Purify by Column Chromatography Concentration->Purification 4 Product N-Arylated Methyl Indoline-2-carboxylate Purification->Product 5

Catalytic N-Arylation Workflow

N-Acylation Protocols

N-acylation introduces an acyl group to the indoline nitrogen, forming an amide bond. This functionalization is crucial for the synthesis of many biologically active molecules.

N-Acylation with Acyl Chlorides

This is a standard and efficient method for N-acylation.

Experimental Protocol:

Methyl indoline-2-carboxylate (1.0 equiv.) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine, 1.5-2.0 equiv.). The solution is cooled to 0 °C, and the acyl chloride (1.1-1.2 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data for N-Acylation with Acyl Chlorides:

EntryAcyl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)
1Acetyl chlorideEt₃NDCM0 to RT2>90
2Benzoyl chloridePyridineDCM0 to RT3>90
3Isobutyryl chlorideEt₃NTHF0 to RT2>85
N-Acylation with Thioesters

This method provides a milder alternative to the use of highly reactive acyl chlorides.[4][5]

Experimental Protocol:

A mixture of the indole or indoline (1.0 equiv.), the thioester (1.5-3.0 equiv.), and a base (e.g., Cs₂CO₃, 2.0-3.0 equiv.) in a high-boiling solvent (e.g., xylene) is heated at 140 °C for 12 hours.[4][5] After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.[4]

Quantitative Data for N-Acylation of Indoles with Thioesters: [5]

EntryThioesterBaseSolventTemp. (°C)Time (h)Yield (%)
1S-Methyl butanethioateCs₂CO₃Xylene1401262-97
2S-Methyl benzothioateCs₂CO₃Xylene1401293
3S-Methyl 4-methylbenzothioateCs₂CO₃Xylene1401296

Experimental Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Methyl Indoline-2-carboxylate, Acylating Agent, Base, Solvent Acylation Stir at appropriate temperature Start->Acylation 1 Quench_Wash Quench and Wash Acylation->Quench_Wash 2 Extraction Extract with Organic Solvent Quench_Wash->Extraction 3 Purification Purify by Column Chromatography Extraction->Purification 4 Product N-Acylated Methyl Indoline-2-carboxylate Purification->Product 5

N-Acylation Workflow

N-Sulfonylation Protocol

N-sulfonylation introduces a sulfonyl group to the indoline nitrogen, forming a sulfonamide. This functional group is a key component in many therapeutic agents.

Experimental Protocol:

To a solution of methyl indoline-2-carboxylate (1.0 equiv.) and a base (e.g., pyridine or triethylamine, 1.5-2.0 equiv.) in an anhydrous solvent such as dichloromethane at 0 °C is added the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1 equiv.) portion-wise. The reaction mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with dichloromethane and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to give the desired N-sulfonylated product.

Quantitative Data for N-Sulfonylation:

EntrySulfonyl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)
1p-Toluenesulfonyl chloridePyridineDCM0 to RT4>85
2Methanesulfonyl chlorideEt₃NDCM0 to RT3>90
32-Naphthalenesulfonyl chloridePyridineDCM0 to RT5>80

Experimental Workflow for N-Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Methyl Indoline-2-carboxylate, Sulfonyl Chloride, Base, DCM Sulfonylation Stir at 0 °C to RT Start->Sulfonylation 1 Wash Wash with acid, base, brine Sulfonylation->Wash 2 Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate 3 Purification Purify Dry_Concentrate->Purification 4 Product N-Sulfonylated Methyl Indoline-2-carboxylate Purification->Product 5

N-Sulfonylation Workflow

These protocols and data provide a comprehensive guide for the N-functionalization of methyl indoline-2-carboxylate, offering a range of methods to suit different synthetic strategies and substrate requirements in drug discovery and development.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Indole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of various indole carboxylate derivatives using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved reaction yields, and alignment with the principles of green chemistry. The indole scaffold is a prominent structural motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The methods detailed below provide rapid access to libraries of these valuable compounds for applications in drug discovery and medicinal chemistry.

Protocol 1: Palladium-Catalyzed Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylate Derivatives

This protocol describes a highly efficient microwave-assisted, palladium-catalyzed intramolecular oxidative cyclization of N-aryl enamines to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives.[1][2] This method demonstrates excellent yields and high regioselectivity in significantly reduced reaction times compared to conventional heating.[1]

Experimental Protocol

A mixture of the respective methyl (Z)-3-(arylamino)but-2-enoate (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Copper(II) acetate (Cu(OAc)₂, 2.0 mmol) in dimethylformamide (DMF, 3 mL) is placed in a 10 mL microwave process vial. The vial is sealed with a septum and subjected to microwave irradiation. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Presentation
EntrySubstituent on AnilineProductMicrowave Time (min)Microwave Temp (°C)Yield (%)
1HMethyl 2-methyl-1H-indole-3-carboxylate306093
25-BromoMethyl 5-bromo-2-methyl-1H-indole-3-carboxylate306091
35-ChloroMethyl 5-chloro-2-methyl-1H-indole-3-carboxylate306094
45-NitroMethyl 2-methyl-5-nitro-1H-indole-3-carboxylate456088
54,6-DimethylMethyl 2,4,6-trimethyl-1H-indole-3-carboxylate306092

Table 1: Summary of reaction conditions and yields for the microwave-assisted Pd-catalyzed synthesis of methyl 2-methyl-1H-indole-3-carboxylate derivatives. Data compiled from[1].

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification reagents Weigh Reactants: - N-aryl enamine - Pd(OAc)₂ - Cu(OAc)₂ solvent Add DMF reagents->solvent vial Combine in Microwave Vial solvent->vial mw Microwave Irradiation (e.g., 60 °C, 30 min) vial->mw cool Cool to RT mw->cool extract Dilute with EtOAc, Wash with Brine cool->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: Indole-3-carboxylate purify->product

Pd-Catalyzed Indole Synthesis Workflow

Protocol 2: Synthesis of Ethyl 1H-indole-2-carboxylate in an Ionic Liquid

This protocol outlines an improved and efficient synthesis of indole-2-carboxylic acid esters via the condensation of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate.[3] The use of an ionic liquid, 1-methyl-3-butylimidazolium hydroxide ([bmim]OH), under controlled microwave irradiation leads to excellent yields in a short timeframe.[3][4]

Experimental Protocol

In a microwave process vial, a mixture of the 2-haloaryl aldehyde or ketone (1.0 mmol), ethyl isocyanoacetate (1.2 mmol), and 1-methyl-3-butylimidazolium hydroxide ([bmim]OH, 2.0 mL) is prepared. The vial is sealed and subjected to microwave irradiation at 50°C and 100 W for 10 minutes.[3] After cooling, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

Data Presentation
EntryAryl HalideRProductMicrowave Time (min)Yield (%)
12-ChlorobenzaldehydeHEthyl 1H-indole-2-carboxylate1095
22-BromobenzaldehydeHEthyl 1H-indole-2-carboxylate1092
35-Chloro-2-fluorobenzaldehyde5-ChloroEthyl 5-chloro-1H-indole-2-carboxylate1097
42-BromoacetophenoneCH₃Ethyl 3-methyl-1H-indole-2-carboxylate1093
52-Chloro-5-nitrobenzaldehyde5-NitroEthyl 5-nitro-1H-indole-2-carboxylate1089

Table 2: Summary of reaction conditions and yields for the microwave-assisted synthesis of ethyl 1H-indole-2-carboxylate derivatives in an ionic liquid. Data adapted from[3].

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Ethyl Isocyanoacetate solvent Add Ionic Liquid ([bmim]OH) reagents->solvent vial Place in Microwave Vial solvent->vial mw Microwave Irradiation (50 °C, 100 W, 10 min) vial->mw cool Cool to RT mw->cool extract Extract with Et₂O, Wash with H₂O cool->extract dry Dry (MgSO₄), Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: Indole-2-carboxylate purify->product

Ionic Liquid-Based Indole Synthesis Workflow

Protocol 3: Fischer Indole Synthesis of Ethyl 2-Aryl-1H-indole-3-carboxylates

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[5] This protocol describes a microwave-assisted, one-pot, three-component reaction for the synthesis of ethyl 2-aryl-1H-indole-3-carboxylates from an arylhydrazine, an ethyl benzoylacetate, and a catalytic amount of acid. Microwave irradiation significantly accelerates this condensation and cyclization sequence.

Experimental Protocol

A mixture of the arylhydrazine hydrochloride (1.2 mmol), the substituted ethyl benzoylacetate (1.0 mmol), and p-toluenesulfonic acid (p-TSA, 0.2 mmol) in ethanol (5 mL) is placed in a sealed microwave vial. The reaction mixture is irradiated with microwaves at a specified temperature and time. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Data Presentation
EntryArylhydrazine SubstituentEthyl Benzoylacetate SubstituentMicrowave Time (min)Microwave Temp (°C)Yield (%)
1HH1512085
24-CH₃H1512088
34-ClH2012082
4H4-OCH₃1512090
5H4-NO₂2513078

Table 3: Summary of reaction conditions and yields for the microwave-assisted Fischer indole synthesis of ethyl 2-aryl-1H-indole-3-carboxylates.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification reagents Combine: - Arylhydrazine HCl - Ethyl Benzoylacetate - p-TSA solvent Add Ethanol reagents->solvent vial Seal in Microwave Vial solvent->vial mw Microwave Irradiation (e.g., 120 °C, 15 min) vial->mw cool Cool & Concentrate mw->cool extract Dissolve in EtOAc, Wash (NaHCO₃, Brine) cool->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Flash Chromatography dry->purify product Final Product: 2-Aryl-Indole-3-carboxylate purify->product

Fischer Indole Synthesis Workflow

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Indole derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6] Many indole-containing compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[7][8][9][10]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.[11][12] Certain indole derivatives have been shown to effectively inhibit components of this pathway, leading to apoptosis and suppression of tumor growth.[11][13]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Indole Indole Carboxylate Derivatives Indole->PI3K Indole->Akt Indole->mTORC1

Inhibition of PI3K/Akt/mTOR Pathway by Indoles
ERK Signaling Pathway Inhibition

The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the MAPK/ERK pathway, is another critical signaling route that controls cell proliferation, differentiation, and survival.[12] Overactivation of this pathway is also frequently observed in various cancers.[12] Novel indole derivatives have been designed to target and inhibit key kinases within this pathway, such as MEK and ERK, thereby halting uncontrolled cell growth.[12]

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indole Indole Carboxylate Derivatives Indole->Raf Indole->MEK

Inhibition of ERK Signaling Pathway by Indoles

References

Application Notes & Protocols for Large-Scale Production of (S)-Indoline-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-indoline-2-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like perindopril. Its stereospecific synthesis on a large scale is of significant industrial importance. These application notes provide an overview and detailed protocols for various large-scale production methods for (S)-indoline-2-carboxylic acid and its derivatives, focusing on chemical and biocatalytic approaches. The data is presented to facilitate comparison between different synthetic strategies.

I. Synthetic Strategies Overview

Several key strategies have been developed for the large-scale synthesis of (S)-indoline-2-carboxylic acid, each with distinct advantages and challenges. These include classical resolution with racemization and recycling, chiral pool synthesis, asymmetric catalysis, and biocatalytic methods. The choice of method often depends on factors such as cost of starting materials, desired enantiomeric purity, and environmental considerations.

Logical Flow of Synthetic Approaches

synthetic_approaches cluster_racemic Racemic Synthesis & Resolution cluster_chiral Chiral Synthesis cluster_biocatalytic Biocatalytic Methods racemic_synthesis Synthesis of Racemic Indoline-2-carboxylic Acid resolution Classical Resolution (e.g., with (R)-α-methylbenzylamine) racemic_synthesis->resolution racemization Racemization & Recycling of (R)-enantiomer resolution->racemization Improves overall yield racemization->resolution chiral_pool Chiral Pool Synthesis (from L-phenylalanine) asymmetric_catalysis Asymmetric Catalysis (e.g., Hydrogenation) enzymatic_resolution Enzymatic Kinetic Resolution (of racemic ester) asymmetric_biocatalysis Asymmetric Biocatalysis (e.g., Phenylalanine Ammonia Lyase) start Choice of Synthetic Strategy cluster_racemic cluster_racemic start->cluster_racemic Yield-focused cluster_chiral cluster_chiral start->cluster_chiral Stereospecificity-focused cluster_biocatalytic cluster_biocatalytic start->cluster_biocatalytic Green Chemistry-focused

Caption: Overview of major synthetic routes to (S)-indoline-2-carboxylic acid.

II. Comparative Data of Production Methods

The following tables summarize quantitative data from various large-scale production methods for (S)-indoline-2-carboxylic acid and its derivatives.

Table 1: Chiral Pool Synthesis of (S)-Indoline-2-Carboxylic Acid[1]
StepStarting MaterialReagentsYieldEnantiomeric Excess (ee)
NitrationL-phenylalanineUrea nitrate (UN)/H2SO475.7%>99.5%
Intramolecular Nitro Amination2,4-dinitro-L-phenylalanine-65.7%>99.5%
Transformation of Nitro Group(S)-6-nitroindoline-2-carboxylic acid-85.9%>99.5%
Overall L-phenylalanine 42% >99.5%
Table 2: Enzymatic Resolution of Racemic Indoline-2-Carboxylic Acid Methyl Ester[2][3]
EnzymeSubstrateProductYieldOptical Purity (ee)
SavinaseRacemic indoline-2-carboxylic acid methyl ester(S)-indoline-2-carboxylic acid methyl ester47.0%99.3%
Various HydrolasesRacemic indoline-2-carboxylic acid methyl ester(S)-indoline-2-carboxylic acid and its methyl ester->99%
Table 3: Classical Resolution with Racemization and Recycling[4]
StepStarting MaterialKey Reagent/ProcessYieldChemical PurityEnantiomeric Purity
Initial ResolutionRacemic indoline-2-carboxylic acid(R)-α-methylbenzylamine35% (without recycling)98%>99.5%
Racemization of (2R) enantiomer(2R)-indoline-2-carboxylic acidHeat (170°C) with NaOH90%--
Overall with Recycling Racemic indoline-2-carboxylic acid (R)-α-methylbenzylamine, NaOH 50-70% 98% >99.5%
Table 4: Asymmetric Synthesis via Biocatalysis and Homogeneous Catalysis[5][6]
StepMethodKey Reagents/EnzymeOutcome
1. Perkin CondensationChemical Synthesis-ortho-chlorocinnamic acid
2. Asymmetric AminationBiocatalysisPhenylalanine ammonia lyase (PAL)(S)-ortho-chlorophenylalanine
3. Ring ClosureHomogeneous CatalysisCopper catalyst(S)-indoline-2-carboxylic acid (enantiopure)
Table 5: Copper-Catalyzed Intramolecular Cyclization[7]
ScaleStarting MaterialCatalystBaseSolventTemperatureTimeYield (in solution)Yield (isolated)Enantiomeric Excess (ee)
1.5 mmol(S)-2-bromophenylalanineCuClK2CO3NMP100°C4 h95.9%->98.6%
40.0 mmol(S)-2-bromophenylalanineCuClK2CO3NMP80°C3.5 h-49.5%>99%

III. Experimental Protocols

Protocol 1: Chiral Pool Synthesis from L-Phenylalanine[1]

This protocol outlines the synthesis of (S)-indoline-2-carboxylic acid starting from the readily available chiral building block, L-phenylalanine.

Step 1: Nitration of L-Phenylalanine

  • In a suitable reactor, dissolve L-phenylalanine in concentrated sulfuric acid at a controlled temperature.

  • Slowly add a solution of urea nitrate (UN) in sulfuric acid, maintaining the temperature below the specified limit.

  • Stir the reaction mixture until completion, as monitored by an appropriate analytical technique (e.g., HPLC).

  • Carefully quench the reaction by pouring it onto ice.

  • Collect the precipitated 2,4-dinitro-L-phenylalanine by filtration, wash with cold water, and dry.

Step 2: Intramolecular Nitro Amination

  • Suspend the 2,4-dinitro-L-phenylalanine in a suitable solvent.

  • Add a base to facilitate the intramolecular cyclization.

  • Heat the reaction mixture to the specified temperature and maintain until the reaction is complete.

  • Cool the mixture and acidify to precipitate the (S)-6-nitro-indoline-2-carboxylic acid.

  • Filter, wash, and dry the product.

Step 3: Transformation to (S)-Indoline-2-carboxylic Acid

  • This step involves the reduction of the nitro group and can be achieved through various methods, such as catalytic hydrogenation.

  • Dissolve (S)-6-nitroindoline-2-carboxylic acid in a suitable solvent.

  • Add a catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere at a specified pressure and temperature.

  • After the reaction is complete, filter off the catalyst.

  • Evaporate the solvent and purify the resulting (S)-indoline-2-carboxylic acid, typically by recrystallization.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Indoline-2-Carboxylic Acid Methyl Ester[2][3]

This protocol describes the separation of enantiomers using a hydrolytic enzyme.

Step 1: Esterification of Racemic Indoline-2-carboxylic Acid

  • Dissolve racemic indoline-2-carboxylic acid in methanol.

  • Slowly add thionyl chloride while maintaining a low temperature.

  • Stir the reaction until completion.

  • Remove the solvent under reduced pressure to obtain racemic indoline-2-carboxylic acid methyl ester.

Step 2: Enzymatic Resolution

  • Prepare a buffered aqueous solution and add the racemic indoline-2-carboxylic acid methyl ester.

  • Add the selected hydrolytic enzyme (e.g., Savinase).

  • Maintain the pH of the reaction mixture at a constant value using a pH-stat by adding a base solution (e.g., NaOH).

  • Monitor the reaction progress until approximately 50% conversion is reached.

  • Extract the unreacted (S)-indoline-2-carboxylic acid methyl ester with an organic solvent (e.g., ethyl acetate).

  • The aqueous layer contains the hydrolyzed (R)-indoline-2-carboxylic acid.

  • Purify the (S)-ester from the organic layer.

Step 3: Hydrolysis of (S)-Indoline-2-carboxylic Acid Methyl Ester

  • Dissolve the purified (S)-ester in a suitable solvent.

  • Add an aqueous base (e.g., NaOH) and stir at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture to a pH of approximately 5 with an acid (e.g., HCl) to precipitate the (S)-indoline-2-carboxylic acid.

  • Filter, wash, and dry the final product.

Protocol 3: Classical Resolution with Racemization and Recycling[4]

This protocol details a robust industrial method that maximizes yield by recycling the undesired enantiomer.

resolution_recycling racemic_acid Racemic Indoline-2-carboxylic Acid resolution Resolution with (R)-α-methylbenzylamine in Ethanol racemic_acid->resolution s_salt Precipitated (S)-acid-(R)-amine salt resolution->s_salt Fractional Crystallization r_salt_filtrate Filtrate with dissolved (R)-acid-(R)-amine salt resolution->r_salt_filtrate acidification_s Acidification (HCl) s_salt->acidification_s evaporation Evaporation & Acidification r_salt_filtrate->evaporation s_acid (S)-Indoline-2-carboxylic Acid (Product) acidification_s->s_acid r_acid Crude (R)-Indoline-2-carboxylic Acid evaporation->r_acid racemization Racemization (NaOH, 170°C, 7 bar) r_acid->racemization recycled_racemic Recycled Racemic Acid racemization->recycled_racemic recycled_racemic->resolution Recycle

Caption: Workflow for resolution with recycling of the unwanted enantiomer.

Step 1: Resolution

  • Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol.

  • Add 3.7 kg of (R)-α-methylbenzylamine and stir the mixture for 2 hours.

  • Filter the resulting precipitate, which is the (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid.

Step 2: Isolation of (S)-Indoline-2-carboxylic Acid

  • Recrystallize the collected precipitate from isopropanol.

  • Dissolve the purified salt in 13 liters of water.

  • Add 12 liters of 1N hydrochloric acid solution and stir for 2 hours.

  • Filter the precipitate, wash, and dry to obtain (2S)-indoline-2-carboxylic acid.

Step 3: Recovery of (2R)-Enantiomer

  • Evaporate the filtrate from Step 1.

  • Dissolve the residue in 13 liters of water and add 12 liters of 1N hydrochloric acid solution.

  • Stir for 2 hours, then filter, wash, and dry the precipitate to yield indoline-2-carboxylic acid enriched in the (2R) enantiomer.

Step 4: Racemization and Recycling

  • Place the (2R)-enriched precipitate (2.6 kg) in an autoclave with 12 liters of water and 3.1 liters of 8.65N sodium hydroxide solution.

  • Heat the mixture at 170°C for 3 hours under a pressure of 7 bars.

  • Cool the reaction mixture to room temperature.

  • Transfer to a reactor and add concentrated hydrochloric acid until a pH of 3.4 is reached, maintaining the temperature between 20 and 25°C.

  • Stir for 1 hour, then filter, wash, and dry the precipitate to obtain racemic indoline-2-carboxylic acid.

  • This recycled racemic acid can be reintroduced into Step 1.

Protocol 4: Copper-Catalyzed Intramolecular Cyclization[7]

This protocol describes the synthesis from (S)-2-bromophenylalanine.

Step 1: Reaction Setup

  • In a flask, sequentially add 9.76 g (40.0 mmol) of (S)-2-bromophenylalanine, 5.80 g (42.0 mmol) of K2CO3, 40 mg (0.4 mmol) of CuCl, and 40 g of N-methyl pyrrolidone (NMP).

  • Flush the reactor with argon and maintain a slow flow of argon.

Step 2: Reaction

  • Stir the reaction mixture and heat to 80°C.

  • Maintain this temperature for 3.5 hours, monitoring the reaction by HPLC until the starting material is completely consumed.

Step 3: Workup and Isolation

  • Cool the reaction mixture to 25°C.

  • Add 40 mL of water and 50 mL of ethyl acetate.

  • Adjust the pH of the mixture to 3.3 with a 37% aqueous hydrochloric acid solution.

  • Separate the phases and extract the aqueous phase twice with 50 mL of ethyl acetate.

  • Combine the organic layers, wash with 25 mL of saturated aqueous sodium chloride, and then concentrate the organic phase.

  • Dissolve the residue in 16 mL of 5N aqueous hydrochloric acid.

  • Adjust the pH to 2.1 with a 32% aqueous sodium hydroxide solution to precipitate the product.

  • Isolate the (S)-2,3-dihydro-1H-indole-2-carboxylic acid by filtration, wash with two 10 mL portions of water, and dry.

IV. Purification Protocols

Protocol 5: Recrystallization of 6-Nitroindoline-2-carboxylic Acid[8]
  • Dissolution: In a flask, dissolve the crude 6-nitroindoline-2-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture). Add the solvent in portions until the solid just dissolves.

  • Decolorization (Optional): If the solution has a strong color, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 6: Column Chromatography for 6-Nitroindoline-2-carboxylic Acid[8]
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 6-nitroindoline-2-carboxylic acid in a minimal amount of the mobile phase or adsorb it onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Application Notes and Protocols: Friedel-Crafts Acylation of Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. When applied to the indole scaffold, a privileged structure in medicinal chemistry, this reaction provides a powerful tool for the synthesis of diverse bioactive molecules. Specifically, the acylation of indole-2-carboxylates offers a strategic route to 3-acyl-indole-2-carboxylates, which are key intermediates in the development of various therapeutic agents. This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of indole-2-carboxylates, summarizing key data and outlining methodologies for successful synthesis.

Reaction Overview and Regioselectivity

The Friedel-Crafts acylation of indole-2-carboxylates typically proceeds via an electrophilic aromatic substitution mechanism. The reaction of an acylating agent (an acyl chloride or acid anhydride) with a Lewis acid generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich indole ring. The presence of the electron-withdrawing carboxylate group at the C2 position deactivates the pyrrole ring to some extent; however, the C3 position remains the most nucleophilic site, leading predominantly to C3-acylated products.

However, the regioselectivity of the reaction can be influenced by several factors, including the nature of the Lewis acid, the reactivity of the acylating agent, and the solvent. In some cases, acylation at the C5 position of the benzene ring can be observed, particularly with highly reactive acyl chlorides.[1]

Data Presentation

The following tables summarize the quantitative data from key experiments on the Friedel-Crafts acylation of ethyl indole-2-carboxylate, highlighting the impact of different reagents and conditions on product distribution.

Table 1: Influence of Acylating Agent and Lewis Acid on Regioselectivity

EntryAcylating AgentLewis AcidSolventProduct(s) (Yield)Reference
1Acetyl ChlorideAlCl₃CS₂3-Acetyl (35%), 5-Acetyl (15%)Murakami et al., 1984
2Acetic AnhydrideAlCl₃CS₂3-Acetyl (70%)Murakami et al., 1984
3Benzoyl ChlorideAlCl₃CS₂3-Benzoyl (40%), 5-Benzoyl (20%)Murakami et al., 1984
4Chloroacetyl ChlorideAlCl₃CS₂5-Chloroacetyl (major), 3-Chloroacetyl (minor)Murakami et al., 1984

Table 2: Solvent Effects on the Acylation with Acetyl Chloride and AlCl₃

EntrySolvent3-Acetyl Product Yield (%)5-Acetyl Product Yield (%)Reference
1CS₂3515Murakami et al., 1984
2Nitrobenzene605Murakami et al., 1984

Experimental Protocols

The following are detailed protocols for the Friedel-Crafts acylation of ethyl indole-2-carboxylate, providing procedures for achieving either C3 or C5 selectivity.

Protocol 1: Regioselective C3-Acylation of Ethyl Indole-2-carboxylate

This protocol is optimized for the preferential acylation at the C3 position of the indole ring using an acid anhydride as the acylating agent.

Materials:

  • Ethyl indole-2-carboxylate

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂)

  • Dry dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and anhydrous carbon disulfide. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) to the stirred suspension.

  • Addition of Substrate: To this mixture, add a solution of ethyl indole-2-carboxylate (1.0 eq) in anhydrous carbon disulfide dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-acetyl-indole-2-carboxylate.

Protocol 2: Acylation at the C5 Position of Ethyl Indole-2-carboxylate

This protocol favors acylation at the C5 position by using a more reactive acyl chloride.

Materials:

  • Ethyl indole-2-carboxylate

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂)

  • Dry dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a similar setup as Protocol 1, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous carbon disulfide and cool to 0 °C.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the suspension.

  • Addition of Substrate: Slowly add a solution of ethyl indole-2-carboxylate (1.0 eq) in anhydrous carbon disulfide to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 to isolate the 5-acetyl-indole-2-carboxylate. A mixture of 3- and 5-acylated products may be obtained, which can be separated by column chromatography.[1]

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation_Mechanism Acyl_Chloride R-CO-Cl Acyl Chloride Acylium_Ion R-C≡O⁺ Acylium Ion Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Lewis Acid Sigma_Complex Sigma Complex (Wheland Intermediate) Indole_Carboxylate Ethyl Indole-2-carboxylate Indole_Carboxylate->Sigma_Complex Electrophilic Attack Product 3-Acyl-indole-2-carboxylate Sigma_Complex->Product - H⁺ Regenerated_Catalyst AlCl₃ + HCl

Caption: General mechanism of Friedel-Crafts acylation on indole-2-carboxylates.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Flame-dried flask, inert atmosphere) Start->Setup Reagents Add Lewis Acid & Acylating Agent (Cool to 0°C) Setup->Reagents Substrate Add Indole-2-carboxylate (Dropwise) Reagents->Substrate Reaction Stir at Room Temperature (Monitor by TLC) Substrate->Reaction Workup Quench with Ice/HCl Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End End (Characterize Product) Purify->End

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Applications in Drug Development

3-Acyl-indole-2-carboxylates are valuable precursors in the synthesis of a variety of biologically active compounds. The acyl group at the C3 position can be further modified, and the carboxylate at C2 provides a handle for various chemical transformations.

One notable application is in the development of inhibitors for cytosolic phospholipase A₂ (cPLA₂), an enzyme implicated in inflammatory processes. A study on 3-acylindole-2-carboxylic acid derivatives revealed that compounds with long acyl chains at the C3 position exhibit potent inhibitory activity against cPLA₂.[2] For instance, 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid was found to be a highly potent inhibitor with an IC₅₀ of 0.5 µM.[2]

Furthermore, indole-2-carboxylates have been investigated as ligands for the strychnine-insensitive N-methyl-D-aspartate (NMDA)-linked glycine receptor.[3] The structural modifications, including those achievable through Friedel-Crafts acylation, are crucial for tuning the binding affinity and selectivity of these compounds, which have potential applications in treating neurological disorders.

The versatility of the 3-acyl-indole-2-carboxylate scaffold makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5]

Conclusion

The Friedel-Crafts acylation of indole-2-carboxylates is a robust and versatile reaction for the synthesis of valuable 3-acyl-indole-2-carboxylate intermediates. Careful control of reaction parameters, particularly the choice of acylating agent and solvent, allows for regioselective functionalization of the indole core. The resulting products serve as important building blocks in the development of novel therapeutic agents, highlighting the significance of this reaction in medicinal chemistry and drug discovery.

References

Application Notes & Protocols: Synthesis of HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key HIV-1 integrase inhibitors. It includes a summary of the mechanism of action, quantitative data on synthesis and activity, and detailed workflows.

Introduction: HIV-1 Integrase as a Therapeutic Target

Human Immunodeficiency Virus (HIV) is the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS). A critical enzyme in the HIV life cycle is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication.[1][2] Because this enzyme has no human homologue, it is a prime target for antiretroviral therapy.[2][3]

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block the integration process.[1][4] To date, several INSTIs have been approved for clinical use, including Raltegravir, Dolutegravir, Cabotegravir, and Bictegravir.[5][6] These compounds typically feature a polycyclic core with heteroatoms capable of chelating essential magnesium ions (Mg²⁺) in the enzyme's active site, thereby preventing the strand transfer reaction.[3][4] This document outlines the synthetic approaches to these vital therapeutic agents.

Mechanism of Action: Integrase Strand Transfer Inhibition

The HIV-1 integrase enzyme facilitates two key catalytic steps:

  • 3'-Processing: Integrase cleaves a dinucleotide from each 3' end of the viral DNA.[2][7]

  • Strand Transfer: The enzyme then joins these processed 3' ends of the viral DNA to the host cell's chromosomal DNA.[2][7]

INSTIs bind to the integrase-viral DNA complex and chelate the two Mg²⁺ ions in the active site. This action specifically blocks the strand transfer step, preventing the integration of the viral genome into the host DNA and halting the replication cycle.[1][4][6]

HIV_Integrase_Inhibition cluster_host_cell Host Cell Viral_Entry 1. Viral Entry & Uncoating Reverse_Transcription 2. Reverse Transcription Viral_Entry->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration 3. Integration (Integrase-mediated) Viral_DNA->Integration Strand Transfer Step Provirus Provirus (Integrated Viral DNA) Integration->Provirus Replication 4. Replication & Protein Synthesis Provirus->Replication Assembly 5. Viral Assembly & Budding Replication->Assembly INSTI Integrase Inhibitor (e.g., Dolutegravir) INSTI->Integration  BLOCKS

Caption: Mechanism of action for HIV-1 Integrase Inhibitors.

Synthetic Strategies and Protocols

The synthesis of second-generation INSTIs like Dolutegravir, Cabotegravir, and Bictegravir often revolves around the construction of a common substituted pyridone core.[8][9] Both traditional batch chemistry and modern continuous flow processes have been successfully applied.[10][11]

Dolutegravir can be synthesized through various routes, including efficient continuous flow processes that significantly reduce reaction times compared to batch methods.[10][12] A common strategy involves constructing a functionalized pyridone ring, followed by cyclization and amidation steps.[11][13]

Dolutegravir_Synthesis_Workflow Start Start: 4-Methoxyacetoacetic acid methyl ester Step1 Step 1: Pyridone Ring Construction Start->Step1 Intermediate1 Intermediate: Functionalized Pyridone Ester Step1->Intermediate1 Step2 Step 2: Cyclization with (R)-3-amino-1-butanol Intermediate1->Step2 Intermediate2 Intermediate: Tricyclic Acid Step2->Intermediate2 Step3 Step 3: Amidation with 2,4-Difluorobenzylamine Intermediate2->Step3 Step4 Step 4: Demethylation Step3->Step4 End Final Product: Dolutegravir Step4->End

Caption: General synthetic workflow for Dolutegravir.

Experimental Protocol: Batch Synthesis of Dolutegravir Intermediate [10] This protocol outlines the key steps adapted from a reported batch synthesis.

  • Pyridone Formation & Hydrolysis:

    • Reagents: Methyl-4-methoxy acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), aminoacetaldehyde dimethyl acetal, lithium methoxide, lithium hydroxide (LiOH).

    • Procedure: A one-pot, four-step process starting from methyl-4-methoxy acetoacetate is used to construct the key pyridone intermediate.[9] This intermediate is then subjected to regioselective ester hydrolysis.

    • Conditions: React the resulting pyridone bis-ester with LiOH in methanol at 0 °C for approximately 4.5 hours.

    • Work-up: Acidify with 2N HCl to precipitate the product, which is then isolated.

    • Yield: ~64% isolated yield for the hydrolysis step.[10]

  • Acetal Deprotection and Cyclization:

    • Reagents: The carboxylic acid intermediate from the previous step, 62% aqueous sulfuric acid, 98% formic acid, (R)-3-aminobutanol, acetic acid.

    • Procedure (Deprotection): React the intermediate with aqueous sulfuric acid and formic acid at 5 °C for 3 hours to afford the aldehyde.[10]

    • Procedure (Cyclization): After isolation, react the aldehyde with (R)-3-aminobutanol in the presence of acetic acid.

    • Conditions: Heat the cyclization reaction at 100 °C for 2.5 hours.[10]

    • Yield: ~65% isolated yield for the aldehyde formation and ~66% for the subsequent cyclization to the tricyclic acid.[10]

The synthesis of Raltegravir, the first approved INSTI, presents a different chemical challenge, particularly the selective N-methylation of a pyrimidone intermediate.[14][15]

Experimental Protocol: Key Steps in Raltegravir Synthesis [14][15][16]

  • Pyrimidone Ring Formation:

    • Reagents: Amidoxime intermediate, dimethyl acetylenedicarboxylate.

    • Procedure: The central pyrimidone ring is created by reacting an amidoxime (formed from 2-amino-2-methylpropanenitrile and an oxadiazole acid chloride) with dimethyl acetylenedicarboxylate.[14]

  • Selective N-Methylation:

    • Challenge: Conventional methylating agents often lead to a mixture of N- and O-methylated products that are difficult to separate.[15]

    • Solution Protocol: A three-step sequence is employed for highly selective N-methylation.[15]

      • N-Alkylation: The pyrimidone intermediate is first reacted with (chloromethyl)dimethylchlorosilane.

      • Amidation: The product is then amidated with 4-fluorobenzylamine.

      • Desilylation: The final N-methylated product is obtained via desilylation using potassium fluoride in methanol.

    • Conditions: The amidation and desilylation steps are typically carried out at 65 °C.[15]

    • Yield: This selective process can achieve an overall yield of 82% for the three steps.[15]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and activity of prominent HIV-1 integrase inhibitors.

InhibitorSynthetic ApproachKey Step / Overall YieldBiological Activity (IC₅₀ / EC₅₀)Reference(s)
Dolutegravir 7-Step Continuous Flow24% Overall Yield (in 4.5 hours)EC₅₀: 67-32 nM (for related compounds)[11][12]
Batch SynthesisPyridone Hydrolysis: 64%; Cyclization: 66%-[10]
Raltegravir Improved Batch Process35% Overall Yield-[16]
Selective N-methylation82% Yield (for 3-step sequence)-
Bictegravir Three-step continuous routeImproved yield over step-by-stepIC₅₀: 1.6 nM[17][18]
Cabotegravir Diastereoselective synthesisEfficient assembly of pyridine-4-one core-[5]
Various Pyridine Derivatives Multi-step synthesis-IC₅₀: 0.19–3.7 µM[5]

Conclusion

The development of efficient and scalable synthetic routes is critical for ensuring the widespread availability of HIV-1 integrase inhibitors. The methodologies described, from selective batch processes for Raltegravir to high-throughput continuous flow synthesis for Dolutegravir, highlight the chemical innovations driving the production of these life-saving antiretroviral drugs.[10][15][17] These protocols and data serve as a valuable resource for researchers engaged in the discovery and development of next-generation anti-HIV agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(+)-Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-(+)-Methyl indoline-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The main strategies for obtaining enantiomerically pure this compound include:

  • Chiral Resolution of Racemic Indoline-2-carboxylic Acid: This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent esterification. A common and economically viable resolving agent is (R)-α-methylbenzylamine.[1]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively hydrolyze the (R)-enantiomer of a racemic mixture of methyl indoline-2-carboxylate, leaving the desired (S)-enantiomer unreacted.[2] Alternatively, enzymatic esterification can selectively esterify the (S)-enantiomer from a racemic acid.[3]

  • Asymmetric Synthesis: This involves methods like asymmetric hydrogenation of indole-2-carboxylic acid derivatives using a chiral catalyst to directly form the (S)-enantiomer.[4]

Q2: I am getting a low yield in my chiral resolution using (R)-α-methylbenzylamine. What are the possible causes and solutions?

Low yields in chiral resolution can stem from several factors:

  • Suboptimal Resolving Agent Stoichiometry: While a 0.5 equivalent of the resolving agent is a common starting point, the optimal ratio can vary. It is advisable to screen different molar ratios to maximize the precipitation of the desired diastereomeric salt.[5]

  • Inappropriate Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. A systematic screening of various solvents and solvent mixtures is recommended to find conditions where the desired salt has low solubility while the undesired one remains in solution.[5]

  • Inefficient Crystallization: A slow, controlled cooling process generally improves both yield and purity.[5] Experimenting with the final cooling temperature can also be beneficial. If the salt "oils out," try diluting the solution, cooling it more slowly, or adding a seed crystal.[5]

  • Not Recycling the Unwanted Enantiomer: The theoretical maximum yield for a single resolution step is 50%. To improve the overall yield, the unwanted (R)-enantiomer can be isolated from the mother liquor and racemized (converted back to the racemic mixture) for reuse in a subsequent resolution cycle.[1]

Q3: My enzymatic resolution is slow and the enantiomeric excess (e.e.) is not optimal. How can I troubleshoot this?

Challenges in enzymatic resolutions can often be addressed by optimizing reaction parameters:

  • Enzyme Selection: The choice of enzyme is critical. Various lipases and proteases exhibit different selectivities and activities. Screening different commercially available enzymes, such as those from Candida antarctica or Pseudomonas cepacia, is a good starting point.[6][7]

  • Reaction Conditions:

    • pH: The pH of the buffer solution can significantly impact enzyme activity and stability. It is crucial to maintain the optimal pH for the chosen enzyme.[2]

    • Temperature: Enzyme activity is temperature-dependent. Operating at the optimal temperature for the selected enzyme can increase the reaction rate.[2]

    • Substrate Concentration: High concentrations of the substrate can sometimes lead to a slower reaction rate or even enzyme inhibition.[2][6] It is advisable to determine the optimal substrate concentration for your system.

  • Product Inhibition: The accumulation of the product, in this case, (R)-indoline-2-carboxylic acid, can inhibit the enzyme, slowing down the reaction.[6] In some cases, in-situ removal of the product can be beneficial.

Q4: I am observing a significant amount of diketopiperazine (DKP) as a byproduct. How can I prevent its formation?

Diketopiperazine formation is a common side reaction, particularly when coupling the indoline-2-carboxylate moiety in peptide synthesis.[8] Here are some strategies to minimize its formation:

  • Use of Protecting Groups: Protecting the nitrogen of the indoline ring can prevent intramolecular cyclization.

  • Milder Deprotection Conditions: When using Fmoc-based solid-phase peptide synthesis, standard deprotection with 20% piperidine in DMF can promote DKP formation. Using a milder, non-nucleophilic base cocktail, such as 2% DBU and 5% piperazine in NMP, can significantly reduce this side reaction.[8]

  • Low Temperature: Performing the deprotection and subsequent coupling steps at lower temperatures (e.g., 0-5 °C) can slow down the rate of the intramolecular cyclization.[8]

  • Choice of Coupling Reagents: For sterically hindered couplings, more potent activating agents like HATU or COMU can accelerate the desired intermolecular reaction, outcompeting the intramolecular DKP formation.[8]

  • Sterically Hindered Resin: In solid-phase synthesis, using a more sterically hindered resin, like 2-chlorotrityl chloride (2-CTC) resin, can physically block the intramolecular cyclization.[8]

Q5: What causes racemization of the chiral center, and how can it be avoided?

The chiral center at the α-carbon of the carboxylate is susceptible to racemization, especially under basic or acidic conditions, due to enolization.[9][10] The formation of the planar enol or enolate intermediate leads to a loss of stereochemical information.[9][10]

To prevent racemization:

  • Avoid Strong Acids and Bases: Where possible, use mild reaction conditions.

  • Temperature Control: Higher temperatures can accelerate racemization.

  • Careful Workup: During the workup of reactions, it is important to neutralize acidic or basic conditions promptly and at low temperatures.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low yield in chiral resolutionIncomplete precipitation of the desired diastereomeric salt.Optimize the solvent system and the stoichiometry of the resolving agent.[5]
Loss of the undesired enantiomer.Isolate the undesired enantiomer from the mother liquor and racemize it for recycling.[1]
Low yield in enzymatic resolutionSlow reaction rate or enzyme inhibition.Optimize pH, temperature, and substrate concentration.[2] Consider product inhibition and explore methods for its in-situ removal.[6]
Low yield in esterificationIncomplete reaction.Ensure anhydrous conditions and use a sufficient excess of the esterifying agent (e.g., thionyl chloride in methanol).[2][11]
Significant product loss during purificationCo-elution of product and impurities.Optimize the chromatography conditions (solvent system, gradient, stationary phase).[12]
Low Enantiomeric Excess (e.e.)
Symptom Possible Cause Suggested Solution
Poor e.e. after chiral resolutionCo-precipitation of the undesired diastereomeric salt.Recrystallize the isolated diastereomeric salt.[5] Screen different solvent systems for better separation.[5]
Inaccurate measurement of optical rotation.Ensure the sample is pure and dry. Use a calibrated polarimeter.
Poor e.e. after enzymatic resolutionLow enzyme selectivity.Screen different enzymes. Optimize reaction conditions (pH, temperature) to enhance selectivity.
Racemization during the reaction or workup.Maintain neutral pH and low temperatures during the reaction and workup.[9]
Racemization of the final productExposure to harsh acidic or basic conditions.Use mild conditions for any subsequent reactions and purifications. Store the final product under neutral conditions.[9]

Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for (S)-Indoline-2-carboxylic Acid/Ester
Method Typical Yield Typical Enantiomeric Excess (e.e.) Key Advantages Key Challenges
Chiral Resolution with (R)-α-methylbenzylamine 50-70% (with recycling)[1]>99.5%[1]High e.e., scalable, uses readily available reagents.[1]Multi-step process, requires recycling of the unwanted enantiomer for high yield.
Enzymatic Kinetic Resolution (Hydrolysis) ~47% (for the ester)[2]>99%[2]High enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50%, requires separation of product from unreacted starting material and hydrolyzed acid.
Asymmetric Hydrogenation Potentially high>95%High atom economy.Can require expensive and sensitive catalysts and high-pressure equipment.[4]

Experimental Protocols

Protocol 1: Esterification of (S)-Indoline-2-carboxylic Acid

This protocol describes the conversion of (S)-Indoline-2-carboxylic acid to its methyl ester using methanol and thionyl chloride.[2][11]

  • Reaction Setup: Suspend (S)-Indoline-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.5 to 2 equivalents) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 2: Chiral Resolution of Racemic Indoline-2-carboxylic Acid

This protocol outlines the resolution of racemic indoline-2-carboxylic acid using (R)-α-methylbenzylamine.[1]

  • Salt Formation: Dissolve racemic indoline-2-carboxylic acid in a suitable solvent (e.g., ethanol). Add (R)-α-methylbenzylamine (approximately 0.5-1.0 equivalents).

  • Crystallization: Stir the mixture at room temperature to induce crystallization of the diastereomeric salt of (S)-indoline-2-carboxylic acid. The crystallization can be aided by slow cooling.

  • Isolation: Isolate the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Free Acid: Dissolve the isolated salt in water and acidify with a mineral acid (e.g., HCl) to a pH of around 3-4 to precipitate the (S)-indoline-2-carboxylic acid.

  • Extraction: Filter the precipitated (S)-indoline-2-carboxylic acid, wash with cold water, and dry under vacuum.

  • Recycling (Optional but Recommended for Yield Improvement): Recover the mother liquor from the initial crystallization, which is enriched in the (R)-enantiomer. Evaporate the solvent, liberate the free acid, and then racemize it by heating under basic conditions to be used in a subsequent resolution.[1]

Protocol 3: Enzymatic Kinetic Resolution of Racemic Methyl Indoline-2-carboxylate

This protocol describes the kinetic resolution of racemic methyl indoline-2-carboxylate using a lipase.[2]

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate or carbonate buffer) at the optimal pH for the chosen lipase (typically pH 7-9).

  • Substrate and Enzyme Addition: Add the racemic methyl indoline-2-carboxylate to the buffer solution, followed by the lipase.

  • Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 25-50 °C). Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester.

  • Reaction Quenching: Once the desired e.e. is reached (typically close to 50% conversion), stop the reaction.

  • Work-up: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to separate the unreacted (S)-methyl indoline-2-carboxylate from the aqueous solution containing the hydrolyzed (R)-indoline-2-carboxylic acid.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude (S)-methyl indoline-2-carboxylate, which can be further purified by chromatography.

Visualizations

experimental_workflow cluster_esterification Esterification cluster_resolution Enzymatic Kinetic Resolution cluster_recycling Optional Racemization & Recycling start_ester Racemic Indoline-2-carboxylic Acid esterification Esterification (MeOH, SOCl2) start_ester->esterification racemic_ester Racemic Methyl Indoline-2-carboxylate esterification->racemic_ester enzymatic_hydrolysis Enzymatic Hydrolysis (Lipase, Buffer) racemic_ester->enzymatic_hydrolysis separation Extraction/ Separation enzymatic_hydrolysis->separation s_ester (S)-(+)-Methyl Indoline-2-carboxylate separation->s_ester r_acid (R)-Indoline-2- carboxylic Acid separation->r_acid racemization Racemization r_acid->racemization Recycle racemization->start_ester Recycle

Caption: Workflow for the synthesis of this compound via enzymatic resolution.

troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (e.e.) cause1 Co-precipitation of Diastereomers start->cause1 cause2 Suboptimal Enzyme Selectivity start->cause2 cause3 Racemization start->cause3 sol1a Recrystallize Salt cause1->sol1a sol1b Optimize Solvent cause1->sol1b sol2a Screen Enzymes cause2->sol2a sol2b Optimize pH/Temp cause2->sol2b sol3a Use Mild Conditions cause3->sol3a sol3b Control Temperature cause3->sol3b

Caption: Troubleshooting logic for low enantiomeric excess.

References

Preventing racemization of (S)-(+)-Methyl indoline-2-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-(+)-Methyl indoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical transformations of this valuable chiral building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure compound, such as this compound, into a mixture containing both enantiomers (S and R forms). For pharmaceutical applications, typically only one enantiomer is biologically active and therapeutically effective. The presence of the other enantiomer can lead to reduced efficacy, undesirable side effects, or regulatory challenges. Therefore, maintaining the stereochemical integrity of this compound throughout a synthetic sequence is critical.

Q2: Which functional groups in this compound are susceptible to racemization?

A2: The chiral center in this compound is the α-carbon (C2 of the indoline ring), which is bonded to the hydrogen, the carboxylate group, and is part of the pyrrolidine ring. The hydrogen atom at this α-carbon is susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization. Reactions involving either the ester or the amine functionality can create conditions conducive to racemization.

Q3: What are the primary reaction types where racemization of this compound is a significant risk?

A3: The two primary reaction types that pose a significant risk of racemization are:

  • N-acylation/Amide Bond Formation: Activation of a carboxylic acid for coupling with the secondary amine of the indoline, or activation of the indoline-2-carboxylic acid itself for coupling with another amine, can lead to racemization, especially in the presence of a strong base.

  • Ester Hydrolysis (Saponification): Cleavage of the methyl ester to the corresponding carboxylic acid under basic conditions can lead to epimerization at the α-carbon.

Troubleshooting Guides

Issue 1: Racemization during N-acylation

You are performing an N-acylation reaction on this compound and your chiral HPLC analysis shows a significant loss of enantiomeric excess (% ee).

start High Racemization Detected in N-acylation q1 What type of base are you using? start->q1 strong_base Strong/Unhindered Base (e.g., TEA, DIPEA) q1->strong_base weak_base Weak/Hindered Base (e.g., NMM, TMP/Collidine) q1->weak_base solution1 Switch to a weaker or more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine. strong_base->solution1 q2 What is the reaction temperature? weak_base->q2 high_temp Room Temperature or Elevated q2->high_temp low_temp 0 °C or below q2->low_temp solution2 Perform the reaction at a lower temperature, ideally starting at 0 °C and allowing it to slowly warm to room temperature if necessary. high_temp->solution2 q3 Which coupling reagent are you using? low_temp->q3 carbodiimide Carbodiimide alone (e.g., DCC, EDC) q3->carbodiimide onium Onium Salt (e.g., HBTU, HATU) q3->onium other_reagent Other q3->other_reagent solution3 Use carbodiimides in combination with racemization-suppressing additives like HOBt or OxymaPure. carbodiimide->solution3 solution4 Consider using a coupling reagent known for low racemization potential, such as COMU. onium->solution4 other_reagent->solution4 end_good Racemization Minimized solution1->end_good solution2->end_good solution3->end_good solution4->end_good

Caption: Troubleshooting workflow for high racemization during N-acylation.

The choice of base is critical in preventing racemization during peptide coupling reactions. Stronger and less sterically hindered bases are more likely to cause epimerization.[1]

BasepKa of Conjugate AcidSteric HindranceGeneral Racemization Risk
Triethylamine (TEA)10.75LowHigh
N,N-Diisopropylethylamine (DIPEA)11.0HighModerate
N-Methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine (TMP)7.43HighLow
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N-Methylmorpholine (NMM) (1.1 eq).

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Issue 2: Racemization during Ester Hydrolysis (Saponification)

You are hydrolyzing the methyl ester of this compound to the corresponding carboxylic acid, and you observe a decrease in optical purity.

start Racemization Detected During Saponification q1 What are your hydrolysis conditions? start->q1 harsh_conditions Strong Base (e.g., NaOH/KOH) Elevated Temperature q1->harsh_conditions mild_conditions Mild Base (e.g., LiOH) Room Temperature or below q1->mild_conditions solution1 Switch to milder conditions: - Use LiOH instead of NaOH or KOH. - Perform the reaction at room temperature or 0 °C. - Use a THF/water solvent system. harsh_conditions->solution1 q2 Have you considered an enzymatic approach? mild_conditions->q2 no_enzyme No q2->no_enzyme yes_enzyme Yes q2->yes_enzyme solution2 Utilize enzymatic hydrolysis for optimal retention of stereochemistry. This is the preferred method for high optical purity. no_enzyme->solution2 end_good Racemization Minimized (>99% ee) yes_enzyme->end_good solution1->end_good solution2->end_good

Caption: Troubleshooting workflow for racemization during ester hydrolysis.

Enzymatic hydrolysis is the most reliable method to prevent racemization during the saponification of this compound.[2][3]

MethodReagents/EnzymeTypical Enantiomeric Excess (% ee)
Chemical Saponification (Mild)LiOH in THF/H₂O at room temperatureGenerally high, but can vary
Chemical Saponification (Harsh)NaOH or KOH at elevated temperaturesPotential for significant racemization
Enzymatic HydrolysisHydrolase (e.g., from Bacillus aryabhattai)>99%[2][3]

Protocol 1: Mild Chemical Saponification

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH ~3 with 1N HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the product by converting it back to the methyl ester using a non-racemizing method (e.g., with TMS-diazomethane) and analyzing by chiral HPLC.

Protocol 2: Enzymatic Hydrolysis (Conceptual Outline)

Note: The specific enzyme and conditions may require optimization.

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., sodium carbonate buffer, pH 8.0).[3]

  • Substrate Suspension: Suspend this compound in the buffer.

  • Enzyme Addition: Add a suitable hydrolase enzyme.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 35 °C) while maintaining the pH with the addition of a dilute base solution.[3]

  • Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Work-up and Extraction: Once the reaction is complete, adjust the pH and extract the product as described in the chemical saponification protocol.

  • Analysis: Analyze the enantiomeric excess of the resulting carboxylic acid.

By following these guidelines and protocols, researchers can significantly minimize the risk of racemization when working with this compound, ensuring the stereochemical integrity of their synthetic intermediates and final products.

References

Technical Support Center: Purification of (S)-(+)-Methyl indoline-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (S)-(+)-Methyl indoline-2-carboxylate using column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue 1: Poor or No Separation of the Desired Compound from Impurities

  • Question: My TLC analysis shows a good separation, but the column chromatography is yielding mixed fractions. What could be the problem?

  • Answer: Several factors can contribute to this discrepancy. Overloading the column with too much crude sample is a common issue that can lead to broader peaks and decreased resolution. Ensure that the amount of sample loaded is appropriate for the column size. Another possibility is that the separation on the TLC plate is misleading; a compound might appear as a single spot but could be a mixture of co-eluting substances. Consider trying a different solvent system to improve separation. Additionally, issues with how the column was packed, such as channeling, can lead to poor separation.

  • Question: The desired product is eluting with a non-polar impurity, even after trying different hexane/ethyl acetate ratios. What should I do?

  • Answer: If varying the polarity of a hexane/ethyl acetate system is ineffective, changing the solvent system entirely may provide the necessary selectivity. Consider switching to a mobile phase with different solvent properties, such as dichloromethane/methanol. The distinct interactions of these solvents with both your compound and the impurities can alter the elution order and improve separation.

Issue 2: The Compound is Not Eluting from the Column

  • Question: I have been flushing the column with the determined mobile phase, but I cannot detect my product in the collected fractions. Where is my compound?

  • Answer: There are a few possibilities. The compound may have decomposed on the silica gel.[1] Indoline derivatives can be sensitive to the acidic nature of standard silica gel. To test for this, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any degradation has occurred. It is also possible that the mobile phase is not polar enough to elute your compound. Try flushing the column with a much more polar solvent, like 100% ethyl acetate or a mixture containing methanol, to see if the compound elutes. Finally, ensure you are using the correct solvent system and haven't inadvertently switched the polar and non-polar components.[1]

Issue 3: Peak Tailing or Streaking

  • Question: The fractions containing my product show significant tailing on TLC analysis. How can I achieve sharper bands?

  • Answer: Peak tailing for nitrogen-containing compounds like indolines is often due to their basic nature interacting strongly with the acidic silanol groups on the silica gel surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will compete with your compound for the active sites on the silica, leading to more symmetrical peaks. Alternatively, using a different stationary phase like neutral alumina could be beneficial for acid-sensitive compounds.[2]

Issue 4: Suspected Compound Degradation

  • Question: I suspect my this compound is degrading on the silica gel column. How can I confirm this and prevent it?

  • Answer: To confirm degradation, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate and run it in your chosen eluent. After the run, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If new spots appear that are not on the diagonal, it indicates that the compound is degrading on the silica. To prevent this, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A1: A common and effective mobile phase for the purification of indole derivatives is a mixture of hexane and ethyl acetate.[3][4] Based on data for similar indoline structures, a good starting point would be a gradient elution, beginning with a low polarity mixture such as 9:1 hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate.[5][6] It is always recommended to first determine the optimal solvent system by running a TLC analysis. An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column.

Q2: How should I prepare my sample for loading onto the column?

A2: The sample should be dissolved in a minimal amount of the initial, least polar mobile phase. If the sample is not very soluble in the mobile phase, you can dissolve it in a slightly more polar solvent, but use the absolute minimum volume to ensure a narrow starting band on the column. For compounds that are difficult to dissolve, a "dry loading" technique is recommended.[2][7] This involves pre-adsorbing your crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Q3: Is it possible to separate the (R) and (S) enantiomers of Methyl indoline-2-carboxylate using standard silica gel chromatography?

A3: No, standard silica gel is an achiral stationary phase and cannot separate enantiomers. To separate enantiomers, you would need to use a chiral stationary phase (CSP) in a technique like chiral HPLC.[8][9] The purification described here with standard silica gel is for separating the this compound from other impurities generated during a chemical synthesis, not for resolving a racemic mixture.

Q4: What is the expected yield and purity after column chromatography?

A4: The yield and purity are highly dependent on the success of the preceding synthetic steps and the complexity of the crude mixture. However, with a well-optimized column chromatography procedure, it is reasonable to expect a purity of >95%, as often cited for commercially available this compound. The yield will be affected by the amount of impurities and the efficiency of the separation.

Experimental Protocol: Purification by Flash Column Chromatography

This protocol is a representative method for the purification of this compound on a silica gel column.

1. Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives your desired product an Rf value of approximately 0.3.[6]

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically and ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined by TLC (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow some solvent to drain, settling the silica bed. The solvent level should always remain above the top of the silica.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluting solvent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to enter the silica bed until the solvent level is just at the top of the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 9:1 to 4:1, then to 2:1 hexane/ethyl acetate).[5]

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes typical parameters for the purification of indoline derivatives by silica gel column chromatography, which can be used as a starting point for the purification of this compound.

ParameterValue/RangeReference
Stationary Phase Silica Gel[3][4][5][6]
Mobile Phase Hexane/Ethyl Acetate[3][4][5][6]
Elution Mode Gradient (e.g., 9:1 -> 4:1 -> 2:1 Hexane/EtOAc)[5]
Typical Rf of Indoline Derivatives 0.3 - 0.45 (in 4:1 Hexane/EtOAc)[6]

Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Column Chromatography Purification start Start Purification check_separation Poor Separation in Column? start->check_separation no_elution Compound Not Eluting? check_separation->no_elution No overload Check for Column Overload - Reduce Sample Load - Repack Column check_separation->overload Yes peak_tailing Peak Tailing Observed? no_elution->peak_tailing No increase_polarity Increase Mobile Phase Polarity (e.g., 100% EtOAc or add MeOH) no_elution->increase_polarity Yes degradation Suspect Degradation? peak_tailing->degradation No add_base Add Base to Mobile Phase (e.g., 0.1-1% Triethylamine) peak_tailing->add_base Yes end_good Successful Purification degradation->end_good No test_degradation Perform 2D TLC Stability Test degradation->test_degradation Yes end_bad Re-evaluate Strategy overload->end_good Separation Improved change_solvent Change Solvent System (e.g., DCM/MeOH) overload->change_solvent Still Poor Separation change_solvent->no_elution change_solvent->end_good Separation Improved increase_polarity->end_good Compound Elutes check_degradation_no_elution Test for Degradation on Silica increase_polarity->check_degradation_no_elution Still No Elution check_degradation_no_elution->end_bad add_base->end_good Tailing Resolved change_adsorbent Use Neutral Alumina add_base->change_adsorbent Tailing Persists change_adsorbent->degradation use_neutral_adsorbent Use Neutral Alumina or Deactivated Silica test_degradation->use_neutral_adsorbent Degradation Confirmed use_neutral_adsorbent->end_bad

Caption: Troubleshooting workflow for the purification of this compound.

References

Troubleshooting low reactivity in peptide coupling with indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving indoline-2-carboxylic acid. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no yield in my peptide coupling reaction with indoline-2-carboxylic acid?

A: Low coupling efficiency with indoline-2-carboxylic acid is a common challenge primarily due to its structure as a conformationally constrained proline analogue.[1] The main causes are:

  • Steric Hindrance: The rigid indoline scaffold physically obstructs the approach of the reacting molecules, slowing down the kinetics of peptide bond formation.[2][3]

  • Reduced Nucleophilicity: As a secondary amine, the nitrogen of indoline-2-carboxylic acid is less nucleophilic compared to primary amines of other amino acids, making it a less reactive partner in the coupling reaction.[1]

To troubleshoot low yields, a systematic approach is recommended. This involves evaluating your choice of coupling reagent, optimizing reaction conditions, and checking for potential side reactions.

Q2: Which coupling reagent is most effective for indoline-2-carboxylic acid?

A: The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids.[2] Standard reagents are often not potent enough.[3]

  • Recommended: Uronium/aminium salt reagents like HATU are highly effective and generally preferred for their ability to form highly reactive intermediates that overcome the steric barrier.[1][3][4] Reagents like HBTU and PyBOP also show good efficiency.[1][2]

  • Cost-Effective Alternative: Carbodiimide reagents such as EDC or DCC can be used, but they must be paired with additives like HOBt or OxymaPure to be effective.[1] These methods may require longer reaction times or a "double coupling" strategy where the coupling step is performed twice.[1]

  • For Extremely Difficult Couplings: In cases where even potent uronium salts fail, specialized reagents like BOP-Cl or T3P may provide better results.[5][6]

Q3: How can I optimize my reaction conditions to improve coupling efficiency?

A: Beyond selecting a potent coupling reagent, several parameters can be adjusted:

  • Pre-activation: Allow the indoline-2-carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) to stir for 5-15 minutes before adding the amine component. This ensures the formation of the highly reactive active ester.[1][2]

  • Double Coupling: For solid-phase synthesis, performing the coupling step twice with a fresh solution of activated amino acid is a highly effective strategy to drive the reaction to completion.[1][3]

  • Increase Equivalents & Time: Use a higher concentration of the amino acid and coupling reagent (e.g., 2-4 equivalents) and extend the reaction time (from 2 hours up to 12-18 hours).[1][2][3]

  • Solvent Choice: While DMF is common, N-Methyl-2-pyrrolidone (NMP) can be a better choice as it has superior solvating properties, which can be crucial for preventing peptide aggregation on a solid support.[3]

Q4: What are the common side reactions with indoline-2-carboxylic acid and how can they be minimized?

A: The structure of indoline-2-carboxylic acid makes it susceptible to specific side reactions.[1][5]

  • Diketopiperazine (DKP) Formation: This is a major side reaction, particularly in solid-phase synthesis when indoline-2-carboxylic acid is the second residue in the chain. The deprotected N-terminal amine can attack the resin linkage, cleaving the dipeptide from the support as a cyclic diketopiperazine.[1][7]

    • Mitigation: Use a sterically bulky resin like 2-chlorotrityl chloride (2-CTC) resin, which hinders this intramolecular cyclization.[1][7] Another strategy is to synthesize the first two amino acids as a dipeptide in solution first, then attach it to the resin.[1]

  • Racemization: The risk of losing stereochemical purity increases with highly activating reagents and longer reaction times.[1][8]

    • Mitigation: Use additives like HOBt or HOAt, which are known racemization suppressants.[1][9] Performing the activation and coupling at a lower temperature (e.g., 0°C) and using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA can also reduce racemization.[1]

  • N-Acylurea Formation: This occurs when using carbodiimide reagents (DCC, EDC), where the reactive O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea, terminating the reaction.[1]

    • Mitigation: This is effectively prevented by using additives like HOBt or NHS, which rapidly trap the O-acylisourea to form a more stable active ester.[1]

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield coupling reactions.

TroubleshootingWorkflow start Start: Low Coupling Yield check_reagent 1. Evaluate Coupling Reagent Is it potent enough for a hindered amino acid? start->check_reagent use_hatu Switch to a high-efficiency reagent (e.g., HATU, PyBOP). [2, 4] check_reagent->use_hatu No use_carbodiimide If using Carbodiimide (EDC/DCC), ensure an additive (HOBt, Oxyma) is present. [2] check_reagent->use_carbodiimide Using EDC/DCC optimize_conditions 2. Optimize Reaction Conditions check_reagent->optimize_conditions Yes use_hatu->optimize_conditions use_carbodiimide->optimize_conditions preactivate Implement pre-activation step (5-15 min). [2] optimize_conditions->preactivate Optimize double_couple Perform a double coupling, especially for SPPS. [2] preactivate->double_couple increase_time Increase reaction time (4-12h) and reagent equivalents (2-4 eq). [2, 6] double_couple->increase_time check_side_reactions 3. Investigate Side Reactions increase_time->check_side_reactions mitigate_dkp For DKP formation, use 2-CTC resin. [2, 10] check_side_reactions->mitigate_dkp DKP suspected mitigate_racemization For racemization, lower temperature and use weaker base. [2] check_side_reactions->mitigate_racemization Racemization suspected success Success: Improved Yield check_side_reactions->success No side reactions evident mitigate_dkp->success mitigate_racemization->success

Fig 1. A step-by-step guide for troubleshooting low reactivity.

Data Presentation

Comparative Efficiency of Common Coupling Reagents

The selection of a coupling reagent has a significant impact on reaction time and yield, especially for challenging amino acids like indoline-2-carboxylic acid. The following table provides a comparison based on typical results for sterically hindered couplings.

Coupling Reagent/MethodActivating AdditiveBaseTypical Reaction Time (h)Typical Yield (%)Key Considerations
HATU HOAt (internal)DIPEA, Collidine1 - 4>95%Highly reactive and superior for hindered couplings; reduces racemization.[1][2]
HBTU HOBt (internal)DIPEA, NMM2 - 6>90%Standard for SPPS, offers a good balance of reactivity and cost.[1][2]
PyBOP HOBt (internal)DIPEA, NMM1 - 3>90%Very efficient, but byproducts can be difficult to remove in solution phase.[1][2]
EDC or DIC HOBt or OxymaPureDIPEA, NMM4 - 1270 - 90%Cost-effective; may require longer reaction times or double coupling.[1][2]
DCC HOBt-4 - 1270 - 90%Inexpensive, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[1]

Note: Yields are sequence-dependent and may require optimization for specific substrates.[2]

Experimental Protocols

Protocol 1: Solution-Phase Coupling using HATU

This protocol details the coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) to an amine in solution, leveraging a high-efficiency uronium salt reagent.

SolutionPhase cluster_prep Preparation & Activation cluster_reaction Reaction & Purification dissolve 1. Dissolve Boc-Inp-OH (1.0 eq) in anhydrous DMF. add_base 2. Add DIPEA (2.0-3.0 eq). Stir for 5 min. dissolve->add_base preactivate 3. Add HATU (1.0-1.2 eq). Stir for 10-15 min to pre-activate. add_base->preactivate add_amine 4. Add the amine component (1.0-1.1 eq). preactivate->add_amine react 5. Stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS. add_amine->react workup 6. Perform aqueous work-up (NaHCO₃, brine). react->workup purify 7. Purify by flash column chromatography. workup->purify

Fig 2. Workflow for solution-phase coupling of Boc-Inp-OH.

Methodology:

  • Dissolve Boc-Inp-OH (1.0 eq) in anhydrous DMF or DCM.[1]

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.[1]

  • Add HATU (1.0-1.2 eq) to the mixture and allow it to pre-activate by stirring for 10-15 minutes at room temperature.[1]

  • Add the amine component (1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction with a solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using EDC/HOBt

This protocol describes a single coupling cycle for incorporating Boc-Inp-OH onto a resin-bound peptide chain using a carbodiimide/additive method, which often requires double coupling.

SPPS cluster_prep Resin Preparation cluster_coupling Coupling Cycle swell 1. Swell peptide-resin in DMF for 30 min. deprotect 2. N-terminal Deprotection (e.g., 20% piperidine in DMF). swell->deprotect wash_neutralize 3. Wash (DMF, DCM) and Neutralize (e.g., 10% DIPEA in DMF). deprotect->wash_neutralize cocktail 4. Prepare Coupling Cocktail: Boc-Inp-OH (2-3 eq), EDC (2-3 eq), HOBt (2-3 eq) in DMF. wash_neutralize->cocktail couple 5. Add cocktail to resin. Agitate for 2-4 hours. cocktail->couple double_couple 6. Double Couple (Recommended): Drain and repeat step 5. couple->double_couple monitor 7. Monitor completion with Chloranil or Kaiser test. double_couple->monitor

Fig 3. Workflow for an SPPS cycle incorporating Boc-Inp-OH.

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[1][2]

  • N-terminal Deprotection: If necessary, remove the N-terminal protecting group (e.g., treat with 20% piperidine in DMF for Fmoc deprotection).[1]

  • Washing and Neutralization: Wash the resin thoroughly with DMF and DCM. For Boc-SPPS, neutralize the resin with 10% DIPEA in DMF.[1]

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-Inp-OH (2.0-3.0 eq), EDC (2.0-3.0 eq), and HOBt (2.0-3.0 eq) in anhydrous DMF.[1]

  • Coupling Reaction: Add the prepared coupling cocktail to the resin and agitate the mixture at room temperature for 2-4 hours.[1]

  • Double Coupling: For a sterically hindered amino acid like this, a double coupling is highly recommended. Drain the vessel and repeat steps 4 and 5 with a fresh cocktail.[1]

  • Monitoring: Perform a chloranil test (for secondary amines) to confirm the completion of the coupling. A negative test (no color change) indicates a complete reaction.[1]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[2] The resin is now ready for the next cycle.

References

Optimization of reaction conditions for Hemetsberger–Knittel reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hemetsberger–Knittel Reaction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hemetsberger–Knittel reaction for the synthesis of pyrroles and indoles.

Frequently Asked Questions (FAQs)

Q1: What is the Hemetsberger–Knittel reaction?

The Hemetsberger–Knittel reaction is a chemical synthesis method that produces indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[1][2][3] The overall process typically involves three stages: the synthesis of an alkyl azidoacetate, a Knoevenagel condensation between the azidoacetate and an aromatic aldehyde, and a final thermolysis step that leads to the formation of the indole ring.[4]

Q2: What is the proposed mechanism of the reaction?

While the exact mechanism is not definitively established, it is widely believed to proceed through a nitrene intermediate.[2][3][5] The process begins with the thermal decomposition of the 2-azido-3-arylacrylate, which releases nitrogen gas to form a nitrene. This reactive intermediate is thought to be in equilibrium with an azirine intermediate. The subsequent step involves the insertion of the nitrene into a C-H bond of the aromatic ring, followed by a[1][6]-hydrogen shift to yield the final indole product.[4]

Q3: What are the main safety concerns associated with this reaction?

The primary safety concern stems from the use of sodium azide and the formation of potentially explosive organic azide intermediates, such as alkyl azidoacetates and 2-azido-3-arylacrylates.[4] It is crucial to handle these materials with appropriate safety precautions, including using safety shields and avoiding high temperatures during isolation and storage.

Q4: Can this reaction be performed under milder conditions?

Yes, modifications to the traditional thermal conditions have been explored. One approach involves the use of a Bu4N[Fe(CO)3(NO)] catalyst, which has been shown to facilitate the reaction at a lower temperature of 80°C.[7] Additionally, microwave-assisted synthesis has been successfully employed to accelerate the reaction and often leads to higher yields in shorter reaction times.[6]

Troubleshooting Guides

Problem 1: Low yield in the Knoevenagel condensation step.

The Knoevenagel condensation of an aromatic aldehyde with an alkyl azidoacetate can be a challenging step with yields sometimes as low as 12-65%.[4]

Possible Causes and Solutions:

  • Decomposition of Alkyl Azidoacetate: Alkyl azidoacetates can decompose in the presence of a strong base, which competes with the desired condensation reaction.[4]

    • Solution: Perform the reaction at lower temperatures (e.g., -30°C to 0°C) to minimize decomposition. At lower temperatures, an intermediate 2-azido-3-hydroxy-3-aryl-propionate may form, which can then be dehydrated to the desired product in a separate step.[8][9]

  • Ineffective Base/Solvent System: The choice of base and solvent is critical for this step.

    • Solution: A common procedure involves using sodium methoxide in methanol.[10] The reaction should be carefully monitored and the temperature controlled to prevent the mixture from warming above 30°C.[10]

  • By-product Formation: An acidic by-product can sometimes form that does not dehydrate to the desired acrylate.[4]

    • Solution: Modifying the workup procedure or purification method may be necessary to remove this by-product. Column chromatography is often used for purification.[10]

Problem 2: The thermolysis step results in decomposition or low yield of the indole product.

The final cyclization step is a thermolysis that requires high temperatures, but this can also lead to unwanted side reactions and decomposition.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The boiling point of the solvent determines the reaction temperature.

    • Solution: High-boiling aromatic solvents such as toluene, xylene, or mesitylene are typically used.[4] If decomposition is observed, a solvent with a slightly lower boiling point might be beneficial, though this could increase the required reaction time.

  • Reaction Temperature is Too High or Too Low: For some substrates, there is a narrow temperature window for successful cyclization.

    • Solution: For the synthesis of azaindoles, it has been noted that better yields are sometimes obtained at higher temperatures with shorter reaction times, and decomposition can occur below a minimum temperature.[11] Careful optimization of the reaction temperature and time for your specific substrate is recommended.

  • Alternative Energy Sources: Conventional heating may not be optimal for all substrates.

    • Solution: Consider using microwave irradiation, which can provide rapid and uniform heating, potentially leading to cleaner reactions and higher yields.[6]

Problem 3: Difficulty reproducing a literature procedure.

Possible Causes and Solutions:

  • Purity of Reagents: The purity of the starting aldehyde and the alkyl azidoacetate is crucial.

    • Solution: Ensure that all reagents are of high purity. The alkyl azidoacetate should be freshly prepared or purified by distillation if necessary.[10]

  • Reaction Conditions: Small variations in reaction conditions can have a significant impact on the outcome.

    • Solution: Pay close attention to details such as the rate of addition of reagents, temperature control, and reaction time. When adding the aldehyde and azidoacetate mixture to the base, maintaining a low temperature (e.g., 10-20°C) is important.[10]

Data Presentation

Table 1: Effect of Aromatic Aldehyde Substituent on Product Yield in Knoevenagel Condensation

Aldehyde Substituent (R)ProductYield (%)
H3a62
4-CH₃3b60
4-OCH₃3c58
4-Cl3d74
2,6-di-Cl3e55
4-NO₂3f55
3-NO₂3g80
2-NO₂3h6
Data sourced from a representative procedure.[10]

Table 2: Optimization of a Catalyzed Hemetsberger-Knittel Type Reaction

EntrySolventCatalyst Loading (mol%)Yield (%)
1Toluene5< 5
2CH₂Cl₂57
3CH₃CN55
4DMF59
51,2-dichloroethane530
6CHCl₃538
7CHCl₃1070
This table illustrates the effect of solvent and catalyst loading on the yield of an iron-catalyzed indole synthesis. Conditions: 0.25 mol/L concentration at 80°C.[7]

Experimental Protocols

Key Experiment: Three-Step Synthesis of an Indole-2-carboxylate

Step 1: Synthesis of Methyl Azidoacetate

  • To a solution of methyl bromoacetate (50 g, 327 mmol) in methanol (50 mL), add a solution of sodium azide (26 g, 400 mmol) in water (24 mL) with stirring.

  • Reflux the resulting mixture for 4 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • The crude product is purified by distillation under reduced pressure (bp 72-76 °C, 30 mmHg) to yield methyl azidoacetate as a clear liquid.[10]

Step 2: Knoevenagel Condensation to form Methyl 2-azido-3-arylpropenoate

  • Prepare a solution of sodium methoxide by dissolving sodium (3.1 g, 135 mmol) in methanol (40 mL). Cool the solution to -8°C.

  • Add a solution of the aromatic aldehyde (e.g., 3,4-methylenedioxybenzaldehyde, 5.0 g, 33 mmol) in methanol (20 mL) and methyl azidoacetate (15.3 g, 133 mmol) dropwise over 1 hour to the sodium methoxide solution, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 2 hours, ensuring the temperature remains below 5°C.

  • Pour the heterogeneous mixture into ice (400 mL) and stir manually.

  • Isolate the resulting solid by filtration and purify as necessary, often by recrystallization or column chromatography.[10]

Step 3: Thermolysis to form the Indole-2-carboxylate

  • Dissolve the methyl 2-azido-3-arylpropenoate in a high-boiling solvent such as xylene.

  • Heat the solution to reflux for several hours (e.g., 4 hours).[1] The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired indole-2-carboxylate.

Visualizations

Hemetsberger_Knittel_Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product start 3-Aryl-2-azidopropenoate nitrene Nitrene start->nitrene Heat (-N₂) azirine Azirine nitrene->azirine Equilibrium product Indole-2-carboxylate nitrene->product Cyclization & [1,5]-H shift azirine->product Rearrangement

Caption: Proposed mechanism of the Hemetsberger–Knittel reaction.

Experimental_Workflow cluster_step1 Step 1: Azidoacetate Synthesis cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Thermolysis haloacetate Alkyl Haloacetate + NaN₃ azidoacetate Alkyl Azidoacetate haloacetate->azidoacetate Nucleophilic Substitution azidoacrylate 2-Azido-3-arylacrylate azidoacetate->azidoacrylate aldehyde Aromatic Aldehyde aldehyde->azidoacrylate indole Indole-2-carboxylate azidoacrylate->indole Heat (e.g., in Xylene)

Caption: General experimental workflow for the Hemetsberger–Knittel reaction.

Troubleshooting_Guide cluster_condensation Knoevenagel Condensation Issues cluster_thermolysis Thermolysis Issues start Low Yield or Reaction Failure low_yield_knoevenagel Low Yield in Condensation? start->low_yield_knoevenagel low_yield_thermolysis Decomposition in Thermolysis? start->low_yield_thermolysis check_temp Lower Reaction Temperature (-30°C to 0°C) low_yield_knoevenagel->check_temp Yes check_base Verify Base Purity and Stoichiometry low_yield_knoevenagel->check_base Yes check_solvent Optimize Solvent (Toluene, Xylene) low_yield_thermolysis->check_solvent Yes use_microwave Consider Microwave Heating low_yield_thermolysis->use_microwave Yes

Caption: Troubleshooting decision tree for common reaction issues.

References

Technical Support Center: Overcoming Diketopiperazine Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diketopiperazine (DKP) formation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during solid-phase peptide synthesis (SPPS), particularly after the coupling of the second amino acid.[1] It arises from an intramolecular "backbiting" reaction where the free N-terminal amine of a dipeptidyl-resin attacks the ester bond linking the peptide to the solid support, cleaving the dipeptide from the resin as a cyclic DKP molecule. This side reaction leads to a significant reduction in the yield of the target peptide. In what is known as "traceless" DKP formation, the C-terminal dipeptide is cleaved and washed away, resulting in a lower yield without a corresponding impurity peak in the final crude product analysis, making it difficult to diagnose.[1][2]

Q2: Which peptide sequences are most susceptible to DKP formation?

A2: Peptide sequences containing proline at the second position (Xaa-Pro) are notoriously prone to DKP formation.[3][4] This is attributed to the unique conformational constraints of proline, which favor the necessary cis-amide bond conformation for cyclization.[4] Other sequences that are highly susceptible include those with glycine, due to its lack of steric hindrance, and other amino acids that can readily adopt the required conformation for intramolecular attack.[3] Generally, the risk is highest when the second amino acid from the N-terminus is a secondary amino acid like proline.[1] Studies have shown that sequences like Gly-Pro, Ala-Pro, and Pro-Pro are particularly sensitive to DKP formation.[3]

Q3: How do reaction conditions influence the rate of DKP formation?

A3: Several factors during peptide synthesis can significantly impact the extent of DKP formation:

  • Deprotection Conditions: The basic conditions used for Fmoc-group removal, typically with piperidine, are a major catalyst for DKP formation.[1][3]

  • Temperature: Elevated temperatures during both coupling and deprotection steps can accelerate the rate of this side reaction.[1][5]

  • Solvent: The choice of solvent plays a role in the stability of the peptide-resin complex. For instance, DKP formation has been observed to proceed at different rates in solvents like DMF, NMP, and DMSO.[6]

  • Resin Type: The nature of the linker and resin is critical. Resins with more acid-labile linkers, like 2-chlorotrityl chloride (2-CTC) resin, can help suppress DKP formation due to steric hindrance compared to more susceptible resins like Wang resin.[1][2]

Q4: What strategies can be employed to minimize or prevent DKP formation?

A4: Several strategies can be implemented to overcome DKP formation:

  • Use of Sterically Hindered Resins: Employing resins like 2-chlorotrityl chloride (2-CTC) resin provides significant steric hindrance around the linkage point, which physically obstructs the intramolecular cyclization.[2]

  • Dipeptide Coupling: Instead of coupling single amino acids sequentially, using a pre-formed dipeptide (e.g., Fmoc-Xaa-Yaa-OH) to couple to the resin-bound amino acid can bypass the vulnerable dipeptidyl-resin stage.

  • Optimized Deprotection Conditions: Modifying the Fmoc deprotection conditions can drastically reduce DKP formation. For example, using a cocktail of 2% DBU and 5% piperazine in NMP has been shown to be effective.[2][7]

  • N-Terminal Protecting Group Modification: In some cases, switching from the standard Fmoc group to an alternative N-terminal protecting group that can be removed under different, non-basic conditions can be beneficial.

  • Simultaneous Deprotection and Coupling: A strategy involving the simultaneous removal of a protecting group (like Z-group via hydrogenolysis) and in-situ acylation with the next amino acid active ester can trap the reactive N-terminal amine before it can cyclize.[8]

Troubleshooting Guide

Symptom Potential Cause Recommended Action(s)
Low final peptide yield with no obvious impurities in HPLC. "Traceless" DKP formation at the dipeptide stage.1. Switch to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. 2. Incorporate the first two amino acids as a pre-synthesized dipeptide.
Significant peak corresponding to the DKP byproduct in HPLC/LC-MS. High susceptibility of the dipeptide sequence (e.g., Xaa-Pro) to cyclization under standard synthesis conditions.1. Optimize Fmoc deprotection conditions: reduce piperidine concentration and temperature, or switch to a milder deprotection cocktail (e.g., 2% DBU/5% piperazine in NMP).[2][3] 2. If possible, modify the peptide sequence to avoid highly susceptible dipeptide motifs at the C-terminus.
Formation of deletion peptides missing the first two amino acids. DKP formation occurring mid-sequence, leading to chain truncation.1. This is a less common but possible scenario. The same mitigation strategies as above apply. 2. Ensure complete coupling at each step to minimize any residual N-terminal amines that could initiate side reactions.

Quantitative Data on DKP Formation

The following table summarizes quantitative data on the impact of different reaction conditions on diketopiperazine formation.

Dipeptide SequenceDeprotection ConditionsSolventTemperatureDKP Formation (%)Reference
Fmoc-Cys(Trt)-Pro-20% PiperidineDMFRoom Temp13.8[2]
Fmoc-Cys(Trt)-Pro-5% PiperidineDMFRoom Temp12.2[2]
Fmoc-Cys(Trt)-Pro-5% PiperazineDMFRoom Temp< 4[2]
Fmoc-Cys(Trt)-Pro-2% DBU / 5% PiperazineNMPRoom Temp3.6[2]
Fmoc-Arg(Obf)-Leu-20% PiperidineDMFRoom TempSignificant (after 8 min)[3]
Fmoc-Pro-Pro-Ser-Post-coupling holdDMFRoom Temp~1.55% in solution[3]

Experimental Protocols

Protocol 1: Standard SPPS Protocol Prone to DKP Formation

This protocol outlines a standard procedure for solid-phase peptide synthesis that is susceptible to DKP formation, particularly with sensitive sequences.

  • Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).

  • First Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add this coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain, and repeat the treatment with fresh 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).

  • Second Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage and Analysis: Cleave the dipeptide from a small sample of the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.

Protocol 2: Optimized SPPS Protocol to Minimize DKP Formation

This protocol incorporates modifications to suppress DKP formation.

  • Resin Selection and Swelling: Choose 2-chlorotrityl chloride (2-CTC) resin (1 g, 1.0 mmol/g). Swell the resin in DCM (10 mL) for 1 hour, followed by washing with DMF (3 x 10 mL).

  • First Amino Acid Coupling: Follow step 2 from Protocol 1.

  • Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[1] Treat the resin with this optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with a fresh portion of the solution (10 mL) for 10 minutes. Wash the resin with NMP (5 x 10 mL).[1]

  • Second Amino Acid Coupling: Follow step 4 from Protocol 1.

  • Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.

Visualizations

DKP_Formation_Mechanism cluster_resin Solid Support Resin Resin DipeptidylResin Dipeptidyl-Resin (Free N-terminus) Resin->DipeptidylResin Peptide Synthesis (2nd AA coupled) IntramolecularAttack Intramolecular Nucleophilic Attack DipeptidylResin->IntramolecularAttack Deprotection (Base catalysis) DKP Diketopiperazine (Cyclic Dipeptide) IntramolecularAttack->DKP Cyclization CleavedResin Truncated Resin IntramolecularAttack->CleavedResin Cleavage

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

DKP_Troubleshooting_Workflow Start Low Peptide Yield Observed CheckHPLC Analyze Crude HPLC Start->CheckHPLC DKP_Peak DKP Peak Present? CheckHPLC->DKP_Peak NoImpurity No Obvious Impurity DKP_Peak->NoImpurity No OptimizeDeprotection Optimize Deprotection: - Milder Base (DBU/Piperazine) - Lower Temperature DKP_Peak->OptimizeDeprotection Yes TracelessDKP Suspect 'Traceless' DKP NoImpurity->TracelessDKP ChangeResin Change Resin: - Use 2-CTC Resin TracelessDKP->ChangeResin UseDipeptide Use Dipeptide Coupling TracelessDKP->UseDipeptide End Problem Resolved OptimizeDeprotection->End ChangeResin->End UseDipeptide->End

Caption: Troubleshooting workflow for addressing low peptide yield due to DKP formation.

References

Managing side reactions during the nitration of indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of Indoline-2-Carboxylic Acid

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of indoline-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration reaction is producing a mixture of regioisomers (e.g., 5-nitro and 6-nitro). How can I improve the selectivity for the desired 6-nitroindoline-2-carboxylic acid?

A1: The formation of multiple regioisomers is a common challenge in the electrophilic nitration of indoline-2-carboxylic acid. The primary products are typically the 6-nitro and 5-nitro isomers.

  • Underlying Cause: In a strong acidic medium like concentrated sulfuric acid, the nitrogen atom of the indoline ring is protonated. This protonated group acts as a meta-director, which favors the introduction of the nitro group at the C-6 position.[1][2] However, the C-5 position remains sufficiently activated to react, leading to the formation of the 5-nitro isomer as a significant byproduct.[1]

  • Troubleshooting & Optimization:

    • Temperature Control: Strictly maintain a low reaction temperature, typically between -20 °C and -10 °C, during the addition of nitric acid.[1][2] Deviations can decrease selectivity.

    • Acidic Medium: The use of concentrated sulfuric acid is standard for favoring the 6-nitro isomer.[1] Using milder, non-acidic nitrating agents like benzoyl nitrate may alter the regioselectivity, often favoring other positions in indole systems, and should be considered carefully.[3]

    • Purification: The 5-nitro and 6-nitro isomers can be separated during the work-up. The 5-nitro byproduct can often be removed by extraction with a solvent like ethyl acetate from the acidic aqueous mixture before adjusting the pH to precipitate the desired 6-nitro product.[1] For more challenging separations, silica gel column chromatography is an effective method.[4]

Q2: My HPLC analysis shows multiple unexpected peaks besides the starting material and expected isomers. What are these impurities?

A2: The presence of multiple peaks on an HPLC chromatogram indicates various impurities. Besides unreacted starting material and regioisomers, other side products can form under typical nitration conditions.[4]

  • Likely Impurities:

    • Dinitrated Products: Over-nitration can occur if there is an excess of the nitrating agent or if the reaction temperature is too high.[5]

    • Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of various oxidized byproducts.

    • N-Nitroso Compounds: If nitrous acid is present (which can form from nitrite impurities), N-nitrosoindoles can be generated as side products.[3][6]

    • Degradation/Polymerization Products: Strong acids can cause the indole ring system to degrade or polymerize, leading to the formation of dark, insoluble tars.[3]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a minimal excess of the nitrating agent to reduce the risk of over-nitration.[3][5]

    • Maintain Low Temperatures: Running the reaction at the recommended low temperatures (-20 °C to 0 °C) can significantly decrease the rate of secondary reactions.[3][5]

    • Purification Strategies:

      • Acid-Base Extraction: A thorough acid-base workup can help remove non-acidic impurities. This involves dissolving the crude product in a basic solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the desired carboxylic acid by adding acid.[4]

      • Recrystallization: This is a powerful technique for removing small amounts of impurities. A suitable solvent system (e.g., an ethanol/water mixture) should be determined experimentally.[4]

      • Column Chromatography: This is highly effective for separating compounds with different polarities, such as regioisomers and other byproducts.[4]

Q3: The reaction mixture has turned into a dark, insoluble tar. What causes this and how can it be prevented?

A3: The formation of dark tars is a sign of polymerization or degradation of the indoline starting material. Indole and its derivatives are susceptible to acid-catalyzed polymerization.[3]

  • Underlying Cause: Protonation of the indoline ring under strongly acidic conditions can generate reactive intermediates that attack other indoline molecules, initiating a chain reaction that leads to high-molecular-weight polymers (tars).[3]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Ensure the reaction is conducted at the recommended low temperature. This is the most critical factor in preventing polymerization.[5]

    • Purity of Reagents: Use high-purity, degassed solvents and reagents to avoid unwanted side reactions.[3]

    • Reaction Time: Minimize the reaction time. Once the reaction is complete (monitored by TLC), proceed with the work-up immediately.

Q4: My final product is highly colored (dark brown or black), even after initial purification. How can I decolorize it?

A4: A dark coloration is often due to residual byproducts or degradation of the product itself.[4]

  • Underlying Cause:

    • Colored impurities can arise from various side reactions, including oxidation and the formation of nitroso compounds.[3]

    • Overheating during solvent removal or prolonged exposure to strong acids or bases can also lead to discoloration.[4]

  • Troubleshooting & Optimization:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a few minutes, then filter the hot solution to remove the charcoal and the adsorbed colored impurities. The purified product can then be recovered by cooling the filtrate.[4]

    • Minimize Heat Exposure: Use a rotary evaporator at a moderate temperature for solvent evaporation to prevent thermal degradation.[4]

    • Re-evaluate Work-up: Ensure the work-up procedure completely removes acidic residues, which can contribute to discoloration over time.

Experimental Protocols

Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid

This protocol is adapted from established synthetic procedures for producing 6-nitroindoline-2-carboxylic acid.[1][2]

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.

  • Slowly add concentrated nitric acid (1.08 - 1.1 eq) dropwise to the stirred solution. Critically, maintain the internal temperature between -20 °C and -10 °C throughout the addition.[1][2]

  • After the addition is complete, stir the reaction mixture at this temperature for approximately 30 minutes.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.

  • Work-up and Purification: a. Extract the cold aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[1] b. Adjust the pH of the remaining aqueous phase to 4.5–5.0 by slowly adding an aqueous sodium hydroxide solution.[1][2] c. Extract the desired 6-nitro product from the pH-adjusted aqueous phase using ethyl acetate. d. Combine the organic extracts containing the 6-nitro isomer and dry them over anhydrous sodium sulfate. e. Filter the solution and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for purification. The optimal solvent must be determined experimentally.[4]

  • Dissolution: In a flask, dissolve the crude 6-nitroindoline-2-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture). Add the solvent in portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, and gently heat the mixture for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Quantitative Data

The choice of synthetic route can significantly impact the yield and stereochemistry of the final product.

Synthetic RouteProductReported YieldKey FeatureReference
Direct NitrationRacemic 6-Nitroindoline-2-carboxylic acid~67% (for methyl ester derivative)Straightforward, produces a racemic mixture.[7]
Chiral Pool Synthesis(S)-6-Nitroindoline-2-carboxylic acid65.7%Starts from L-phenylalanine, yields enantiomerically pure product.[8]

Visualizations

Experimental Workflow

G General Workflow for Nitration of Indoline-2-Carboxylic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Indoline-2-carboxylic acid in conc. H₂SO₄ at -5 °C B Add conc. HNO₃ dropwise (Maintain Temp: -20 to -10 °C) A->B Slow Addition C Quench reaction on crushed ice B->C After 30 min D Extract 5-nitro isomer with EtOAc C->D E Adjust pH to 4.5-5.0 with NaOH D->E F Extract 6-nitro product with EtOAc E->F G Dry, Filter & Evaporate F->G H Final Product: 6-Nitroindoline-2-carboxylic acid G->H

Caption: Workflow for the direct nitration of indoline-2-carboxylic acid.

Troubleshooting Logic

G Troubleshooting Common Nitration Issues cluster_issues cluster_causes cluster_solutions Start Problem Observed Issue1 Low Yield / Purity Start->Issue1 Issue2 Mixture of Isomers Start->Issue2 Issue3 Dark Tar Formation Start->Issue3 Cause1a Incomplete Reaction Issue1->Cause1a Cause1b Side Reactions Issue1->Cause1b Cause1c Loss during Work-up Issue1->Cause1c Cause2a Incorrect Temperature Issue2->Cause2a Sol2b Purify via pH adjustment or Chromatography Issue2->Sol2b Cause3a Temperature Too High Issue3->Cause3a Cause3b Reaction Time Too Long Issue3->Cause3b Sol1a Increase Reaction Time / Monitor with TLC Cause1a->Sol1a Sol1b Check Temp. & Stoichiometry Cause1b->Sol1b Sol1c Optimize pH for Precipitation / Extraction Cause1c->Sol1c Sol2a Maintain Temp. at -20 to -10 °C Cause2a->Sol2a Sol3a Improve Cooling Efficiency Cause3a->Sol3a Sol3b Monitor with TLC Cause3b->Sol3b

Caption: A logical guide for troubleshooting side reactions.

References

Technical Support Center: (S)-(+)-Methyl Indoline-2-Carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (S)-(+)-Methyl indoline-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield in Chiral Resolution Incomplete salt formation with the chiral resolving agent (e.g., (R)-α-methylbenzylamine).Ensure the molar ratio of racemic indoline-2-carboxylic acid to the chiral amine is optimized. The reaction conditions, such as solvent and temperature, should be strictly controlled to facilitate selective crystallization of the desired diastereomeric salt.[1]
Inefficient racemization of the unwanted (R)-enantiomer for recycling.The mother liquor containing the (R)-enantiomer salt requires effective racemization, which can be achieved under basic conditions at elevated temperatures (140–200°C) and pressures (5–15 bar).[1]
Low Enantiomeric Excess (e.e.) Racemization during the esterification step.Esterification of (S)-indoline-2-carboxylic acid should be carried out under mild conditions. For instance, using methanol with a gentle acid catalyst can minimize the risk of racemization that might occur at high temperatures.[1]
Incomplete separation of diastereomeric salts during crystallization.Optimize the crystallization process by controlling the cooling rate and solvent system to enhance the selective precipitation of the desired (2S)-enantiomer salt.[1]
In enzymatic hydrolysis, non-selective enzyme activity.Ensure the use of a highly selective enzyme, such as Bacillus aryabhattai lipase, which preferentially hydrolyzes the (R)-ester, leaving the (S)-ester intact.[1] The pH and temperature of the reaction must be maintained at optimal levels for the specific enzyme used.[2][3]
Formation of Diketopiperazines (DKPs) Propensity of the indoline-2-carboxylate structure to undergo intramolecular cyclization, especially during peptide coupling reactions.This is an inherent reactivity of the compound.[1] Strategies to minimize DKP formation include using coupling reagents that promote rapid amide bond formation over cyclization and carefully controlling the reaction temperature and stoichiometry.
Side Reactions in Fischer Indole Synthesis Route Formation of unwanted byproducts such as aldol condensation or Friedel-Crafts products.[4]The Fischer indole synthesis is sensitive to reaction conditions.[4] The choice of acid catalyst (Brønsted or Lewis acids like zinc chloride) and reaction temperature must be carefully optimized to favor the desired indole formation.[4][5][6]
Purification Challenges Difficulty in removing the chiral auxiliary or residual unreacted starting materials.Post-crystallization, the isolated diastereomeric salt should be treated with acid (e.g., hydrochloric acid) to liberate the free (S)-indoline-2-carboxylic acid, followed by thorough washing and recrystallization to remove the chiral amine hydrochloride.[1]
Co-elution of enantiomers during chromatographic purification.For analytical and preparative separation, chiral HPLC is effective. The choice of the chiral stationary phase is critical for achieving good resolution between the enantiomers.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing enantiomerically pure this compound?

A1: The main strategies for obtaining the (S)-enantiomer include:

  • Chiral Resolution: This involves reacting racemic indoline-2-carboxylic acid with a chiral amine, such as (R)-α-methylbenzylamine, to form diastereomeric salts. The desired (S)-enantiomer salt is then selectively crystallized and subsequently esterified.[1]

  • Enzymatic Methods: These methods utilize enzymes, like lipases, for either selective esterification of the (S)-acid from a racemic mixture or selective hydrolysis of the (R)-ester from a racemic ester, leaving the desired (S)-ester.[1][2][3] For example, immobilized Candida antarctica lipase B (CAL-B) can selectively esterify the (S)-enantiomer.[1]

  • Chiral Pool Synthesis: This approach starts from a readily available chiral molecule. For instance, (S)-Indoline-2-carboxylic acid can be synthesized from L-phenylalanine through a multi-step process involving nitration and intramolecular cyclization.[8][9]

Q2: How does the indoline core's saturation affect its chemical properties compared to indole derivatives?

A2: The saturated indoline core has reduced aromaticity, which alters its electronic properties. This makes indoline-2-carboxylates more susceptible to functionalization at the 3-position, a key feature for their use in peptidomimetics.[1]

Q3: What are the key challenges when scaling up the chiral amine resolution method?

A3: Scaling up this method presents several challenges:

  • Handling Large Volumes of Solvents: Crystallization processes often require significant volumes of solvents, leading to logistical and safety considerations at an industrial scale.

  • Efficient Racemization: The economic viability of the process depends on the efficient recycling of the unwanted (R)-enantiomer, which requires high-temperature and high-pressure conditions that can be challenging to manage in large reactors.[1]

  • Consistent Crystallization: Achieving consistent crystal size and purity on a large scale can be difficult due to variations in mixing and temperature control within large vessels.

Q4: Can this compound undergo racemization?

A4: Yes, racemization can occur under high-temperature conditions, which can compromise the enantiomeric purity of the final product.[1] It is crucial to control the temperature during synthesis and purification steps.

Q5: What are the typical purity and enantiomeric excess (e.e.) values achievable with enzymatic methods?

A5: Enzymatic methods are known for providing high enantiomeric purity. It is possible to achieve an e.e. of over 99% with these techniques.[1][2]

Experimental Protocols

Protocol 1: Chiral Resolution using (R)-α-Methylbenzylamine
  • Diastereomeric Salt Formation: Dissolve racemic indoline-2-carboxylic acid in a suitable solvent (e.g., methanol). Add an equimolar amount of (R)-α-methylbenzylamine.

  • Crystallization: Allow the solution to cool slowly to promote the selective crystallization of the (2S)-enantiomer salt.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Acid Treatment: Suspend the isolated salt in water and acidify with hydrochloric acid to precipitate (S)-indoline-2-carboxylic acid.

  • Purification: Filter the (S)-indoline-2-carboxylic acid, wash thoroughly with water to remove any remaining chiral amine hydrochloride, and dry.

  • Esterification: Suspend the purified (S)-indoline-2-carboxylic acid in methanol and add a catalytic amount of a suitable acid (e.g., thionyl chloride or sulfuric acid). Stir at room temperature until the reaction is complete.

  • Work-up: Neutralize the reaction mixture and extract the this compound with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the final product.

Protocol 2: Enzymatic Resolution via Selective Hydrolysis
  • Substrate Preparation: Prepare a solution of racemic methyl indoline-2-carboxylate in a buffer solution (e.g., phosphate buffer, pH 7-9).[2]

  • Enzyme Addition: Add a hydrolytic enzyme that selectively acts on the (R)-enantiomer, such as Savinase or Alcalase.[2] The enzyme can be immobilized to facilitate recovery and reuse.[3]

  • Hydrolysis: Maintain the reaction at a controlled temperature (e.g., 25-50°C) and stir for a specified duration (e.g., 3-85 hours), monitoring the reaction progress by HPLC.[2]

  • Separation: Once the desired conversion is reached, separate the unhydrolyzed this compound from the hydrolyzed (R)-indoline-2-carboxylic acid. This is typically achieved by extraction with an organic solvent (e.g., ethyl acetate) after adjusting the pH.[2]

  • Purification: Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.[2]

Visualizations

G cluster_synthesis Synthesis Workflow racemic_acid Racemic Indoline-2-Carboxylic Acid diastereomeric_salts Diastereomeric Salts (IVa and IVb) racemic_acid->diastereomeric_salts chiral_amine (R)-alpha-Methylbenzylamine chiral_amine->diastereomeric_salts crystallization Selective Crystallization diastereomeric_salts->crystallization s_salt (2S)-Enantiomer Salt (IVa) crystallization->s_salt Precipitates mother_liquor Mother Liquor (contains 2R-salt) crystallization->mother_liquor acid_treatment Acid Treatment (HCl) s_salt->acid_treatment racemization Racemization (Base, Heat, Pressure) mother_liquor->racemization s_acid (S)-Indoline-2-Carboxylic Acid (I) acid_treatment->s_acid esterification Esterification (Methanol) s_acid->esterification final_product This compound esterification->final_product racemization->racemic_acid Recycle

Caption: Chiral resolution workflow for this compound production.

G cluster_enzymatic Enzymatic Resolution Workflow racemic_ester Racemic Methyl Indoline-2-Carboxylate hydrolysis Selective Hydrolysis racemic_ester->hydrolysis enzyme Selective Hydrolytic Enzyme (e.g., Savinase) enzyme->hydrolysis s_ester (S)-Methyl Indoline-2-Carboxylate (unhydrolyzed) hydrolysis->s_ester r_acid (R)-Indoline-2-Carboxylic Acid (hydrolyzed) hydrolysis->r_acid separation Extraction s_ester->separation r_acid->separation final_product Purified (S)-Ester separation->final_product Organic Phase aqueous_phase Aqueous Phase separation->aqueous_phase

Caption: Enzymatic resolution via selective hydrolysis.

References

Improving solubility and metabolic stability of indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and key experimental protocols for researchers working to enhance the aqueous solubility and metabolic stability of indole-2-carboxamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the development of indole-2-carboxamide compounds.

Solubility Issues

  • Q1: My indole-2-carboxamide compound shows very low aqueous solubility. What are the likely causes? A1: Indole-2-carboxamides are often characterized by high lipophilicity and a planar, rigid structure, which can lead to poor aqueous solubility.[1][2] Strong intermolecular interactions in the solid state can make the dissolution process energetically unfavorable.[3] For many compounds in this class, there is a positive correlation between lipophilicity and biological potency, which can make it challenging to improve solubility without sacrificing activity.[1]

  • Q2: What initial strategies can I employ to improve the solubility of my lead compound? A2: Several strategies can be effective:

    • Introduce Polar Groups: Adding polar functional groups (e.g., hydroxyl, morpholine, piperazine) can increase hydrophilicity and disrupt crystal packing, thereby improving solubility.[4]

    • Amide-Amine Replacement: Replacing the carboxamide linker with a protonatable aminomethyl group (-CH₂-NH-) has been shown to dramatically improve water solubility by 10- to 40-fold in some cases.[5]

    • Salt Formation: For compounds with acidic or basic centers, salt formation is a common and highly effective method to increase solubility.[3]

    • Scaffold Hopping: Replacing the indole core with simpler, more polar 5-membered rings like pyrazole or isoxazole can improve physicochemical properties, including solubility.[4]

  • Q3: I've noticed that increasing lipophilicity improves my compound's activity but worsens its solubility. How do I find a balance? A3: This is a common challenge in drug discovery known as the "activity-solubility trade-off." The key is to find a balance using metrics like Lipophilic Ligand Efficiency (LLE), which is calculated as pEC50 – cLogP. An LLE greater than 4 is often considered ideal.[4] The goal is to introduce modifications that improve solubility with minimal negative impact on potency. For example, methylating both the amide and indole nitrogens in one study restored potency while improving the solubility profile.[4]

Metabolic Stability Issues

  • Q1: My compound is rapidly metabolized in a Human Liver Microsome (HLM) assay. What does this indicate? A1: High clearance in an HLM assay indicates that your compound is likely a substrate for cytochrome P450 (CYP) enzymes, which are the primary Phase I metabolic enzymes in the liver.[6][7] This suggests the compound may have a short half-life and poor bioavailability in vivo due to rapid hepatic metabolism.[6]

  • Q2: What are the common metabolic "soft spots" on the indole-2-carboxamide scaffold? A2: The indole ring itself is susceptible to metabolic oxidation.[2] Unsubstituted positions on the indole, particularly the 4- and 6-positions, can be sites of hydroxylation. Additionally, alkyl groups attached to the indole ring can be metabolically labile.[1][2]

  • Q3: How can I block metabolic pathways to improve the stability of my compound? A3: A common strategy is "metabolic blocking." This involves placing metabolically robust substituents at positions prone to oxidation. For instance, adding chloro, fluoro, or cyano groups to the 4- and 6-positions of the indole ring has been shown to significantly improve metabolic stability.[1] Replacing a metabolically labile group, such as a phenyl, with a pyridine has also been shown to confer improved metabolic stability.[4]

  • Q4: What is the difference between a microsomal stability assay and a hepatocyte stability assay? A4: Microsomal assays primarily assess metabolism by Phase I enzymes (like CYPs).[6] Hepatocyte assays use whole liver cells and thus provide a more comprehensive assessment of overall cellular metabolism, including both Phase I and Phase II (conjugation) pathways.[6] Hepatocytes are often considered a better surrogate for predicting in vivo clearance.[6]

Lead Optimization Workflow

The following diagram illustrates a typical iterative workflow for optimizing the physicochemical properties of a hit compound.

G cluster_0 Design & Synthesis cluster_1 Testing cluster_2 Analysis & Decision start Initial Hit (Low Solubility/Stability) design Design Analogs (e.g., Add polar groups, block metabolism) start->design synth Synthesize Analogs design->synth sol_assay Kinetic Solubility Assay synth->sol_assay met_assay Microsomal Stability Assay synth->met_assay analyze Analyze Data (SAR, LLE) sol_assay->analyze met_assay->analyze decision Properties Acceptable? analyze->decision decision->design No end Lead Candidate decision->end Yes

Caption: Iterative cycle for lead optimization of indole-2-carboxamides.

Structure-Property Relationships

This diagram outlines common structural modifications and their probable effects on solubility and metabolic stability.

G cluster_sol Solubility Enhancement cluster_stab Metabolic Stability Enhancement parent Indole-2-Carboxamide Core mod1 Replace Amide with Amine (-CONH- → -CH₂NH-) parent->mod1 Increases [7] mod2 Add Polar Groups (e.g., Morpholine) parent->mod2 Increases [12] mod3 Replace Indole with Pyrazole parent->mod3 Increases [12] mod4 Add Halogens (F, Cl) at 4- and 6-positions parent->mod4 Increases [3] mod5 Replace Phenyl with Pyridine parent->mod5 Increases [12]

Caption: Common modification strategies for indole-2-carboxamides.

Quantitative Data Summary

The following table summarizes structure-property relationship data for representative indole-2-carboxamide analogs, compiled from various studies.

Modification StrategyExample CompoundKinetic Solubility (µg/mL)Mouse Liver Microsome Clint (µL/min/mg)Rationale
Baseline N-cyclohexyl-1H-indole-2-carboxamideLowHighStarting point with poor properties.[1]
Metabolic Blocking 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamideLowSignificantly ImprovedHalogen substitution at positions 4 and 6 blocks metabolic oxidation.[1]
Solubility Enhancement N-cyclooctyl-6-trifluoromethylindol-2-ylmethylamine (Amide replaced by amine)~10-40 fold higher than carboxamide equivalent-The protonatable amino group dramatically increases aqueous solubility.[5]
Scaffold Hopping 3-cyclopropyl isoxazole derivativeImprovedGood StabilityReplacing the indole core with a simpler heterocycle improves ADME properties.[4]
Side Chain Modification Analog with N-methylpiperidine side chainGood (≥100 µM)3Replacing a methylene pyrrolidine with N-methylpiperidine improved both potency and metabolic stability.[8][9]

Note: Specific quantitative values can vary significantly based on the exact analog and assay conditions. The table provides a qualitative summary of trends.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol outlines a general method for determining kinetic solubility, which measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[10][11][12]

Materials:

  • Test Compounds: 10-20 mM stock solutions in DMSO.[11]

  • Aqueous Buffer: Phosphate-buffered saline (PBS), pH 7.4.[10]

  • 96-well microtiter plates (UV-transparent or filter plates).

  • Plate reader (UV spectrophotometer) or nephelometer.

  • Thermomixer or incubator shaker.

Procedure:

  • Stock Solution Preparation: Prepare 20 mM stock solutions of the test compounds in 100% DMSO.[11]

  • Plate Setup: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well plate.[10]

  • Buffer Addition: Add aqueous buffer (e.g., 195-198 µL of PBS) to each well to achieve the desired final compound concentration and a final DMSO concentration of ≤2%.[7][11]

  • Incubation: Seal the plate and place it in a thermomixer or shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking (e.g., 850 rpm) for 2 hours to allow precipitation to reach equilibrium.[10][11]

  • Separation (for UV method): If not measuring precipitation directly, separate the undissolved solid. This can be done by centrifuging the plate to pellet the precipitate or by using a 96-well filter plate.[11][13]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. Increased scattering indicates lower solubility.[10]

    • UV Spectroscopy: Measure the UV absorbance of the supernatant (the dissolved compound) in a new plate at the compound's λmax.[10]

  • Quantification: Calculate the concentration of the dissolved compound by comparing its UV absorbance to a standard curve prepared from the DMSO stock solution. The resulting concentration is the kinetic solubility.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

This protocol measures the rate of disappearance of a compound when incubated with human liver microsomes, providing an estimate of its intrinsic clearance by Phase I enzymes.[7][14][15]

Materials:

  • Test Compounds: 1 mM stock solutions in DMSO or acetonitrile.[7]

  • Pooled Human Liver Microsomes (HLM): Typically stored at -70°C.

  • Phosphate Buffer: 100 mM, pH 7.4.[7]

  • NADPH regenerating system (Cofactor solution): Contains NADPH, MgCl₂, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[7]

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Reagent Preparation:

    • Thaw the HLM vial at 37°C and dilute to a working concentration (e.g., 0.5-1 mg/mL protein) in cold phosphate buffer. Keep on ice.[6][14]

    • Prepare the NADPH cofactor solution according to the manufacturer's instructions.

  • Incubation Mixture:

    • In a 96-well plate, add the diluted HLM solution.

    • Add the test compound to achieve a final concentration of 1-2 µM.[7][15] The final organic solvent (DMSO/ACN) concentration should be less than 1%.[7]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[6][7] The 0-minute sample is prepared by adding the stop solution before the NADPH.

  • Protein Precipitation: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10-20 minutes) to pellet the precipitated microsomal proteins.[7]

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the line from the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.[7]

References

Technical Support Center: Optimizing Catalyst Selection for the Reduction of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic reduction of indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when reducing indole-2-carboxylic acid?

The primary challenges in the reduction of indole-2-carboxylic acid stem from the inherent stability of the indole ring and the reactivity of the desired products. Key difficulties include:

  • Aromaticity of the Indole Ring: The resonance stabilization of the indole nucleus makes it resistant to reduction under mild conditions.[1]

  • Over-reduction: The initial reduction product, indoline-2-carboxylic acid, can be further reduced to octahydroindole-2-carboxylic acid, especially under harsh conditions.[1]

  • Catalyst Poisoning: The indoline product, being a secondary amine, can adsorb onto the surface of heterogeneous catalysts and inhibit their activity, thereby slowing down or stopping the reaction.[1]

  • Polymerization: Under the acidic conditions often required to activate the indole ring for hydrogenation, indole derivatives are prone to polymerization, leading to the formation of insoluble byproducts and reduced yields.[1]

  • Substrate Deactivation: The electron-withdrawing nature of the carboxylic acid group at the 2-position can deactivate the indole ring, making hydrogenation more challenging compared to unsubstituted indole.[1]

Q2: What are the main reduction products of indole-2-carboxylic acid and which catalysts are suitable for each?

There are two primary reduction products obtainable from indole-2-carboxylic acid:

  • Indoline-2-carboxylic acid: This is achieved through the selective hydrogenation of the 2,3-double bond of the indole ring.

    • Recommended Catalysts: Platinum on carbon (Pt/C) with a Brønsted acid co-catalyst like p-toluenesulfonic acid (p-TSA) is a highly effective and selective method.[1][2] Other options include palladium on carbon (Pd/C) and rhodium on carbon (Rh/C), though selectivity can be a concern. Non-catalytic methods using dissolving metal reductions, such as lithium in liquid ammonia, are also very effective.

  • Indole-2-methanol: This involves the reduction of the carboxylic acid group to a primary alcohol, leaving the indole ring intact.

    • Recommended Catalyst (Reducing Agent): Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[3] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[4]

Q3: Why is an acid co-catalyst often necessary for the catalytic hydrogenation of the indole ring?

An acid co-catalyst is crucial for activating the indole ring towards hydrogenation. It protonates the C-3 position of the indole, which is the most nucleophilic carbon. This disrupts the aromaticity of the heterocyclic ring and forms a more reactive iminium ion intermediate, which is more susceptible to hydrogenation.[2] Without an acid additive, little to no reaction is typically observed under standard heterogeneous hydrogenation conditions.[2]

Q4: How do reaction parameters like solvent, temperature, and pressure affect the outcome?

These parameters are critical for controlling the conversion and selectivity of the reduction:

  • Solvent: The choice of solvent can be critical. For Pt/C catalyzed hydrogenations with an acid additive, water has been shown to be an effective and environmentally friendly solvent that can help prevent polymerization by solvating the reactive iminium ion intermediate.[1][2] Acetic acid is also a common solvent for hydrogenations, particularly for saturating the indoline ring to the octahydroindole.[5] For LiAlH₄ reductions, anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory due to the high reactivity of the hydride with protic solvents.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to over-reduction and the formation of side products. For catalytic hydrogenations, reactions are often run at room temperature to 60°C.[1][5] LiAlH₄ reductions are typically performed at temperatures ranging from 0°C to refluxing THF.

  • Pressure: In catalytic hydrogenation, higher hydrogen pressure generally increases the reaction rate. However, for the selective reduction of the indole ring to an indoline, moderate pressures are often preferred to minimize over-reduction.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion in Catalytic Hydrogenation

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst. Catalysts can lose activity over time or upon exposure to air.
Catalyst Poisoning Ensure starting materials and solvents are free of impurities, especially sulfur or other heavy atoms. The indoline product can also act as a poison; consider reaction monitoring and stopping the reaction upon consumption of the starting material.
Insufficient Catalyst Loading Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Lack of Acidic Co-catalyst For indole ring hydrogenation, ensure an appropriate acid co-catalyst (e.g., p-TSA) is present in a suitable amount.[2]
Poor Solubility of Starting Material Choose a solvent system in which the indole-2-carboxylic acid is more soluble. Gentle heating may also improve solubility.

Issue 2: Over-reduction to Octahydroindole-2-carboxylic Acid

Potential Cause Suggested Solution
Harsh Reaction Conditions Reduce the hydrogen pressure and/or the reaction temperature.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Highly Active Catalyst Consider a less active catalyst or a catalyst support that favors selectivity.

Issue 3: Formation of Insoluble Byproducts (Polymerization)

Potential Cause Suggested Solution
High Concentration of Reactive Intermediates Run the reaction at a higher dilution.
Strongly Acidic Conditions Use a milder acid co-catalyst or a lower concentration of the acid. Using water as a solvent can help solvate the reactive iminium ion and reduce polymerization.[1][2]

Issue 4: Low Yield in LiAlH₄ Reduction to Indole-2-methanol

Potential Cause Suggested Solution
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents. LiAlH₄ reacts violently with water.[3]
Insufficient LiAlH₄ Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to account for the initial deprotonation of the carboxylic acid and the subsequent reduction.
Incomplete Quenching/Work-up Follow a careful quenching procedure (e.g., Fieser workup) to decompose excess LiAlH₄ and liberate the alcohol product from the aluminum salts.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reduction of Indole-2-carboxylic Acid to Indoline-2-carboxylic Acid

Catalyst SystemSolventTemperaturePressure (H₂)TimeYieldNotes
Pt/C (5 mol%) + p-TSA (1.1 eq)WaterRoom Temp.30 bar2 hHigh"Green" and selective method for various indoles.[1]
PtO₂ (10 wt%)Acetic Acid60 °CNot specified24 hHighConditions for further reduction to octahydroindole, but indicative for ring saturation.[5]
Li in liquid NH₃THF/NH₃-30 to -35 °CN/A30 min80-91%Highly efficient and selective non-catalytic method.

Table 2: Reducing Agents for the Conversion of the Carboxylic Acid Group

ReagentProductSolventTemperatureNotes
LiAlH₄Indole-2-methanolAnhydrous THF or Et₂O0 °C to refluxStandard reagent for reducing carboxylic acids to primary alcohols.[3]
NaBH₄No reaction--Not a strong enough reducing agent for carboxylic acids.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation to Indoline-2-carboxylic Acid using Pt/C

  • Reaction Setup: In a high-pressure reactor, dissolve indole-2-carboxylic acid (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in deionized water.

  • Catalyst Addition: Carefully add 5 mol% of Platinum on carbon (Pt/C, 10% w/w).

  • Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to 30 bar with hydrogen and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with water.

  • Isolation: Make the filtrate basic with an aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities. Acidify the aqueous layer with HCl to a pH of ~4-5 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield indoline-2-carboxylic acid.

Protocol 2: Reduction to Indole-2-methanol using LiAlH₄

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (2.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve indole-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Fieser Procedure): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used. Stir the resulting granular precipitate for 30 minutes.

  • Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield indole-2-methanol. The product can be further purified by column chromatography if necessary.

Mandatory Visualization

experimental_workflow_hydrogenation Experimental Workflow: Catalytic Hydrogenation to Indoline-2-carboxylic Acid start Start dissolve Dissolve Indole-2-carboxylic Acid and p-TSA in Water start->dissolve add_catalyst Add Pt/C Catalyst dissolve->add_catalyst hydrogenation Pressurize with H₂ (30 bar) and Stir at Room Temperature add_catalyst->hydrogenation monitor Monitor Reaction by TLC/LC-MS hydrogenation->monitor workup Vent H₂, Filter Catalyst monitor->workup Reaction Complete isolate Basify, Extract, Acidify, Filter and Dry Product workup->isolate end End isolate->end logical_relationship_catalyst_selection Catalyst Selection Logic for Indole-2-carboxylic Acid Reduction start Desired Product? indole_ring_reduction Indoline-2-carboxylic Acid start->indole_ring_reduction Ring Reduction cooh_reduction Indole-2-methanol start->cooh_reduction Carboxylic Acid Reduction catalytic_hydrogenation Catalytic Hydrogenation (e.g., Pt/C, p-TSA) indole_ring_reduction->catalytic_hydrogenation dissolving_metal Dissolving Metal Reduction (e.g., Li/NH₃) indole_ring_reduction->dissolving_metal hydride_reduction Hydride Reduction (LiAlH₄) cooh_reduction->hydride_reduction

References

Mitigation strategies for poor yields in Friedel-Crafts acylation of indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Friedel-Crafts acylation of indoles, with a focus on mitigating poor yields.

Troubleshooting Guide

Issue 1: Low to No Product Formation with Traditional Lewis Acids (e.g., AlCl₃)

Question: My Friedel-Crafts acylation of indole using aluminum chloride (AlCl₃) is resulting in a complex mixture and very low yield of the desired 3-acylindole. What is causing this and how can I improve my yield?

Answer:

Strong Lewis acids like AlCl₃ can lead to the decomposition of electron-rich indoles, causing polymerization and the formation of complex mixtures.[1][2] The high acidity can also promote undesirable side reactions. A key mitigation strategy is to switch to a milder Lewis acid.

Mitigation Strategy: Utilization of Milder Lewis Acids

A highly effective alternative is the use of dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl). These reagents promote selective acylation at the C-3 position under mild conditions without requiring the protection of the indole nitrogen.[1]

Experimental Protocol: Acylation of Indole using Diethylaluminum Chloride [1]

Materials:

  • Indole

  • Acyl chloride (e.g., benzoyl chloride)

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of indole (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C under an inert atmosphere, add Et₂AlCl (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add the acyl chloride (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Lewis Acids in Indole Acylation

Lewis AcidYield of 3-Benzoylindole (%)ConditionsReference
AlCl₃Decomposition/Complex MixtureCH₂Cl₂, rt[1]
Et₂AlCl86CH₂Cl₂, 0 °C to rt[1]
Me₂AlClHigh YieldCH₂Cl₂, 0 °C to rt[1]

Workflow for Troubleshooting Low Yields with Strong Lewis Acids

G start Low Yield with AlCl₃ check_decomposition Observe Decomposition or Complex Mixture? start->check_decomposition switch_lewis_acid Switch to Milder Lewis Acid (e.g., Et₂AlCl) check_decomposition->switch_lewis_acid Yes run_reaction Perform Reaction Under Mild Conditions (0 °C to rt) switch_lewis_acid->run_reaction workup Aqueous Workup and Purification run_reaction->workup product High Yield of 3-Acylindole workup->product

Caption: Troubleshooting workflow for low yields in indole acylation.

Issue 2: Competing N-Acylation and Low Regioselectivity

Question: My reaction is producing a mixture of N-acylated and C-3 acylated indoles, leading to a low yield of the desired C-3 product. How can I improve the regioselectivity for C-3 acylation?

Answer:

Competition between N-acylation and C-acylation is a common problem, especially with unprotected indoles.[3][4] While N-acylation can sometimes be reversed under the reaction conditions, it often leads to reduced yields of the desired C-3 product. Several strategies can be employed to enhance C-3 selectivity.

Mitigation Strategy 1: Use of Metal Triflates in Ionic Liquids

The use of a catalytic amount of a metal triflate, such as Yttrium (III) triflate (Y(OTf)₃), in an ionic liquid like [BMI]BF₄ can significantly improve the regioselectivity for C-3 acylation.[3] This system often eliminates the formation of the N-acylated byproduct.[3] Microwave irradiation can further accelerate the reaction.[3]

Mitigation Strategy 2: Organocatalysis with DBN

An alternative metal-free approach is the use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst.[5] This method provides good yields and high regioselectivity for the C-3 acylation of N-protected indoles.[5]

Experimental Protocol: Y(OTf)₃-Catalyzed Acylation in an Ionic Liquid [3]

Materials:

  • Indole

  • Acid anhydride (e.g., propionic anhydride)

  • Yttrium (III) triflate (Y(OTf)₃)

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)

  • Microwave reactor

  • Ethyl acetate

  • Water

Procedure:

  • In a microwave process vial, combine indole (1.0 mmol), the acid anhydride (1.2 mmol), Y(OTf)₃ (0.1 mmol, 10 mol%), and [BMI]BF₄ (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80 °C for 5 minutes.

  • After cooling, add water (5 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Regioselectivity in Indole Acylation

Catalytic SystemAcylating AgentN-Acylation (%)C-3 Acylation (%)Reference
NonePropionic AnhydrideSignificantLow[3]
Y(OTf)₃ in [BMI]BF₄Propionic Anhydride094[3]

Logical Relationship of Catalyst Choice and Regioselectivity

G cluster_0 Reaction Pathways indole Unprotected Indole traditional_conditions Traditional Conditions indole->traditional_conditions optimized_conditions Y(OTf)₃ / [BMI]BF₄ (Optimized) indole->optimized_conditions acylating_agent Acylating Agent acylating_agent->traditional_conditions acylating_agent->optimized_conditions N_acylation N-Acylation traditional_conditions->N_acylation Major Pathway C3_acylation C-3 Acylation traditional_conditions->C3_acylation Minor Pathway optimized_conditions->C3_acylation Major Pathway

Caption: Catalyst systems influence acylation regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation of indoles often performed at the C-3 position?

The C-3 position of the indole ring is the most electron-rich and therefore the most nucleophilic, making it the preferred site for electrophilic aromatic substitution reactions like Friedel-Crafts acylation.

Q2: Can I perform Friedel-Crafts acylation on indoles with electron-withdrawing groups?

Indoles bearing strongly electron-withdrawing groups are deactivated towards electrophilic aromatic substitution, which can lead to poor yields or no reaction at all.[6] For instance, 7-nitroindole has been reported to result in a complex mixture under certain acylation conditions.[1] In such cases, alternative synthetic routes may be necessary.

Q3: Is it necessary to protect the indole nitrogen (N-H) before acylation?

While N-H protection can prevent N-acylation, it adds extra steps to the synthesis (protection and deprotection).[3] Modern methods, such as those using dialkylaluminum chlorides or certain metal triflates, can achieve high C-3 selectivity without the need for N-protection, making the process more efficient.[1][3]

Q4: What are some alternative, milder acylating agents to acyl chlorides?

Acid anhydrides are a common alternative to acyl chlorides and are often used in conjunction with catalytic systems like metal triflates.[3] Thioesters have also been reported as a stable and chemoselective acyl source for the N-acylation of indoles.[7]

Q5: My reaction is not going to completion. What can I do?

If your reaction has stalled, several factors could be at play:

  • Catalyst Inactivity: The Lewis acid catalyst may have been deactivated by moisture. Ensure all glassware is rigorously dried and use anhydrous solvents and fresh reagents.[6]

  • Insufficient Catalyst: In some Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required because the product ketone can form a complex with the catalyst, rendering it inactive.[6][8]

  • Sub-optimal Temperature: The reaction may require heating to overcome the activation energy.[6] Conversely, if decomposition is observed, the reaction may need to be run at a lower temperature.

Signaling Pathway for Catalyst Deactivation

G cluster_0 Reaction Environment cluster_1 Catalytic Cycle Moisture Moisture (H₂O) LewisAcid Lewis Acid (e.g., AlCl₃) Moisture->LewisAcid Deactivates InactiveComplex Inactive Lewis Acid- Product Complex LewisAcid->InactiveComplex DeactivatedCatalyst Deactivated Catalyst (e.g., AlCl₃·H₂O) LewisAcid->DeactivatedCatalyst Product Acylindole Product Product->LewisAcid Complexes with

Caption: Pathways for Lewis acid catalyst deactivation.

References

Technical Support Center: Navigating Steric Hindrance in Indoline Core Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the indoline core. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using a sterically bulky substituent on the indoline ring. What are the likely causes and how can I address this?

A1: Low yields in reactions with sterically hindered indoline derivatives are a common issue. The primary reason is that bulky groups can physically block the approach of reagents to the reactive site. Here are several factors to consider and potential solutions:

  • Inadequate Catalyst Performance: The catalyst you are using may not be suitable for accommodating bulky substrates.

    • Solution: Switch to a catalyst system known to be effective for sterically demanding reactions. For instance, in Suzuki-Miyaura coupling reactions to form tri-ortho-substituted biaryls, specialized palladium catalysts with bulky, electron-rich phosphine ligands have shown great success.[1][2]

  • Suboptimal Reaction Conditions: The reaction temperature, time, and solvent may not be optimal for overcoming the higher activation energy associated with sterically hindered substrates.

    • Solution: Systematically optimize your reaction conditions. Increasing the reaction temperature can often provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition at higher temperatures.[3] Experimenting with different solvents can also be beneficial, as solvent polarity can influence the transition state and reaction rate.[3]

  • Poor Reagent Purity: Impurities in your reagents or starting materials can inhibit the catalyst or lead to side reactions, further reducing the yield.

    • Solution: Ensure all reagents, especially the catalyst and any additives, are of high purity and handled under appropriate anhydrous and inert conditions.[3][4]

Q2: I am observing poor regioselectivity in a Friedel-Crafts acylation of a substituted indoline. How can I improve the selectivity for the desired isomer?

A2: Poor regioselectivity in Friedel-Crafts acylation is often a consequence of competing reactive sites on the indoline core and can be exacerbated by steric and electronic factors. Here are some strategies to improve selectivity:

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst are critical.

    • Solution: Experiment with different Lewis acids (e.g., AlCl₃, ZnCl₂, TiCl₄) and optimize the catalyst loading. In some cases, a milder Lewis acid may offer better selectivity.[4]

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers.

    • Solution: Vary the solvent. For example, in some aromatic acylations, non-polar solvents favor kinetic control, while more polar solvents can lead to the thermodynamically favored product.[3]

  • Use of Directing Groups: A directing group can be temporarily installed on the indoline nitrogen or another position to guide the acylation to a specific site.

    • Solution: Consider using a removable directing group that favors the formation of the desired regioisomer. Palladium-catalyzed C-H activation often employs directing groups to achieve high regioselectivity.[5]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Suzuki-Miyaura Coupling of a 2-Substituted Indoline

Problem: You are attempting a Suzuki-Miyaura cross-coupling reaction with a 2-substituted indoline and an ortho-substituted arylboronic acid to synthesize a sterically hindered biaryl, but the yield is consistently low.

Troubleshooting Workflow:

start Low Yield in Suzuki-Miyaura Coupling catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents ligand Switch to Bulky Ligand (e.g., BI-DIME, phenanthrene-based) catalyst->ligand precatalyst Use a Robust Pre-catalyst (e.g., NHC-ligated palladacycle) catalyst->precatalyst end Improved Yield ligand->end precatalyst->end temp Increase Temperature conditions->temp base Screen Different Bases (e.g., K3PO4) conditions->base solvent Vary Solvent (e.g., 2-Propanol) conditions->solvent temp->end base->end solvent->end anhydrous Ensure Anhydrous Conditions reagents->anhydrous anhydrous->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Quantitative Data Summary:

Catalyst/Ligand SystemSubstrate 1Substrate 2Yield (%)Reference
Pd/BI-DIME2-isopropylaryl bromideArylboronic acidHigh[2]
Pd/phenanthrene-based ligandTetra-ortho-substituted precursorsArylboronic acidHigh[2]
NHC-ligated palladacycleSterically hindered aryl chloridesArylboronic acidup to 98%[6]
Pd₂(dba)₃ / L7 (chiral-bridged biphenyl monophosphine)3-methyl-2-bromophenylamides1-naphthaleneboronic acidsup to 99%[1]

Detailed Experimental Protocol (Example):

Synthesis of a Tri-ortho-substituted Biaryl via Suzuki-Miyaura Coupling [1]

  • Preparation: In a glovebox, add the bromoarylamide (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.005 mmol, 5 mol % Pd), ligand L7 (0.012 mmol, 6 mol %), the arylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv) to an oven-dried 15 mL sealing tube.

  • Solvent Addition: Add 2 mL of dry THF to the sealing tube.

  • Reaction: Seal the tube and remove it from the glovebox. Place the tube in a preheated oil bath at 50 °C and stir for 72 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Inefficient C-H Activation of a Sterically Hindered Indoline

Problem: You are attempting a C-H functionalization at the C5 or C7 position of an indoline bearing a bulky substituent at C2 or on the nitrogen, but the reaction is inefficient or non-selective.

Troubleshooting Workflow:

start Inefficient C-H Activation directing_group Introduce a Directing Group start->directing_group catalyst Optimize Catalyst System start->catalyst metal_free Consider Metal-Free Conditions start->metal_free picolinamide Use Picolinamide (PA) as a Directing Group directing_group->picolinamide end Improved Yield and Selectivity picolinamide->end pd_catalyst Use Pd(II) Catalyst (e.g., Pd(OAc)2) catalyst->pd_catalyst oxidant Screen Oxidants (e.g., AgOAc) catalyst->oxidant pd_catalyst->end oxidant->end hfip Use HFIP as Solvent/Promoter metal_free->hfip hfip->end

Caption: Troubleshooting workflow for inefficient C-H activation.

Quantitative Data Summary:

MethodCatalyst/PromoterDirecting GroupPosition FunctionalizedYield (%)Reference
Palladium-Catalyzed C(sp²)-H AminationPd(OAc)₂Picolinamide (PA)ortho-C-HHigh[7]
Palladium-Catalyzed C(sp³)-H AmidationPd(II)AcetamideC(sp³)-HWide substrate scope[5]
Metal-Free C-H AlkylationHFIPNoneC5 of indolineup to 96%[8][9]

Detailed Experimental Protocol (Example):

Metal-Free C5-Alkylation of Indoline [8]

  • Preparation: To a solution of indoline (2.1 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), add the desired aryl aldehyde (1.0 equiv).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or reflux) for the required time (e.g., 5 hours), monitoring by TLC.

  • Work-up: Upon completion, remove the HFIP under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the C5-alkylated indoline product.

References

Validation & Comparative

Comparative NMR Analysis of (S)-(+)-Methyl Indoline-2-carboxylate and Related Indole Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-(+)-Methyl indoline-2-carboxylate, a key chiral building block in synthetic organic chemistry and drug development. For a comprehensive understanding, its spectral characteristics are compared with those of the closely related aromatic analogue, Methyl indole-2-carboxylate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing these important molecular scaffolds.

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a valuable scaffold for the design of a wide range of biologically active molecules. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this compound and its derivatives during synthesis and analysis. This guide presents a side-by-side comparison of the ¹H and ¹³C NMR data for this compound and Methyl indole-2-carboxylate, highlighting the key differences arising from the saturation of the pyrrole ring in the indoline structure.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and Methyl indole-2-carboxylate. The data has been compiled from various sources and is presented to facilitate a clear comparison.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

Proton Assignment This compound (in CDCl₃) Methyl indole-2-carboxylate (in DMSO-d₆)[1]
NH~4.1 (br s)11.91 (s)
H-24.34 (t, J = 8.4 Hz)-
H-33.25 (dd, J = 16.0, 10.0 Hz), 3.55 (dd, J = 16.0, 6.8 Hz)7.18 (s)
H-47.12 (d, J = 7.2 Hz)7.66 (d, J = 7.8 Hz)
H-56.72 (t, J = 7.2 Hz)7.09 (dd, J = 7.8, 7.2 Hz)
H-67.08 (t, J = 7.6 Hz)7.27 (dd, J = 8.4, 7.2 Hz)
H-76.65 (d, J = 7.6 Hz)7.49 (d, J = 8.4 Hz)
OCH₃3.78 (s)3.88 (s)

Note: The chemical shifts for this compound are approximated based on typical values for similar structures and may vary slightly depending on experimental conditions. Precise assignments from a definitive published spectrum were not available.

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Carbon Assignment This compound (in CDCl₃) Methyl indole-2-carboxylate (in DMSO-d₆)[1]
C=O174.5162.3
C-261.5127.2
C-335.5108.3
C-3a129.0127.5
C-4124.5122.5
C-5118.5120.7
C-6127.8125.1
C-7110.0113.1
C-7a150.0137.9
OCH₃52.552.2

Note: The chemical shifts for this compound are approximated based on typical values for similar structures and may vary slightly depending on experimental conditions. Precise assignments from a definitive published spectrum were not available.

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for indoline and indole derivatives is provided below.

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Common solvents include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 16 to 64 scans are generally adequate for good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a small organic molecule like this compound, from sample preparation to spectral interpretation.

NMR_Analysis_Workflow NMR Analysis Workflow of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument Sample ready setup Setup NMR Parameters instrument->setup acquire Acquire 1H & 13C Spectra setup->acquire ft Fourier Transform acquire->ft Raw data (FID) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate chem_shift Chemical Shift Analysis integrate->chem_shift multiplicity Multiplicity & Coupling Constant Analysis chem_shift->multiplicity integration Integration Analysis multiplicity->integration structure Structure Elucidation/Confirmation integration->structure

Caption: Workflow for NMR analysis of small molecules.

Comparison of Spectral Features

The most significant differences in the NMR spectra of this compound and Methyl indole-2-carboxylate arise from the hydrogenation of the C2-C3 double bond in the indoline ring.

  • ¹H NMR:

    • Aliphatic Protons: The indoline derivative exhibits characteristic signals for the protons at the C2 and C3 positions in the aliphatic region of the spectrum. The H-2 proton appears as a triplet, while the two diastereotopic H-3 protons appear as a pair of doublets of doublets. In contrast, the indole analogue shows a singlet for the H-3 proton in the aromatic region.

    • NH Proton: The NH proton in the indoline is typically a broad singlet in the aliphatic amine region, whereas the NH proton of the indole is a sharp singlet at a much lower field, indicative of its aromatic character.

    • Aromatic Protons: The chemical shifts of the aromatic protons in the benzene ring are also influenced by the nature of the five-membered ring. In the indoline, the aromatic protons are generally found at a slightly higher field compared to the indole due to the absence of the electron-withdrawing effect of the C2-C3 double bond.

  • ¹³C NMR:

    • Aliphatic Carbons: The most notable difference is the presence of two sp³ hybridized carbon signals for C-2 and C-3 in the indoline spectrum, which are absent in the indole spectrum.

    • Carbonyl Carbon: The carbonyl carbon (C=O) of the ester group in the indoline is typically found at a slightly higher field (less deshielded) compared to the indole.

    • Aromatic Carbons: The chemical shifts of the carbons in the benzene ring are also subtly affected by the saturation of the adjacent pyrrole ring.

This comparative guide provides essential NMR data and a standardized protocol that can aid researchers in the accurate identification and characterization of this compound and related indole derivatives, facilitating their application in drug discovery and organic synthesis.

References

A Comparative Guide to Determining Enantiomeric Excess of (S)-(+)-Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and purification of chiral molecules like (S)-(+)-Methyl indoline-2-carboxylate, a valuable intermediate in medicinal chemistry. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC) for this purpose. The comparison is supported by established experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC

A reliable method for the enantiomeric separation of this compound utilizes a polysaccharide-based chiral stationary phase.

ParameterRecommended Condition
Column DAICEL CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.
Performance Characteristics
MetricPerformance
Resolution (Rs) > 2.0 (baseline separation)
Analysis Time ~15-20 minutes
Limit of Detection (LOD) Low µg/mL range
Limit of Quantitation (LOQ) Low µg/mL range
Precision (RSD) < 2%
Advantages High resolution, direct analysis without derivatization, robust and reproducible.[1]
Disadvantages Higher solvent consumption, potential for sample insolubility in the mobile phase.[2]

Alternative Methods: A Comparative Overview

While chiral HPLC is a primary method, NMR and GC offer alternative approaches for determining enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy, in the presence of a chiral shift reagent (CSR), can be used to determine enantiomeric excess. The CSR forms diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to resonate at different chemical shifts. The ratio of the integrated peak areas of these separated signals directly corresponds to the enantiomeric ratio.

Experimental Protocol: ¹H NMR with Chiral Shift Reagent

ParameterRecommended Condition
NMR Spectrometer 400 MHz or higher
Chiral Shift Reagent Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃)
Solvent Deuterated chloroform (CDCl₃)
Procedure 1. Dissolve a known amount of this compound in CDCl₃. 2. Acquire a standard ¹H NMR spectrum. 3. Add small, incremental amounts of Eu(hfc)₃ to the NMR tube. 4. Acquire a ¹H NMR spectrum after each addition until baseline separation of a key proton signal (e.g., the methyl ester singlet) is observed for the two enantiomers. 5. Integrate the separated signals to determine the enantiomeric ratio.
Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Analytes are separated on a capillary column coated with a chiral stationary phase. For non-volatile compounds like amino acid esters, derivatization is often necessary to increase their volatility.

Experimental Protocol: Chiral GC-MS

ParameterRecommended Condition
GC Column Chirasil-L-Val capillary column
Derivatization Required. A two-step derivatization is common for amino acid esters: 1. Esterification: Reaction with an alcohol (e.g., isopropanol) in the presence of an acid catalyst. 2. Acylation: Reaction with an acylating agent (e.g., trifluoroacetic anhydride).
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 180 °C at 5 °C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Method Comparison

FeatureChiral HPLCChiral NMR with CSRChiral GC
Principle Differential interaction with a chiral stationary phase.[1]Formation of diastereomeric complexes leading to distinct NMR signals.[1]Separation of volatile enantiomers on a chiral stationary phase.[2]
Derivatization Generally not required.[1]Not required.Often required for amino acid esters.[2]
Resolution High, often baseline.Variable, depends on analyte and CSR concentration.Very high.
Analysis Time 15-20 minutes.< 10 minutes per sample.20-30 minutes.
Sensitivity High.Lower compared to chromatographic methods.Very high, especially with MS detection.
Solvent Consumption High.[2]Low.[1]Low.[2]
Instrumentation Cost Moderate to high.[2]High (for NMR spectrometer).Moderate.[2]
Key Advantage Direct analysis of a wide range of compounds.[2]Rapid analysis and minimal sample preparation.[1]High resolution and sensitivity for volatile compounds.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for determining enantiomeric excess using chiral HPLC and the logical relationship between the compared analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Racemic or Enantioenriched This compound Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject 10 µL onto Chiralpak AD-H column Filter->Inject Separate Isocratic Elution (Hexane/2-Propanol 95:5) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas of Enantiomers Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate Method_Comparison cluster_hplc HPLC cluster_nmr NMR cluster_gc GC Analyte (S)-(+)-Methyl indoline-2-carboxylate HPLC High Performance Liquid Chromatography Analyte->HPLC NMR Nuclear Magnetic Resonance Spectroscopy Analyte->NMR GC Gas Chromatography Analyte->GC HPLC_Adv Advantages: - High Resolution - Direct Analysis - Robust HPLC->HPLC_Adv HPLC_Dis Disadvantages: - High Solvent Use - Potential Solubility Issues HPLC->HPLC_Dis NMR_Adv Advantages: - Rapid Analysis - Low Solvent Use - Non-destructive NMR->NMR_Adv NMR_Dis Disadvantages: - Lower Sensitivity - Requires Chiral Shift Reagent - Higher Instrument Cost NMR->NMR_Dis GC_Adv Advantages: - Very High Resolution - High Sensitivity (MS) - Low Solvent Use GC->GC_Adv GC_Dis Disadvantages: - Requires Derivatization - Analyte must be thermally stable GC->GC_Dis

References

A Comparative Analysis of (S)-(+)- and (R)-(-)-Methyl Indoline-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the stereoisomers of Methyl Indoline-2-carboxylate, detailing their distinct physicochemical properties, synthesis, and potential biological significance. This document serves as a vital resource for researchers in medicinal chemistry and drug discovery, providing a comparative framework supported by experimental data and protocols.

The enantiomers of Methyl Indoline-2-carboxylate, (S)-(+)- and (R)-(-)-Methyl indoline-2-carboxylate, represent a classic example of stereoisomerism where the spatial arrangement of atoms leads to distinct optical and, potentially, biological properties. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Understanding the nuanced differences between the enantiomers of its derivatives is crucial for the development of stereochemically pure and effective therapeutic agents. This guide provides a comparative overview of these two enantiomers to aid researchers in their drug discovery and development endeavors.

Stereochemical and Physicochemical Properties: A Tale of Two Isomers

The defining difference between (S)-(+)- and (R)-(-)-Methyl indoline-2-carboxylate lies in their stereochemistry at the C2 position of the indoline ring. This difference in three-dimensional arrangement results in opposite optical rotations, a key physical property for distinguishing between enantiomers.

Property(S)-(+)-Methyl indoline-2-carboxylate(R)-(-)-Methyl indoline-2-carboxylate
Molecular Formula C₁₀H₁₁NO₂C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol 177.20 g/mol
Appearance CrystalsNot specified in readily available literature
Specific Rotation +31.0 ± 1.5° (c = 1 in chloroform)[1]Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer
CAS Number 141410-06-2[1]Not readily available

Note: Specific data for the (R)-(-)-enantiomer is not as widely published, but its properties are expected to be identical to the (S)-(+)-enantiomer, with the exception of the direction of optical rotation.

Synthesis and Chiral Separation: Pathways to Enantiopurity

The preparation of enantiomerically pure methyl indoline-2-carboxylate can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from a prochiral starting material. For instance, the enantioselective synthesis of indolines can be achieved through methods like asymmetric hydrogenation of indoles.[1]

Resolution of Racemic Mixtures: A more common approach involves the synthesis of a racemic mixture of methyl indoline-2-carboxylate, followed by separation of the enantiomers. Enzymatic resolution is a particularly effective method, where an enzyme selectively hydrolyzes one enantiomer of the racemic ester, allowing for the separation of the unreacted ester (the desired enantiomer) from the hydrolyzed carboxylic acid of the other enantiomer.[2]

Visualizing the Stereochemistry

G Stereochemical Relationship of Methyl Indoline-2-carboxylate Enantiomers cluster_S This compound cluster_R (R)-(-)-Methyl indoline-2-carboxylate S_img S_img R_img R_img S_img->R_img Mirror Plane

Caption: Enantiomers are non-superimposable mirror images of each other.

Comparative Biological and Pharmacological Activity: An Area for Further Exploration

While the indoline-2-carboxylic acid scaffold is known to be a component of various biologically active molecules, including inhibitors of HIV-1 integrase and cyclooxygenase-2 (COX-2), specific comparative studies on the pharmacological effects of the (S)-(+) and (R)-(-) enantiomers of methyl indoline-2-carboxylate are not extensively reported in publicly available literature.[3][4]

Derivatives of indole-2-carboxylic acid have been investigated as potential therapeutic agents. For instance, some derivatives have shown inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication.[3] Additionally, other analogues have been explored as anti-inflammatory agents through the inhibition of COX enzymes.[5] However, these studies often focus on a series of related compounds and do not typically provide a direct, side-by-side comparison of the enantiomeric pairs of the simple methyl ester.

The principle of stereospecificity in drug action suggests that the two enantiomers are likely to exhibit different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. Therefore, the evaluation of the individual enantiomers is a critical step in the drug development process.

Illustrative Signaling Pathway

HIV_Integrase_Inhibition Potential Mechanism of Action: HIV-1 Integrase Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA HIV-1 Integrase HIV-1 Integrase Viral DNA->HIV-1 Integrase Binding Integration into Host DNA Integration into Host DNA HIV-1 Integrase->Integration into Host DNA Host DNA Host DNA Replication Replication Host DNA->Replication Transcription & Translation New Virus Particles New Virus Particles Replication->New Virus Particles Indoline-2-carboxylate Derivative Indoline-2-carboxylate Derivative Indoline-2-carboxylate Derivative->HIV-1 Integrase Inhibition

Caption: Hypothetical inhibition of HIV-1 integrase by an indoline-2-carboxylate derivative.

Experimental Protocols

Measurement of Optical Rotation

Objective: To determine the specific rotation of an enantiomer of methyl indoline-2-carboxylate.

Materials:

  • Polarimeter

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sample of (S)-(+)- or (R)-(-)-Methyl indoline-2-carboxylate

  • Spectroscopic grade chloroform

Procedure:

  • Solution Preparation: Accurately weigh approximately 100 mg of the methyl indoline-2-carboxylate enantiomer and dissolve it in chloroform in a 10 mL volumetric flask. Fill the flask to the mark with chloroform and mix thoroughly to ensure a homogenous solution.

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell.

  • Measurement: Rinse the polarimeter sample cell with a small amount of the prepared solution and then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter cell in decimeters (dm).

Chiral High-Performance Liquid Chromatography (HPLC) Separation

Objective: To separate the enantiomers of a racemic mixture of methyl indoline-2-carboxylate and determine the enantiomeric excess (e.e.).

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

  • Racemic methyl indoline-2-carboxylate

  • HPLC-grade solvents (e.g., hexane, isopropanol)

Procedure:

  • Sample Preparation: Prepare a solution of the racemic methyl indoline-2-carboxylate in a suitable solvent (e.g., a mixture of hexane and isopropanol) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Data Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Experimental Workflow for Chiral HPLC

HPLC_Workflow Workflow for Chiral HPLC Separation Prepare Racemic Sample Prepare Racemic Sample Inject Sample into HPLC Inject Sample into HPLC Prepare Racemic Sample->Inject Sample into HPLC Select Chiral Column Select Chiral Column Optimize Mobile Phase Optimize Mobile Phase Select Chiral Column->Optimize Mobile Phase Optimize Mobile Phase->Inject Sample into HPLC Detect Separated Enantiomers Detect Separated Enantiomers Inject Sample into HPLC->Detect Separated Enantiomers Analyze Chromatogram Analyze Chromatogram Detect Separated Enantiomers->Analyze Chromatogram Calculate Enantiomeric Excess Calculate Enantiomeric Excess Analyze Chromatogram->Calculate Enantiomeric Excess

Caption: A streamlined process for the enantioselective analysis of chiral compounds.

Conclusion

(S)-(+)- and (R)-(-)-Methyl indoline-2-carboxylate are chiral building blocks with significant potential in the synthesis of complex, biologically active molecules. While their physicochemical properties are largely identical, their stereochemistry dictates their interaction with other chiral entities, including biological receptors and enzymes. The lack of extensive comparative biological data for these specific enantiomers highlights a gap in the current literature and presents an opportunity for further research. A thorough understanding and characterization of the individual enantiomers are paramount for the rational design and development of safe and effective chiral drugs. The experimental protocols provided herein offer a starting point for researchers to probe the properties and purity of these important synthetic intermediates.

References

A Researcher's Guide to High-Resolution Mass Spectrometry for Indoline Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Accurate and robust analytical techniques are paramount for the successful discovery, development, and quality control of these molecules. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool, providing unparalleled sensitivity and specificity for the characterization and quantification of indoline derivatives.

This guide offers an objective comparison of the leading HRMS platforms—Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—for the analysis of indoline derivatives. We provide a detailed examination of their performance characteristics, supported by experimental data, to aid researchers in selecting the optimal instrumentation for their specific needs.

Comparing the Titans: Orbitrap vs. TOF vs. FT-ICR

The choice of an HRMS instrument is a critical decision that impacts data quality, throughput, and experimental design. Each platform possesses unique strengths and weaknesses when it comes to the analysis of small molecules like indoline derivatives.

ParameterOrbitrapTime-of-Flight (TOF)Fourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution Up to 240,000Up to 60,000> 1,000,000
Mass Accuracy < 1 ppm< 5 ppm< 1 ppm
Sensitivity (Typical) Low pg to fgLow ng to pgFemtogram-level
Scan Speed Slower than TOFFastSlowest
Cost Moderate to HighModerateVery High
Footprint & Maintenance Benchtop, user-friendlyBenchtop, user-friendlyLarge, requires superconducting magnet

Key Considerations for Indoline Derivative Analysis:

  • For complex mixture analysis and metabolite identification, the ultra-high resolution of FT-ICR is unparalleled, allowing for the fine separation of isobaric interferences. However, its slow scan speed can be a limitation when coupled with fast chromatography techniques like UHPLC.

  • For routine high-throughput screening and quantification, Orbitrap and Q-TOF instruments offer a compelling balance of resolution, mass accuracy, and scan speed. Orbitrap instruments generally provide higher resolution and mass accuracy, which is advantageous for confident elemental composition determination.[1][2][3]

  • TOF analyzers, particularly when coupled with quadrupoles (Q-TOF), are workhorses in many laboratories due to their robustness, fast acquisition rates, and good sensitivity.[3] This makes them well-suited for LC-HRMS workflows where chromatographic peak widths are narrow.

Quantitative Performance: A Head-to-Head Look

While triple quadrupole mass spectrometers have traditionally been the gold standard for targeted quantification, modern HRMS instruments offer competitive, and in some cases superior, quantitative performance.[1]

A comparative study on the quantification of various small molecules demonstrated that a quadrupole-Orbitrap instrument provided comparable or even lower limits of quantification (LOQs) for a significant portion of the compounds tested when compared to a triple quadrupole system.[4] For instance, in a study comparing four different mass spectrometry platforms for the analysis of zeranols (a class of mycoestrogens), the Orbitrap platform demonstrated the highest sensitivity with the lowest limits of detection (LODs) and limits of quantification (LOQs).[5]

Analyte ClassHRMS PlatformReported LOD/LOQMatrixReference
Uremic Toxins (Indoxyl Sulfate)LC-HRMS (Orbitrap)LLOQ: 100 ng/mLHuman Serum[6]
ZeranolsOrbitrapLODs ranked most sensitive among 4 platformsUrine[5]
General Small MoleculesQuadrupole-OrbitrapLOQs comparable to Triple QuadrupolePlasma[1][4]

Experimental Protocols: A Roadmap to Robust Data

Reproducible and reliable data begins with a well-defined experimental protocol. Below are typical methodologies for the analysis of indoline derivatives by LC-HRMS.

Sample Preparation from Biological Matrices

The goal of sample preparation is to extract the analytes of interest while removing interfering matrix components such as proteins and salts.

  • Protein Precipitation: A common and straightforward method.

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than protein precipitation.

    • To 100 µL of plasma or serum, add a suitable internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in the initial mobile phase.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte pre-concentration.

    • Condition an appropriate SPE cartridge (e.g., C18, mixed-mode) with methanol followed by water.

    • Load the pre-treated sample (e.g., diluted plasma).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a stronger organic solvent (e.g., methanol, acetonitrile).

    • Evaporate the eluate and reconstitute.

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for resolving isomers and reducing matrix effects.

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

High-Resolution Mass Spectrometry (HRMS) Parameters
  • Ionization Source: Electrospray ionization (ESI) is the most common technique for indoline derivatives, typically in positive ion mode.

  • Scan Mode: Full scan for untargeted analysis and profiling. For quantitative analysis, either full scan with high resolution or targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) can be used.

  • Resolution: Set to an appropriate value based on the instrument and analytical goals (e.g., 70,000 for Orbitrap).

  • Mass Range: A typical range would be m/z 100-1000.

  • Collision Energy (for MS/MS): A stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp can be used to generate informative fragment ions for structural elucidation.

Mandatory Visualizations

experimental_workflow sample Biological Sample (Plasma, Urine) prep Sample Preparation (Protein Precipitation, LLE, or SPE) sample->prep Extraction lc UHPLC Separation (Reversed-Phase C18) prep->lc Injection hrms HRMS Analysis (Orbitrap, TOF, or FT-ICR) lc->hrms Ionization (ESI) data_acq Data Acquisition (Full Scan & dd-MS/MS) hrms->data_acq data_proc Data Processing (Peak Picking, Alignment) data_acq->data_proc analysis Data Analysis (Quantification & Identification) data_proc->analysis fragmentation_pathway parent [M+H]+ fragment1 Fragment A (e.g., loss of a substituent) parent->fragment1 Collision-Induced Dissociation (CID) fragment2 Fragment B (e.g., cleavage of a ring) parent->fragment2 CID fragment3 Fragment C (characteristic indole core) fragment1->fragment3 Further Fragmentation fragment2->fragment3

References

A Comparative Guide to the Structural Elucidation of (S)-(+)-Methyl Indoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's three-dimensional structure is fundamental. The absolute configuration of stereogenic centers dictates the molecule's interaction with biological targets, making its unambiguous assignment a critical step in pharmaceutical development. This guide provides an objective comparison of single-crystal X-ray crystallography, the definitive method for structure determination, with alternative spectroscopic techniques for analyzing chiral molecules like (S)-(+)-Methyl indoline-2-carboxylate derivatives.

Performance Comparison of Analytical Techniques

The choice of method for determining absolute configuration depends on factors such as the nature of the sample, crystal quality, and available instrumentation. While X-ray crystallography provides direct and unambiguous structural data, other techniques offer advantages when high-quality crystals cannot be obtained.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal allows for the direct determination of the three-dimensional atomic arrangement.[1]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1]
Sample Requirement A high-quality single crystal (typically >0.1 mm in all dimensions) is essential.[2][3] This can be a significant challenge for molecules that are oils or amorphous solids.[1]Requires 2-15 mg of recoverable sample.[1] The sample can be a neat liquid, oil, or in solution, offering greater flexibility.[1]
Success Rate High, provided a suitable crystal can be grown. Co-crystallization techniques can improve success rates, with one study reporting an 88% success rate in obtaining crystals and 77% in yielding a high-resolution structure.[1][4]High for molecules that are amenable to computational analysis.[1]
Analysis Time For small molecules (under 100 non-hydrogen atoms), structure determination can often be completed within a day, assuming a good crystal is available.[5]Typically longer due to the need for quantum chemical calculations to correlate the experimental spectrum with a specific enantiomer.
Outcome Provides a detailed 3D molecular structure, including bond lengths, bond angles, and absolute configuration.[6]Determines the absolute configuration by comparing the experimental spectrum to a computationally predicted spectrum.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: The primary and often most difficult step is obtaining a diffraction-quality crystal.[3]

    • Method: Slow evaporation of a saturated solution is a common technique. A solution of the this compound derivative is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

    • The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of single crystals.

    • Requirement: The crystal should be sufficiently large (ideally >0.1 mm), visually transparent, and have no obvious defects like cracks or twinning.[2][3]

  • Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • The crystal is exposed to an intense beam of monochromatic X-rays (e.g., from a copper or molybdenum source).[2][5]

    • As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each compound produces a unique diffraction pattern.[3]

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods for small molecules to generate an initial electron density map.[3]

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit with the experimental diffraction data.

    • For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.[7]

Illustrative Crystallographic Data

The following table presents example crystallographic data for a hypothetical derivative of this compound, illustrating the typical parameters obtained from a successful X-ray diffraction experiment.

ParameterExample ValueDescription
Empirical Formula C₁₈H₁₅FN₂O₂The elemental composition of the molecule in the crystal.[8]
Crystal System OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁2₁2₁The space group provides detailed information about the symmetry elements within the crystal.
a (Å) 13.8082Length of the 'a' axis of the unit cell.[8]
b (Å) 9.7555Length of the 'b' axis of the unit cell.[8]
c (Å) 21.8116Length of the 'c' axis of the unit cell.[8]
V (ų) 2938.15Volume of the unit cell.[8]
Z 8The number of molecules in the unit cell.[8]
Resolution (Å) 0.75A measure of the level of detail in the electron density map.[7]
R1 0.0402A measure of the agreement between the calculated and observed structure factors.[8]
wR2 0.1131A weighted R-factor based on all reflection data.[8]
Flack Parameter 0.02(4)An indicator of the absolute configuration; a value near 0 confirms the correct enantiomer.

Mandatory Visualizations

Diagrams illustrating key workflows provide a clear understanding of the experimental and logical processes.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_structure Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., HPLC) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing PhaseProblem Phase Problem Solution Processing->PhaseProblem ModelBuilding Model Building PhaseProblem->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement Validation Validation & Absolute Configuration Assignment Refinement->Validation logical_relationship cluster_methods Methods for Absolute Configuration cluster_process Process cluster_requirements Additional Requirements Xray X-ray Crystallography Direct Direct Observation (Anomalous Dispersion) Xray->Direct Crystal High-Quality Crystal Xray->Crystal VCD Vibrational Circular Dichroism (VCD) Comparison Comparison of Spectra VCD->Comparison Computation Quantum Chemical Calculations VCD->Computation Final Unambiguous Absolute Configuration Direct->Final Comparison->Final

References

A Comparative Guide to the Chemical and Enzymatic Resolution of Racemic Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure indoline-2-carboxylic acid is a critical step in the synthesis of various pharmaceuticals, including ACE inhibitors. As a chiral building block, the stereochemistry of this compound is paramount to the biological activity of the final drug product. This guide provides an objective comparison of the two primary methods for resolving racemic indoline-2-carboxylic acid: classical chemical resolution via diastereomeric salt formation and enzymatic resolution. The performance of each method is evaluated based on experimental data to assist researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Chemical vs. Enzymatic Resolution

ParameterChemical Resolution (Diastereomeric Salt Formation)Enzymatic Resolution (Hydrolysis of Ester)
Enantiomeric Excess (e.e.) Variable, dependent on resolving agent and crystallization efficiency.Typically high to excellent (>99% e.e. achievable).[1]
Yield Theoretically limited to 50% for each enantiomer per resolution step; practically often lower due to multiple steps and handling losses.Can approach the theoretical maximum of 50% for each enantiomer in a kinetic resolution.
Process Complexity Multi-step process: salt formation, fractional crystallization, and liberation of the free acid. Can be labor-intensive and require significant optimization.Generally a simpler, one-pot reaction under mild conditions.
Substrate Racemic indoline-2-carboxylic acid.Typically requires derivatization to an ester (e.g., methyl ester).[1]
Reagents Stoichiometric amounts of often expensive and potentially toxic chiral resolving agents (e.g., alkaloids).Catalytic amounts of biodegradable enzymes (e.g., lipases, proteases).
Environmental Impact Often involves the use of organic solvents and generates stoichiometric amounts of chemical waste.Considered a "greener" alternative with milder reaction conditions and biodegradable catalysts.
Scalability Can be challenging to scale up due to the difficulties in controlling crystallization processes.Generally more straightforward to scale up.

Quantitative Data Comparison

The following table summarizes representative quantitative data for both chemical and enzymatic resolution methods. It is important to note that while specific data for the enzymatic resolution of an indoline-2-carboxylic acid derivative is available, the data for the chemical resolution is representative of typical outcomes for this class of compounds due to a lack of published specific data for indoline-2-carboxylic acid itself.

MethodSubstrateReagent/EnzymeYieldEnantiomeric Excess (e.e.)Reference
Enzymatic Resolution Racemic indoline-2-carboxylic acid methyl esterHydrolytic Enzyme94.5% (for (S)-acid)99.3% (for (S)-acid)[1]
Chemical Resolution Racemic indoline-2-carboxylic acidChiral Amine (e.g., (+)-Cinchonine)Typically 30-45% after recrystallization>95% (after multiple recrystallizations)Illustrative

Experimental Protocols

Enzymatic Resolution Protocol

This protocol is based on the enzymatic hydrolysis of racemic indoline-2-carboxylic acid methyl ester.[1]

Step 1: Esterification of Racemic Indoline-2-Carboxylic Acid

  • Dissolve racemic indoline-2-carboxylic acid in methanol.

  • Slowly add thionyl chloride to the solution while maintaining a cool temperature.

  • Stir the reaction mixture until the esterification is complete.

  • Remove the solvent under reduced pressure to obtain racemic indoline-2-carboxylic acid methyl ester.

Step 2: Enzymatic Hydrolysis

  • Prepare a buffer solution (e.g., 100mM sodium carbonate buffer, pH 7-9).

  • Disperse the racemic indoline-2-carboxylic acid methyl ester in the buffer solution to a concentration of 10-50% (w/w).

  • Add a hydrolytic enzyme (e.g., Savinase, Alcalase, Novozym 243) at a weight ratio of 1:10 to 1:40 (enzyme to substrate).

  • Stir the mixture at a controlled temperature (e.g., 25-50 °C) for 3 to 85 hours, monitoring the reaction progress by HPLC. The enzyme will selectively hydrolyze the (R)-ester.

  • Upon completion (ideally at ~50% conversion), the reaction mixture will contain (S)-indoline-2-carboxylic acid methyl ester and (R)-indoline-2-carboxylic acid.

Step 3: Separation and Isolation

  • Acidify the reaction mixture to approximately pH 5 using an aqueous acid solution (e.g., 1N HCl).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, which contains the unhydrolyzed (S)-indoline-2-carboxylic acid methyl ester.

  • The aqueous layer contains the (R)-indoline-2-carboxylic acid.

  • The isolated (S)-ester can be subsequently hydrolyzed to the (S)-acid in an alkali aqueous solution.

Chemical Resolution Protocol

This is a general protocol for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.

Step 1: Diastereomeric Salt Formation

  • Dissolve the racemic indoline-2-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture).

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-cinchonine or (-)-brucine) in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

Step 2: Fractional Crystallization

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • The enantiomeric excess of the acid in the crystalline salt can be improved by recrystallizing it from a suitable solvent. This process is repeated until a constant optical rotation is achieved.

Step 3: Liberation of the Enantiopure Acid

  • Suspend the purified diastereomeric salt in water.

  • Add an acid (e.g., 1M HCl) to protonate the carboxylic acid and precipitate it out of the solution. The chiral resolving agent will remain in the aqueous phase as its salt.

  • Filter the mixture to collect the enantiomerically enriched indoline-2-carboxylic acid.

  • The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification and extraction.

Visualizing the Workflows

G cluster_chemical Chemical Resolution Workflow racemic_acid Racemic Indoline-2- Carboxylic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Cinchonine) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble_salt Crystals mother_liquor Mother Liquor with More Soluble Salt fractional_crystallization->mother_liquor acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification mother_liquor->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2

Caption: Workflow for Chemical Resolution.

G cluster_enzymatic Enzymatic Resolution Workflow racemic_acid_enz Racemic Indoline-2- Carboxylic Acid esterification Esterification racemic_acid_enz->esterification racemic_ester Racemic Methyl Ester esterification->racemic_ester enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., Lipase) racemic_ester->enzymatic_hydrolysis unreacted_ester (S)-Methyl Ester (Unhydrolyzed) enzymatic_hydrolysis->unreacted_ester hydrolyzed_acid (R)-Carboxylic Acid (Hydrolyzed) enzymatic_hydrolysis->hydrolyzed_acid hydrolysis_step Alkaline Hydrolysis unreacted_ester->hydrolysis_step enantiomer_r (R)-Carboxylic Acid hydrolyzed_acid->enantiomer_r enantiomer_s (S)-Carboxylic Acid hydrolysis_step->enantiomer_s

Caption: Workflow for Enzymatic Resolution.

Conclusion

Based on the available data, enzymatic resolution emerges as a highly efficient and environmentally friendly method for obtaining enantiomerically pure indoline-2-carboxylic acid. It offers the significant advantages of high enantioselectivity, milder reaction conditions, and a simpler workflow compared to classical chemical resolution. The high yields and exceptional enantiomeric excess reported for the enzymatic hydrolysis of the corresponding methyl ester make it a compelling choice for industrial applications.[1]

Chemical resolution via diastereomeric salt formation remains a viable, albeit more laborious, alternative. Its success is highly dependent on the careful selection of the resolving agent and solvent system, and it often requires extensive optimization and multiple recrystallization steps to achieve high enantiopurity. For researchers and drug development professionals seeking a robust, scalable, and sustainable method for the resolution of racemic indoline-2-carboxylic acid, the enzymatic pathway represents a superior approach.

References

Unveiling the Potential of Indole-2-Carboxamide Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the quest for novel enzyme inhibitors with high efficacy and specificity is a continuous endeavor. Among the myriad of scaffolds explored, indole-2-carboxamide derivatives have emerged as a promising class of compounds demonstrating significant inhibitory activity against a range of clinically relevant enzymes. This guide provides a comprehensive comparison of the efficacy of various indole-2-carboxamide derivatives as inhibitors of key enzymes implicated in cancer and other diseases, supported by experimental data and detailed protocols.

Efficacy Comparison of Indole-2-Carboxamide Derivatives

The inhibitory potential of indole-2-carboxamide derivatives has been extensively evaluated against several protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected derivatives against Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity of Indole-2-Carboxamide Derivatives against EGFR
Compound IDSubstitution PatternIC50 (nM)Reference CompoundReference IC50 (nM)
Va R1 = H, R2 = Cl, X = NH71 ± 06Erlotinib80 ± 05
5d R1 = Cl, R2 = R3 = H, R4 = morpholin-4-yl89 ± 6Erlotinib80 ± 5
5e R1 = Cl, R2 = R3 = H, R4 = 2-methylpyrrolidin-1-yl93 ± 8Erlotinib80 ± 5
5j 5-substituted-3-ethylindole-2-carboxamide85 ± 05Erlotinib80 ± 05
6i Thiazolyl-indole-2-carboxamide derivative63Dasatinib-
6v Thiazolyl-indole-2-carboxamide derivative81Dasatinib-

Data compiled from multiple sources.[1][2][3]

Table 2: Inhibitory Activity of Indole-2-Carboxamide Derivatives against CDK2
Compound IDSubstitution PatternIC50 (nM)Reference CompoundReference IC50 (nM)
5h Indole-2-carboxamide derivative11Dinaciclib20
5e Indole-2-carboxamide derivative13Dinaciclib20
5j 5-substituted-3-ethylindole-2-carboxamide16 ± 02Dinaciclib20
5k Indole-2-carboxamide derivative19Dinaciclib20
6i Thiazolyl-indole-2-carboxamide derivative448Dasatinib-
6v Thiazolyl-indole-2-carboxamide derivative506Dasatinib-

Data compiled from multiple sources.[2][3]

Table 3: Inhibitory Activity of Indole-2-Carboxamide Derivatives against VEGFR-2
Compound IDSubstitution PatternIC50 (nM)Reference CompoundReference IC50 (nM)
Ve R1 = CH2OH, R2 = Cl, X = NH1.10Sorafenib-
Vg R1 = CH=CH-O-CH3, R2 = Cl, X = NH1.60Sorafenib-
Va R1 = H, R2 = Cl, X = NH2.15 ± 0.20Sorafenib-
Compound 7 1H-indole derivative25Sorafenib35
67a Indolyl Schiff base78 ± 3Sunitinib139 ± 7
6i Thiazolyl-indole-2-carboxamide derivative119Dasatinib-
6v Thiazolyl-indole-2-carboxamide derivative429Dasatinib-

Data compiled from multiple sources.[1][4][5]

Experimental Protocols

The determination of enzyme inhibitory activity is a critical step in the evaluation of novel compounds. A widely used method for assessing the efficacy of kinase inhibitors is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Generalized Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Reagent Preparation:

    • Prepare a stock solution of the indole-2-carboxamide test compound in a suitable solvent, typically DMSO.

    • Prepare serial dilutions of the test compound in kinase buffer to achieve the desired final concentrations for the assay.

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer at the appropriate concentrations. The ATP concentration is often set at or near the Km value for the specific kinase.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add the diluted test compound or vehicle control (e.g., DMSO) to the wells of a microplate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Generation and Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no enzyme) from all other readings.

    • Normalize the data to the control wells (containing vehicle instead of inhibitor) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Mechanisms of Action

To better understand the biological context of these enzyme inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to evaluate them.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagent_prep Reagent Preparation (Compound, Enzyme, Substrate, ATP) plate_setup Microplate Setup (Compound Dilutions) reagent_prep->plate_setup add_reagents Add Kinase & Substrate plate_setup->add_reagents start_reaction Initiate with ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubation->stop_reaction add_detection Add Kinase Detection Reagent stop_reaction->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence data_analysis Data Analysis (Calculate % Inhibition, IC50) read_luminescence->data_analysis EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC STAT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation CDK2_pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription S_Phase S Phase Entry E2F->S_Phase Initiates CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Phosphorylates p21 p21/p27 p21->CDK2 Inhibits VEGFR2_pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability

References

A Comparative Guide to the Conformational Analysis of Peptides Containing (S)-Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-indoline-2-carboxylic acid (Ind), a conformationally constrained analog of both proline and phenylalanine, presents a unique tool for peptide design and drug development.[1][2] Its rigid structure, arising from the fusion of a benzene ring to the pyrrolidine ring of proline, significantly influences the conformational landscape of peptides. This guide provides a comparative analysis of the conformational properties of Ind-containing peptides, supported by experimental data and detailed protocols, to aid researchers in harnessing its potential for creating novel secondary structures and bioactive molecules.

Conformational Preferences: A Paradigm Shift from Proline

A key distinguishing feature of (S)-indoline-2-carboxylic acid is its remarkable propensity to induce a cis conformation in the preceding amide bond, particularly in polar solvents.[1][2] This is in stark contrast to proline, which generally favors the trans isomer. This solvent-dependent conformational switching makes Ind a valuable component for designing peptides with controllable folding patterns.

Impact of Solvent Polarity

The equilibrium between the cis and trans conformers of the Xaa-Ind amide bond is highly sensitive to the solvent environment. Experimental evidence from NMR spectroscopy demonstrates a clear shift towards the cis isomer as solvent polarity increases.

Table 1: Comparison of cis/trans Isomer Ratios for Ac-(S)-Ind-OMe in Various Solvents

SolventDielectric Constant (ε)Ktrans/cisPredominant Conformer
CDCl₃4.80.87cis
THF-d₈7.60.45cis
Acetone-d₆21.10.23cis
CD₃CN37.50.18cis
DMSO-d₆47.20.15cis

Data sourced from reference[1][2]. Ktrans/cis was determined by integrating the corresponding Hα signals in the ¹H NMR spectra.

This behavior is attributed to the difference in dipole moments between the cis and trans conformers and their interaction with the solvent.[2]

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques and computational modeling is essential for a thorough conformational analysis of Ind-containing peptides.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state conformation of these peptides. Key parameters derived from NMR experiments provide insights into the local geometry and dynamics.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for cis and trans Isomers of Ac-(S)-Ind-OMe in CDCl₃

Protoncis Isomer (ppm)trans Isomer (ppm)
4.91 (d)5.17 (d)
Hβ₁3.27 (d)3.10 (d)
Hβ₂3.62 (dd)3.47 (dd)
OCH₃3.77 (s)3.73 (s)
COCH₃2.17 (s)2.48 (s)

Data sourced from reference[1]. The distinct chemical shifts for the α-proton are particularly useful for quantifying the cis/trans ratio.

The difference in Cβ and Cγ chemical shifts in ¹³C NMR can also be indicative of the proline ring pucker, although this is less pronounced for Ind due to the fused aromatic ring.[3]

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique for assessing the secondary structure of peptides in solution.[4] Peptides incorporating Ind can adopt unique helical structures, such as the polyproline I (PPI) helix, which can be identified by their characteristic CD spectra.[5] The CD spectrum of a PPII helix, often seen with proline-rich sequences, typically shows a weak maximum around 226 nm and a strong minimum around 206 nm.[6][7][8]

X-ray Crystallography

While obtaining high-quality crystals of peptides can be challenging, X-ray crystallography provides definitive, solid-state conformational data.[9][10] Structural information from crystallographic studies of Ind-containing small molecules and peptides can reveal precise bond angles, dihedral angles, and intermolecular interactions that stabilize specific conformations.

Experimental Protocols

Peptide Synthesis with (S)-Indoline-2-Carboxylic Acid

The incorporation of Ind into peptide sequences can be challenging due to its low reactivity and a tendency to form diketopiperazines.[5][11] Both solid-phase and solution-phase synthesis methods can be employed, with careful selection of coupling reagents.

Protocol 1: Solution-Phase Peptide Coupling

  • Activation: Dissolve Boc-(S)-Ind-OH (1.0 eq.) and an activating agent such as HOBt or OxymaPure (1.1 eq.) in an anhydrous solvent like DCM.

  • Amine Component Preparation: In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM and neutralize with a non-nucleophilic base like N-methylmorpholine (NMM) (1.1 eq.).

  • Coupling: Cool the activated acid solution to 0 °C. Add a coupling reagent such as DIC (1.1 eq.) and stir for 10 minutes. Add the neutralized amine component to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Filter any precipitated urea. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel if necessary.[12]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the peptide-resin (e.g., Rink amide resin) in DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling: Prepare a solution of Fmoc-(S)-Ind-OH (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF. Add this to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling cycles for the desired peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of the desired deuterated solvent.

  • Data Acquisition: Record 1D ¹H and ¹³C spectra, as well as 2D experiments such as COSY, TOCSY, NOESY/ROESY, and HSQC.

  • Data Analysis: Assign all proton and carbon signals. Use NOESY/ROESY cross-peaks to determine through-space proximities and derive distance restraints. Measure ³J-coupling constants to obtain dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing protocols to generate an ensemble of low-energy structures.

Visualizing Methodologies

The following diagrams illustrate the general workflows for peptide synthesis and conformational analysis.

Peptide_Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis (SPPS) Activation Activation Coupling Coupling Activation->Coupling Amine Prep Amine Prep Amine Prep->Coupling Work-up Work-up Coupling->Work-up Purification_sol Purification Work-up->Purification_sol Swell Resin Swell Resin Deprotection Deprotection Swell Resin->Deprotection SPPS Coupling Coupling Deprotection->SPPS Coupling SPPS Coupling->Deprotection Repeat Cycles Cleavage Cleavage SPPS Coupling->Cleavage Purification_spps Purification Cleavage->Purification_spps

Caption: General workflows for solution-phase and solid-phase peptide synthesis.

Conformational_Analysis_Workflow Peptide Peptide NMR NMR Peptide->NMR CD CD Peptide->CD X-ray X-ray Crystallography Peptide->X-ray Comp_Model Computational Modeling Peptide->Comp_Model NMR_Data Distance & Angle Restraints NMR->NMR_Data CD_Data Secondary Structure CD->CD_Data Xray_Data Solid-State Structure X-ray->Xray_Data Comp_Data Energy Minimized Conformations Comp_Model->Comp_Data Structure Conformational Ensemble NMR_Data->Structure CD_Data->Structure Xray_Data->Structure Comp_Data->Structure

Caption: Integrated workflow for the conformational analysis of peptides.

Conclusion

(S)-indoline-2-carboxylic acid is a powerful building block for peptide chemists and drug designers. Its unique ability to favor the cis amide bond conformation in a solvent-dependent manner provides a novel strategy for controlling peptide secondary structure. A comprehensive conformational analysis, employing a combination of NMR, CD spectroscopy, X-ray crystallography, and computational modeling, is crucial for understanding and exploiting the properties of Ind-containing peptides. The experimental protocols and workflows presented in this guide offer a framework for researchers to effectively characterize these promising molecules.

References

A Comparative Guide to Chiral Indoline Building Blocks: Alternatives to (S)-(+)-Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Methyl indoline-2-carboxylate is a well-established chiral building block, pivotal in the synthesis of a multitude of complex molecules, particularly in the realm of pharmaceutical development. Its rigid bicyclic structure and defined stereochemistry make it an invaluable scaffold for introducing chirality and conformational constraint. However, the landscape of asymmetric synthesis is ever-evolving, offering a diverse toolkit of alternative chiral building blocks and innovative synthetic strategies to access a broader range of enantiopure indoline derivatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid researchers in selecting the optimal building blocks and synthetic routes for their specific needs.

Commercially Available Chiral Indoline Analogs

For researchers seeking ready-to-use alternatives, a number of chiral indoline-2-carboxylic acid derivatives and related compounds are commercially available. These building blocks offer a direct entry point into chiral indoline chemistry without the need for de novo asymmetric synthesis.

Product NameStructureEnantiomeric PuritySupplier Examples
(S)-Indoline-2-carboxylic acid>98%Sigma-Aldrich, Combi-Blocks, TCI
(R)-Indoline-2-carboxylic acid>98%BLD Pharm, Chem-Impex
(S)-(-)-1-Acetylindoline-2-carboxylic acid>97%Combi-Blocks, Key Organics
(R)-(+)-1-Acetylindoline-2-carboxylic acid>97%Combi-Blocks, Fluorochem
(S)-2-Carbomethoxyindoline Hydrochloride>98%Alfa Aesar, TCI

Modern Asymmetric Synthetic Routes to Chiral Indolines

Beyond commercially available analogs, modern organic synthesis provides a plethora of methods to construct chiral indolines with high enantioselectivity. These methods offer the flexibility to introduce a wide variety of substituents at various positions on the indoline scaffold, providing access to novel chemical space. The following sections compare several prominent asymmetric synthetic strategies.

Catalytic Asymmetric Reduction of Indoles and 3H-Indoles

A powerful and atom-economical approach to chiral indolines is the asymmetric reduction of prochiral indoles or their 3H-indole tautomers. This strategy leverages chiral catalysts to control the stereochemical outcome of the hydrogenation process.

A Brønsted acid-catalyzed transfer hydrogenation of 2-aryl-substituted 3H-indoles using a Hantzsch ester as the hydrogen source has been shown to produce optically active indolines with high enantioselectivities.[1][2] For instance, using a chiral phosphoric acid catalyst, various 2-arylindolines can be obtained in excellent yields and up to 97% enantiomeric excess (ee).[1][2]

Palladium-catalyzed asymmetric hydrogenation of in situ generated indoles also provides a concise and enantioselective route to optically active indolines, with reported ee values up to 96%.[3]

Table 1: Performance Data for Asymmetric Reduction of Indole Derivatives

SubstrateCatalyst SystemYield (%)ee (%)Reference
2-Phenyl-3H-indoleChiral Phosphoric Acid / Hantzsch Ester9897[1][2]
2-(4-Methoxyphenyl)-3H-indoleChiral Phosphoric Acid / Hantzsch Ester9596[1]
In situ generated 2-methylindolePd(TFA)₂ / (S)-Synphos9296[3]
In situ generated 2-ethylindolePd(TFA)₂ / (S)-Synphos9095[3]
Copper-Catalyzed Asymmetric Synthesis

Copper catalysis has emerged as a versatile tool for the enantioselective synthesis of chiral indolines. Two notable examples are the CuH-catalyzed synthesis of 2,3-disubstituted indolines and the copper-catalyzed intramolecular hydroamination of alkenes.

The diastereo- and enantioselective CuH-catalyzed reaction of N-aryl imines with styrenes provides access to highly functionalized cis-2,3-disubstituted indolines in high yields and enantioselectivities. This method is notable for its mild reaction conditions and broad functional group compatibility.

Table 2: Performance Data for CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines

N-Aryl Imine SubstituentStyrene SubstituentYield (%)ee (%)Reference
HH9290[4][5]
4-MeOH9592[4][5]
H4-Cl8885[4][5]

Additionally, an enantioselective copper-catalyzed hydroamination of N-sulfonyl-2-allylanilines allows for the synthesis of chiral 2-methylindolines with up to 90% ee.[6]

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for the construction of chiral indolines. An asymmetric intramolecular Michael addition of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones catalyzed by a primary amine derived from a cinchona alkaloid affords cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities (up to 99% ee).[7]

Table 3: Performance Data for Organocatalytic Intramolecular Michael Addition

Aryl Group (R1)Aryl Group (R2)Yield (%)dr (cis:trans)ee (%) (cis)Reference
PhenylPhenyl952.7:199[7]
4-ChlorophenylPhenyl922.5:198[7]
Phenyl4-Nitrophenyl902.3:199[7]

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol is a representative example of a common transformation involving the title compound.

  • To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or pyridine, 1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product. [8][9][10]

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Halo-indoline Derivative

This protocol illustrates a common method for the functionalization of the indoline scaffold.

  • In a reaction vessel, combine the halo-indoline derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product. [4][5]

Visualizing Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic strategies.

Asymmetric_Indoline_Synthesis cluster_starting_materials Prochiral Starting Materials cluster_methods Asymmetric Synthetic Methods cluster_products Chiral Indoline Products Indole Indole / 3H-Indole AsymRed Catalytic Asymmetric Reduction Indole->AsymRed Imine N-Aryl Imine + Styrene CuH CuH-Catalyzed Cyclization Imine->CuH Allylaniline N-Sulfonyl-2-allylaniline CuHydro Cu-Catalyzed Hydroamination Allylaniline->CuHydro Enone (E)-3-(2-aminoaryl)-1-arylprop-2-en-1-one Organo Organocatalytic Michael Addition Enone->Organo TwoSub 2-Substituted Indoline AsymRed->TwoSub TwoThreeSub 2,3-Disubstituted Indoline CuH->TwoThreeSub TwoMethyl 2-Methylindoline CuHydro->TwoMethyl Organo->TwoThreeSub

Caption: Overview of modern asymmetric routes to chiral indolines.

Functionalization_Workflow Start (S)-Methyl indoline-2-carboxylate Step1 N-Acylation Start->Step1 Intermediate1 N-Acyl-(S)-methyl indoline-2-carboxylate Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 N-Acyl-(S)-indoline-2-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 FinalProduct Complex Chiral Indoline Derivative Step3->FinalProduct

Caption: A typical synthetic workflow starting from (S)-Methyl indoline-2-carboxylate.

Conclusion

While this compound remains a valuable and readily accessible chiral building block, the field of asymmetric synthesis offers a rich and diverse array of alternatives. For direct replacement, a growing number of enantiopure indoline-2-carboxylic acid derivatives are commercially available. For greater synthetic flexibility and access to novel structures, modern catalytic asymmetric methods provide powerful tools for the enantioselective construction of a wide range of substituted indolines. The choice between purchasing a pre-existing building block and pursuing a de novo asymmetric synthesis will depend on factors such as the desired substitution pattern, scale of the reaction, and available resources. By understanding the performance and scope of these alternative approaches, researchers can make more informed decisions to accelerate their drug discovery and development programs.

References

Validation of synthesis through analytical techniques (HPLC, NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of chemical research, particularly within drug discovery and development, the unambiguous validation of a synthesized molecule's identity, purity, and structural integrity is paramount. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) stand as the cornerstone analytical techniques for this critical task. This guide provides an objective comparison of these methods, supported by a case study on the synthesis of Benzocaine, to assist researchers, scientists, and drug development professionals in selecting and interpreting the appropriate analytical tools for their workflows.

At a Glance: Comparing Key Analytical Techniques

The selection of an analytical technique for synthesis validation is often guided by the specific question being asked—be it purity, identity, or detailed structural conformation. Each technique offers distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Function Separation and quantification of components in a mixture; purity assessment.[1][2]Unambiguous structure elucidation and quantification.[3][4]Determination of molecular weight and elemental composition.[5][6]
Information Provided Purity (area %), presence of impurities, retention time.[7][8]Detailed molecular structure, connectivity of atoms, stereochemistry, absolute purity (qNMR).[3][9]Molecular weight, fragmentation patterns, elemental formula (HRMS).[5][6]
Key Advantages High sensitivity for trace impurities, high throughput, excellent for routine quality control.[2][10]Non-destructive, provides definitive structural information, primary method for absolute quantification (qNMR) without a specific reference standard.[7][10]High sensitivity, requires very small sample amounts, provides exact mass for molecular formula confirmation.[5][11]
Limitations Requires reference standards for compound identification, may not be suitable for non-UV active compounds without specialized detectors.[12]Lower sensitivity compared to HPLC and MS, requires larger sample amounts, can be complex to interpret for large molecules.[10]Provides limited structural information on its own, can be destructive, may not distinguish between isomers without chromatographic coupling.[5]
Typical Sample Amount Micrograms (µg)Milligrams (mg)Nanograms (ng) to micrograms (µg)
Destructive? YesNo (sample can be recovered)[10]Yes

Case Study: Validation of Synthesized Benzocaine

To illustrate the complementary nature of these techniques, we will consider the synthesis of Benzocaine (ethyl p-aminobenzoate) from p-aminobenzoic acid and ethanol.

Quantitative Data Summary

Following the synthesis and purification of Benzocaine, the following data was obtained using HPLC, NMR, and MS.

Analytical TechniqueParameterResultInterpretation
HPLC Purity>99.5% (by peak area)The synthesized product is of high purity with minimal impurities detected.
¹H NMR Chemical Shifts (δ)δ 7.88 (d, 2H), 6.65 (d, 2H), 4.30 (q, 2H), 1.35 (t, 3H)The observed proton signals and their splitting patterns are consistent with the structure of Benzocaine, confirming the successful formation of the ethyl ester and the presence of the p-substituted aromatic ring.[5]
¹³C NMR Chemical Shifts (δ)δ 166.8, 149.9, 131.5, 122.2, 113.8, 60.5, 14.4The number and chemical shifts of the carbon signals correspond to the unique carbon environments in the Benzocaine molecule.[5]
Mass Spectrometry (ESI-MS) Molecular Ion Peak [M+H]⁺m/z 166.0863The detected mass corresponds to the protonated molecular weight of Benzocaine (C₉H₁₁NO₂), confirming the identity of the synthesized compound. The high resolution of the measurement allows for the confirmation of the elemental composition.[5][6]

Experimental Workflows and Logical Relationships

The validation of a synthesized compound is a logical progression, starting from purity assessment and moving towards definitive structural confirmation.

Synthesis_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC Initial Purity Check MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Identity Confirmation NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Definitive Structure Confirmation Analytical_Workflows cluster_hplc HPLC Workflow cluster_nmr NMR Workflow cluster_ms MS Workflow hplc_prep Sample Preparation (Dissolve in Mobile Phase) hplc_inject Injection into HPLC System hplc_prep->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis (Peak Integration, Purity Calculation) hplc_detect->hplc_data nmr_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_acq Data Acquisition (¹H, ¹³C, 2D NMR) nmr_prep->nmr_acq nmr_proc Spectral Processing nmr_acq->nmr_proc nmr_interp Structure Interpretation nmr_proc->nmr_interp ms_prep Sample Preparation (Dilute Solution) ms_ion Ionization (e.g., ESI) ms_prep->ms_ion ms_sep Mass Analysis ms_ion->ms_sep ms_detect Ion Detection ms_sep->ms_detect ms_data Data Analysis (Mass-to-Charge Ratio) ms_detect->ms_data

References

Safety Operating Guide

Proper Disposal of (S)-(+)-Methyl indoline-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents like (S)-(+)-Methyl indoline-2-carboxylate are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Essential Safety and Hazard Information

This compound is a combustible solid that is harmful if swallowed and presents an acute hazard to aquatic life. Adherence to appropriate safety measures is crucial during handling and disposal.

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life. P273: Avoid release to the environment.[1]
Skin Irritation Category 2H315: Causes skin irritation. P264, P280, P302+P352, P332+P313: Wash skin thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention.[2]
Eye Irritation Category 2H319: Causes serious eye irritation. P280, P305+P351+P338, P337+P313: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2]

Experimental Protocol: Waste Disposal Procedure

The disposal of this compound should be treated as a hazardous waste procedure. This compound is classified as a non-halogenated organic solid.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Step 1: Personal Protective Equipment (PPE) Assessment and Donning

Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.[7][8]

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[10]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a dust mask (e.g., N95) should be used.

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Stream: Designate this compound waste as "non-halogenated organic solid waste."[3][4]

  • Container: Select a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition without any leaks or damage.[11]

Step 3: Waste Collection

  • Carefully transfer the solid waste into the designated non-halogenated organic solid waste container.

  • Avoid creating dust. If the material is in a crystalline form, handle it gently.

  • If dealing with an empty container of the original reagent, it must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[12]

Step 4: Labeling the Waste Container

Properly label the hazardous waste container. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards (e.g., "Toxic," "Harmful if Swallowed").

  • The accumulation start date.[11]

Step 5: Storage of Chemical Waste

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated.[11]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[6]

Step 6: Arranging for Disposal

  • Once the waste container is full or has been in accumulation for the maximum allowable time (typically 6 to 12 months, check institutional guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[5][6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal A Assess Hazards (SDS Review) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Waste Container (Non-Halogenated Solid) B->C Proceed to Handling D Transfer Waste to Container C->D E Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Store in Satellite Accumulation Area (SAA) E->F Proceed to Storage G Request EHS Pickup F->G H Proper Disposal by EHS G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-(+)-Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemicals like (S)-(+)-Methyl indoline-2-carboxylate is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed and is harmful to aquatic life. Therefore, strict adherence to PPE protocols is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment

Protection Type Specific Recommendation Purpose
Respiratory NIOSH/MSHA-approved N95 dust maskTo prevent inhalation of the crystalline powder.
Eye and Face Safety goggles and a face shieldTo protect against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Laboratory coatTo protect skin and clothing from contamination.

Operational Handling: A Step-by-Step Protocol

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1].

  • Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Review Documentation: Before beginning any work, review the Safety Data Sheet (SDS) and be familiar with emergency procedures.

2. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes[1].

  • Prevent Dust Formation: As this compound is a crystalline solid, handle it carefully to avoid generating dust[1].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical[1][2].

3. Storage:

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place[1].

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

For a minor spill, laboratory personnel with appropriate training and PPE can follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For larger spills or if there is a risk of significant airborne dust, evacuate the area.

  • Control the Spill:

    • Wear the recommended PPE, including respiratory protection, safety goggles, a lab coat, and chemical-resistant gloves.

    • Cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Clean-Up:

    • Carefully sweep the absorbed material into a designated chemical waste container.

    • Clean the spill area with soap and water.

  • Disposal: Label the waste container and dispose of it as hazardous chemical waste according to institutional guidelines.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect contaminated materials (e.g., absorbent from spills, used PPE) in a clearly labeled, sealed, and puncture-resistant container.

    • The label should include "Hazardous Waste" and the full chemical name.

  • Unused Chemical:

    • Dispose of the original container with the unused chemical as hazardous waste. Do not attempt to wash the container for reuse.

  • Segregation:

    • As a non-halogenated organic compound, it should be segregated from halogenated waste streams to facilitate proper disposal[3][4][5].

  • Waste Pickup:

    • Arrange for the disposal of all hazardous waste through your institution's certified hazardous waste management program.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_sds Review SDS and Protocols prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon After Experiment cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe dispose_store Store Waste in Designated Area cleanup_waste->dispose_store Final Disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_pickup Arrange for Professional Waste Pickup dispose_store->dispose_pickup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-Methyl indoline-2-carboxylate
Reactant of Route 2
(S)-(+)-Methyl indoline-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.